molecular formula C6H6N4O B085510 6-Methoxypurine CAS No. 1074-89-1

6-Methoxypurine

Cat. No.: B085510
CAS No.: 1074-89-1
M. Wt: 150.14 g/mol
InChI Key: GOILPRCCOREWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxypurine, also known as this compound, is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23723. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOILPRCCOREWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148041
Record name 6-Methoxypurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-89-1
Record name 6-Methoxy-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1074-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxypurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxypurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxypurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxypurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.771
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Genesis of a Purine Analog: A Technical History of 6-Methoxypurine's Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical discovery and synthetic evolution of 6-methoxypurine, a key intermediate in the development of antiviral and antineoplastic agents. We provide a detailed examination of its synthesis, from the foundational work on its precursors to the specific methodologies for its creation, supported by quantitative data and experimental protocols.

A Legacy of Purine Analog Research: The Discovery of this compound

The story of this compound is intrinsically linked to the pioneering work of George Hitchings and Gertrude Elion, who laid the groundwork for the therapeutic use of purine analogs. Their research in the mid-20th century on antimetabolites led to the development of groundbreaking drugs like 6-mercaptopurine. A crucial precursor to many of these vital compounds is 6-chloropurine. A 1954 patent by Hitchings and Elion detailed the synthesis of 6-chloropurine from hypoxanthine, a critical first step that paved the way for the creation of a wide array of 6-substituted purine derivatives.

The first detailed synthesis of this compound was reported in a 1957 publication in the Journal of the American Chemical Society by R. N. Prasad, C. W. Noell, and R. K. Robins. This seminal work described the straightforward conversion of 6-chloropurine to this compound by reaction with sodium methoxide. This discovery provided a valuable chemical tool and intermediate for the synthesis of more complex purine derivatives with significant biological activities.

Synthetic Pathways to this compound

The primary and most efficient synthesis of this compound proceeds via a two-step process, starting from the readily available hypoxanthine.

Step 1: Synthesis of 6-Chloropurine from Hypoxanthine

This foundational step involves the chlorination of hypoxanthine.

Step 2: Synthesis of this compound from 6-Chloropurine

The subsequent conversion of 6-chloropurine to this compound is achieved through a nucleophilic substitution reaction with sodium methoxide.

Quantitative Data and Characterization

The following tables summarize the key quantitative data associated with the synthesis and physical properties of this compound and its precursor.

Table 1: Synthesis Data

ReactionStarting MaterialProductReagentsYield (%)Melting Point (°C)
ChlorinationHypoxanthine6-ChloropurinePOCl₃, N,N-dimethylanilineNot specified in patentDecomposes >180
Methoxylation6-ChloropurineThis compoundSodium methoxide, Methanol93193-194

Table 2: Physical and Spectroscopic Properties of this compound

PropertyValue
Molecular FormulaC₆H₆N₄O
Molecular Weight150.14 g/mol
Melting Point193-194 °C
AppearanceCrystalline solid
UV λmax (pH 1)248 nm
UV λmax (pH 11)254 nm
¹H NMR (DMSO-d₆) δ (ppm)4.1 (s, 3H, OCH₃), 8.2 (s, 1H, H-2), 8.4 (s, 1H, H-8), 13.2 (br s, 1H, NH)

Detailed Experimental Protocols

4.1. Synthesis of 6-Chloropurine from Hypoxanthine

Adapted from U.S. Patent 2,697,709 (1954)

Materials:

  • Hypoxanthine

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice

  • Ammonium hydroxide (NH₄OH)

  • Acetone

Procedure:

  • A mixture of 5 g of hypoxanthine, 1.0 g of N,N-dimethylaniline, and 75 ml of phosphoryl chloride is refluxed for 2 hours. The hypoxanthine gradually dissolves.

  • The excess phosphoryl chloride is removed by distillation in vacuo.

  • The residue is poured over ice.

  • The pH of the solution is adjusted to approximately 5 with the addition of ammonium hydroxide, leading to the formation of a precipitate.

  • The 6-chloropurine is recovered by leaching the precipitate with hot acetone.

4.2. Synthesis of this compound from 6-Chloropurine

Adapted from Prasad, Noell, and Robins, J. Am. Chem. Soc., 1957, 79 (24), pp 6401–6405

Materials:

  • 6-Chloropurine

  • Sodium methoxide (sodium in methanol)

  • Absolute methanol

  • Water

Procedure:

  • A solution of 1.0 g (0.0065 mole) of 6-chloropurine in 100 ml of absolute methanol is prepared.

  • To this solution, 25 ml of 1 M sodium methoxide in methanol is added.

  • The reaction mixture is refluxed for 30 minutes.

  • The solution is then evaporated to dryness under reduced pressure.

  • The residue is dissolved in a small amount of water and the pH is adjusted to 7 with acetic acid.

  • The resulting crystalline precipitate of this compound is collected by filtration, washed with cold water, and dried.

  • Recrystallization from water yields the pure product.

Visualizing the Process and Relationships

Diagram 1: Historical Development of this compound

historical_development Hitchings_Elion Hitchings & Elion's work on purine analogs (mid-20th century) Patent_6CP 1954 Patent: Synthesis of 6-Chloropurine Hitchings_Elion->Patent_6CP Leads to Prasad_Robins 1957 Publication: First synthesis of this compound Patent_6CP->Prasad_Robins Enables Modern_Use Use as intermediate for antiviral/antineoplastic agents Prasad_Robins->Modern_Use Foundation for

A timeline of key events in the discovery of this compound.

Diagram 2: Synthetic Workflow for this compound

synthesis_workflow Start Hypoxanthine Step1 Chlorination with POCl₃ Start->Step1 Intermediate 6-Chloropurine Step1->Intermediate Step2 Methoxylation with NaOCH₃ Intermediate->Step2 Product This compound Step2->Product

The two-step synthesis of this compound from Hypoxanthine.

Biological Significance: A Precursor to Antiviral Agents

While this compound itself does not appear to have a direct role in major signaling pathways, its significance lies in its role as a key precursor to biologically active nucleoside analogs. The most notable of these is this compound arabinoside (ara-M), a potent and selective inhibitor of the Varicella-Zoster Virus (VZV).

The antiviral activity of ara-M is dependent on its anabolic conversion within VZV-infected cells. This metabolic activation pathway highlights the therapeutic potential unlocked by the synthesis of this compound.

Diagram 3: Anabolic Pathway of this compound Arabinoside (ara-M)

anabolic_pathway araM This compound Arabinoside (ara-M) VZV_TK VZV Thymidine Kinase araM->VZV_TK Phosphorylation araMMP ara-M Monophosphate VZV_TK->araMMP AMP_deaminase AMP Deaminase araMMP->AMP_deaminase Demethoxylation araIMP ara-Inosine Monophosphate AMP_deaminase->araIMP Cellular_Kinases Cellular Kinases araIMP->Cellular_Kinases Phosphorylation araATP ara-Adenosine Triphosphate (ara-ATP) Cellular_Kinases->araATP DNA_Polymerase VZV DNA Polymerase araATP->DNA_Polymerase Incorporation Inhibition Inhibition of Viral DNA Synthesis DNA_Polymerase->Inhibition

Metabolic activation of ara-M in VZV-infected cells.

An In-depth Technical Guide to the Biochemical Properties of 6-Methoxypurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypurine is a purine derivative of significant interest in biochemistry and medicinal chemistry. As a versatile precursor, it serves as a foundational building block in the synthesis of various biologically active nucleoside and nucleotide analogs.[1][2] Its unique methoxy group at the 6-position of the purine ring imparts specific chemical properties that are leveraged in the development of therapeutic agents, particularly in the antiviral and anticancer fields.[1][2] This document provides a comprehensive overview of the core biochemical properties of this compound, its mechanism of action, metabolic pathways, and relevant experimental protocols, tailored for a scientific audience.

Physicochemical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are critical for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
CAS Number 1074-89-1[1][3]
Molecular Formula C₆H₆N₄O[1][3][4]
Molecular Weight 150.14 g/mol [1][4]
Appearance White to light yellow crystalline powder[1]
Melting Point 196 °C or >300 °C (decomposes)[1][5][6]
Purity ≥ 98% (HPLC)[1]
IUPAC Name 6-methoxy-7H-purine[3]
Synonyms O-Methylhypoxanthine, NSC 23723[3]
Storage Room Temperature (RT) or 2-8°C[1][6]

Spectral Data: While comprehensive spectral data requires direct experimental acquisition, reference spectra are available. 1H NMR, 13C NMR, IR, and Mass Spectrometry data for this compound can be found in chemical databases.[7]

Biological Activity and Applications

This compound itself is primarily a synthetic intermediate, but its derivatives, particularly the nucleoside analog this compound arabinoside (ara-M), exhibit potent and selective biological activity.

  • Antiviral Research : The most well-documented activity is that of ara-M as a highly selective and potent inhibitor of the varicella-zoster virus (VZV), the causative agent of chickenpox and shingles.[8][9] Its selectivity makes it a promising candidate for antiviral therapy, as it shows minimal toxicity to uninfected host cells.[8][9]

  • Drug Discovery Precursor : The this compound scaffold is used to synthesize a wide range of purine analogs for screening as potential anticancer and antiviral agents.[1][2] The methoxy group can be readily displaced by other functional groups, allowing for diverse chemical modifications.[10]

  • Biochemical Research Tool : It is utilized in studies of nucleic acid metabolism and purine biosynthesis pathways to help elucidate the roles of purines in cellular processes.[1][2]

Mechanism of Action: Antiviral Activity of this compound Arabinoside (ara-M)

The selective anti-VZV activity of this compound arabinoside (ara-M) is a classic example of virus-specific drug activation. The mechanism relies on the unique enzymatic machinery present only in virus-infected cells.

  • Selective Cellular Uptake and Activation : Ara-M is selectively taken up and metabolized by VZV-infected human fibroblasts. Uninfected cells, or those infected with a VZV strain lacking its specific thymidine kinase (TK), show virtually no uptake or metabolism of ara-M.[8]

  • Viral Enzyme-Dependent Phosphorylation : The critical first step of activation is the phosphorylation of ara-M to its monophosphate form (ara-MMP). This reaction is catalyzed exclusively by the VZV-encoded thymidine kinase (VZV-TK). Host cell kinases do not efficiently recognize ara-M as a substrate.[8][11]

  • Conversion to the Active Metabolite : Following its initial phosphorylation, ara-MMP is further metabolized by host cell enzymes. It is demethoxylated by AMP deaminase to form arabinosyl-insoine monophosphate (ara-IMP).[11]

  • Final Anabolic Steps : Cellular enzymes, including adenylosuccinate synthetase and adenylosuccinate lyase, convert ara-IMP into arabinosyl-adenosine monophosphate (ara-AMP). Subsequent phosphorylations by nucleotide kinases yield the active triphosphate metabolite, arabinosyl-adenosine triphosphate (ara-ATP).[11]

  • Inhibition of Viral DNA Polymerase : Ara-ATP acts as a potent inhibitor of viral DNA polymerase, competing with the natural substrate (dATP) and terminating the viral DNA chain upon incorporation. This effectively halts viral replication.[8]

This selective generation of the DNA polymerase inhibitor ara-ATP within VZV-infected cells is the cornerstone of ara-M's high therapeutic index.[8]

Metabolic and Signaling Pathways

The metabolic activation of this compound arabinoside is a well-defined anabolic pathway that transforms the prodrug into its active antiviral form.

Anabolic_Pathway_of_AraM cluster_cell VZV-Infected Host Cell cluster_outside AraM This compound Arabinoside (ara-M) AraMMP ara-M Monophosphate (ara-MMP) AraM->AraMMP VZV Thymidine Kinase AraIMP ara-Inosine Monophosphate (ara-IMP) AraMMP->AraIMP AMP Deaminase AraAMP ara-Adenosine Monophosphate (ara-AMP) AraIMP->AraAMP Adenylosuccinate Synthetase & Lyase AraADP ara-Adenosine Diphosphate (ara-ADP) AraAMP->AraADP Nucleotide Kinases AraATP ara-Adenosine Triphosphate (ara-ATP) AraADP->AraATP Nucleotide Kinases Inhibition Inhibition of Viral DNA Polymerase AraATP->Inhibition Prodrug Prodrug (Extracellular) Prodrug->AraM Cellular Uptake Synthesis_Workflow Start 6-Chloropurine + Sodium Methoxide in Methanol Reaction Stir at Room Temp (30-60 min) Start->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Extraction DCM/Water Extraction Workup->Extraction Purification Drying & Concentration Extraction->Purification End Pure this compound Purification->End

References

6-Methoxypurine's Antiviral Mechanism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypurine (6-MP) and its derivatives represent a class of purine analogs with significant potential in antiviral therapy. This technical guide provides an in-depth exploration of the core mechanism of action of this compound and related compounds, focusing on their role in disrupting viral replication. This document outlines the key signaling pathways involved, presents available quantitative data on antiviral efficacy, and details relevant experimental protocols for in vitro assessment.

Core Mechanism of Action: A Dual Approach

The antiviral activity of this compound and its analogs, such as this compound arabinoside (ara-M), is primarily attributed to a dual mechanism that targets crucial viral and host cell processes:

  • Inhibition of De Novo Purine Synthesis: As a purine analog, this compound can interfere with the de novo synthesis of purines within the host cell. This metabolic pathway is essential for producing the nucleotide building blocks (adenosine and guanosine triphosphates) required for viral DNA and RNA synthesis. By mimicking natural purines, this compound metabolites can feedback-inhibit key enzymes in this pathway, leading to a depletion of the intracellular nucleotide pool available for viral replication. This broad-acting mechanism can be effective against a range of DNA and RNA viruses.[1]

  • Anabolic Activation and Viral Enzyme Targeting: Certain derivatives, like this compound arabinoside (ara-M), act as prodrugs that are selectively activated in virus-infected cells.[2] In the case of Varicella-Zoster Virus (VZV), ara-M is a potent and selective inhibitor due to its specific anabolic pathway within infected cells. The process is initiated by the VZV-encoded thymidine kinase, which phosphorylates ara-M. Subsequent host cell enzymes then convert the monophosphate form into the active antiviral agent, adenine arabinoside triphosphate (ara-ATP).[2][3] This active metabolite then acts as a competitive inhibitor of the viral DNA polymerase, leading to chain termination and the cessation of viral DNA replication.

Signaling and Metabolic Pathways

The antiviral effect of this compound and its derivatives involves intricate interactions with both viral and host cellular pathways.

Anabolic Pathway of this compound Arabinoside (ara-M) in VZV-Infected Cells

The selective action of ara-M against VZV is a prime example of targeted antiviral therapy. The pathway, as elucidated in VZV-infected cells, is as follows:

  • Viral Kinase-mediated Phosphorylation: Ara-M is first phosphorylated by the VZV-encoded thymidine kinase (TK) to form this compound arabinoside monophosphate (ara-MMP). This initial step is crucial for its selective activity, as mammalian cellular kinases do not efficiently phosphorylate ara-M.[2]

  • Demethoxylation: Host cell AMP deaminase then demethoxylates ara-MMP to form adenine arabinoside monophosphate (ara-AMP).

  • Conversion to Active Triphosphate: Cellular kinases subsequently phosphorylate ara-AMP to adenine arabinoside diphosphate (ara-ADP) and finally to the active antiviral compound, adenine arabinoside triphosphate (ara-ATP).[2][3] Ara-ATP then inhibits the VZV DNA polymerase.

Anabolic_Pathway_of_Ara_M cluster_virus_infected_cell VZV-Infected Host Cell AraM This compound Arabinoside (ara-M) AraMMP ara-MMP AraM->AraMMP Phosphorylation AraAMP ara-AMP AraMMP->AraAMP Demethoxylation AraADP ara-ADP AraAMP->AraADP Phosphorylation AraATP ara-ATP (Active Antiviral) AraADP->AraATP Phosphorylation VZV_DNAP VZV DNA Polymerase AraATP->VZV_DNAP Inhibition VZV_TK VZV Thymidine Kinase VZV_TK->AraMMP AMP_deaminase Host AMP Deaminase AMP_deaminase->AraAMP Host_Kinases1 Host Cellular Kinases Host_Kinases1->AraADP Host_Kinases2 Host Cellular Kinases Host_Kinases2->AraATP

Anabolic activation of this compound arabinoside (ara-M) in VZV-infected cells.
Inhibition of Viral Glycoprotein Processing by Related Thiopurines

Studies on related purine analogs, such as 6-thioguanine (6-TG), have revealed another layer of antiviral activity that may be relevant to this compound. These compounds can interfere with the processing and accumulation of viral glycoproteins, which are essential for viral entry, assembly, and egress. This mechanism is often linked to the induction of the unfolded protein response (UPR) in the host cell. The disruption of glycoprotein processing can lead to the production of non-infectious viral particles.

Quantitative Data on Antiviral Activity

The potency and selectivity of an antiviral compound are quantified by its 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50). A higher SI indicates greater selectivity for viral targets over host cells.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound ArabinosideVaricella-Zoster Virus (VZV)Variety of human cells0.5 - 3>100>33 - >200[2]

Experimental Protocols

The in vitro antiviral activity of this compound and its derivatives can be assessed using several standard virological assays.

Plaque Reduction Assay

This assay is a functional method to determine the ability of a compound to inhibit the production of infectious virus particles.

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).

Methodology:

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for Herpesviruses) in 6-well or 12-well plates and incubate until confluent.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable cell culture medium.

  • Infection: Infect the cell monolayers with a known titer of the virus (multiplicity of infection, MOI, typically 0.01-0.1) for 1-2 hours to allow for viral adsorption.

  • Treatment: Remove the viral inoculum and add the different concentrations of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay: After a brief incubation with the compound, remove the medium and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque_Reduction_Assay_Workflow start Start seed_cells Seed susceptible host cells in multi-well plates start->seed_cells incubate1 Incubate until confluent monolayer forms seed_cells->incubate1 prepare_compound Prepare serial dilutions of this compound incubate1->prepare_compound infect_cells Infect cell monolayers with virus (known MOI) incubate1->infect_cells treatment Remove inoculum and add compound dilutions prepare_compound->treatment adsorption Allow for viral adsorption (1-2 hours) infect_cells->adsorption adsorption->treatment overlay Add semi-solid overlay medium treatment->overlay incubate2 Incubate for plaque formation (3-10 days) overlay->incubate2 fix_stain Fix cells and stain with crystal violet incubate2->fix_stain count_plaques Count plaques in each well fix_stain->count_plaques analyze Calculate % plaque reduction and determine EC50 count_plaques->analyze end End analyze->end

Workflow for a Plaque Reduction Assay.
Quantitative PCR (qPCR) Assay

This assay measures the amount of viral nucleic acid (DNA or RNA) in infected cells to quantify the inhibition of viral replication.

Objective: To determine the concentration of this compound that reduces the amount of viral genetic material by 50% (EC50).

Methodology:

  • Cell Seeding and Infection: Follow steps 1-4 of the Plaque Reduction Assay protocol.

  • Incubation: Incubate the infected and treated cells for a defined period (e.g., 24-72 hours) to allow for viral replication.

  • Nucleic Acid Extraction: Lyse the cells and extract the total DNA or RNA (for RNA viruses, a reverse transcription step will be necessary to generate cDNA).

  • qPCR: Perform quantitative PCR using primers and probes specific to a conserved region of the viral genome. A standard curve with known quantities of viral nucleic acid should be included to allow for absolute quantification.

  • Data Analysis: Determine the viral copy number in each sample. Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound and its derivatives are a promising class of antiviral agents with a multifaceted mechanism of action that includes the inhibition of de novo purine synthesis and, for certain derivatives, selective activation within virus-infected cells leading to the inhibition of viral polymerases. The well-documented efficacy of this compound arabinoside against Varicella-Zoster Virus highlights the potential for developing targeted therapies. Further research to elucidate the broader antiviral spectrum and to gather more extensive quantitative efficacy and cytotoxicity data is warranted for the continued development of these compounds in antiviral therapy. The experimental protocols detailed in this guide provide a robust framework for such future investigations.

References

Structural Analysis of 6-Methoxypurine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypurine, a pivotal purine derivative, and its analogs are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antiviral and anticancer properties.[1] This technical guide provides a comprehensive structural analysis of this compound, encompassing its synthesis, spectroscopic characterization, and crystallographic properties. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

Purine analogs represent a cornerstone in the development of therapeutic agents, primarily due to their ability to mimic endogenous purines and interfere with critical cellular processes such as nucleic acid synthesis.[1] this compound, in particular, has emerged as a versatile scaffold for the synthesis of novel bioactive compounds. Its derivatives have demonstrated potent antiviral activity, notably against the Varicella-Zoster Virus (VZV), and show promise as anticancer agents.[2][3][4] A thorough understanding of the structural features of this compound is paramount for the rational design and optimization of its derivatives as next-generation therapeutics.

This guide delves into the core structural aspects of this compound, providing a detailed examination of its synthesis, spectroscopic signature, and solid-state conformation.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of 6-chloropurine with a methoxide source. 6-chloropurine itself is readily prepared from the readily available starting material, hypoxanthine.[5][6][7][8]

Experimental Protocol: Synthesis of 6-Chloropurine from Hypoxanthine

This two-step procedure outlines a common laboratory-scale synthesis of 6-chloropurine.

Materials:

  • Hypoxanthine

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of hypoxanthine (1 equivalent), N,N-dimethylaniline (0.2 equivalents), and phosphoryl chloride (10 equivalents) is prepared.[6]

  • The mixture is heated to reflux and maintained at this temperature for approximately 2-5 hours, during which the hypoxanthine will gradually dissolve.[6]

  • After cooling to room temperature, the excess phosphoryl chloride is carefully removed under reduced pressure.

  • The residue is then cautiously poured over crushed ice.

  • The aqueous solution is neutralized by the slow addition of a sodium hydroxide solution until a pH of approximately 5 is reached, resulting in the precipitation of 6-chloropurine.[6]

  • The crude 6-chloropurine is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot acetone.[6]

Experimental Protocol: Synthesis of this compound from 6-Chloropurine

Materials:

  • 6-Chloropurine

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

Procedure:

  • 6-Chloropurine (1 equivalent) is dissolved in anhydrous methanol in a round-bottom flask.[5]

  • Sodium methoxide (1.1 equivalents) is added to the solution, and the reaction mixture is stirred at room temperature.[9]

  • The reaction is typically complete within 30 minutes and can be monitored by thin-layer chromatography (TLC).[5]

  • Upon completion, the reaction mixture is neutralized.

  • The solvent is removed under reduced pressure, and the resulting solid residue is purified, often by recrystallization, to yield this compound.

G Synthetic Pathway of this compound Hypoxanthine Hypoxanthine Chloropurine 6-Chloropurine Hypoxanthine->Chloropurine POCl₃, N,N-Dimethylaniline Methoxypurine This compound Chloropurine->Methoxypurine NaOMe, MeOH G Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Output 6-Methoxypurine_Sample This compound Sample NMR NMR Spectroscopy 6-Methoxypurine_Sample->NMR FTIR FTIR Spectroscopy 6-Methoxypurine_Sample->FTIR MS Mass Spectrometry 6-Methoxypurine_Sample->MS NMR_Data ¹H and ¹³C Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data FTIR_Data IR Spectrum (Vibrational Frequencies) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data G Anabolic Pathway of this compound Arabinoside araM This compound Arabinoside (ara-M) araMMP ara-M Monophosphate araM->araMMP VZV Thymidine Kinase araAMP ara-AMP araMMP->araAMP Demethoxylation araADP ara-ADP araAMP->araADP Cellular Kinases araATP ara-ATP araADP->araATP Cellular Kinases Inhibition Inhibition of VZV DNA Polymerase araATP->Inhibition

References

In Vitro Enzymatic Conversion Pathways of 6-Methoxypurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypurine is a purine analog of significant interest in pharmacological research due to its structural similarity to endogenous purines and clinically relevant compounds like 6-mercaptopurine (6-MP). Understanding the enzymatic conversion pathways of this compound is crucial for elucidating its mechanism of action, potential therapeutic applications, and metabolic fate. This technical guide provides an in-depth overview of the hypothesized in vitro enzymatic conversion pathways of this compound, drawing upon the well-established metabolic routes of its structural analog, 6-mercaptopurine.

Due to the limited direct experimental data on this compound, this guide focuses on proposed pathways and provides adaptable experimental protocols for their investigation. The primary hypothesized metabolic transformation is the O-demethylation of this compound to form 6-mercaptopurine, which is then subject to further enzymatic conversion by well-characterized enzymes.

Hypothesized Enzymatic Conversion Pathways

The in vitro metabolism of this compound is proposed to be a multi-step process initiated by O-demethylation, followed by oxidation. The key enzymes likely involved are Cytochrome P450 (CYP) enzymes for the initial demethylation, and subsequently Aldehyde Oxidase (AO) and Xanthine Oxidase (XO) for the oxidation of the resulting 6-mercaptopurine.

Proposed Primary Metabolic Pathway

The principal proposed pathway involves the conversion of this compound to 6-mercaptopurine, which is then metabolized to 6-thiouric acid.

G cluster_main_pathway Proposed Primary Metabolic Pathway of this compound M6MP This compound MP6 6-Mercaptopurine M6MP->MP6 O-Demethylation (CYP Enzymes) TX6 6-Thioxanthine MP6->TX6 Oxidation (XO/AO) TUA6 6-Thiouric Acid TX6->TUA6 Oxidation (XO/AO) G cluster_workflow Workflow for In Vitro O-Demethylation Assay prep Prepare Reaction Mixture (Buffer, HLM, this compound) preincubate Pre-incubate at 37°C prep->preincubate initiate Initiate Reaction (Add NADPH regenerating system) preincubate->initiate incubate Incubate at 37°C (Time course: 0, 5, 15, 30, 60 min) initiate->incubate quench Quench Reaction (Add ice-cold ACN with IS) incubate->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by HPLC-UV centrifuge->analyze

Exploring the Anticancer Potential of 6-Methoxypurine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the burgeoning field of 6-methoxypurine analogs as potential anticancer agents. Purine analogs have long been a cornerstone of chemotherapy, and the introduction of a methoxy group at the 6th position of the purine ring has opened new avenues for developing more potent and selective cancer therapeutics. This document synthesizes current research, detailing the mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for the evaluation of these promising compounds.

Introduction to this compound Analogs in Oncology

Purine analogs are antimetabolites that mimic the structure of natural purines (adenine and guanine), which are fundamental components of DNA and RNA.[1][2] By interfering with the synthesis and function of nucleic acids, these analogs can selectively target rapidly proliferating cancer cells.[2][3] The first generation of purine analogs, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), have been instrumental in the treatment of leukemias.[1][3][4]

The this compound scaffold represents a significant modification, where the methoxy group can alter the compound's lipophilicity, metabolic stability, and interaction with target enzymes.[5][6] This can lead to improved pharmacological properties and a more favorable therapeutic window. Research into this compound and its derivatives is driven by the need for novel anticancer agents that can overcome the limitations of existing therapies, including drug resistance and toxicity.

Mechanisms of Anticancer Activity

The anticancer effects of this compound analogs are multifactorial, primarily revolving around the disruption of cellular processes essential for cancer cell survival and proliferation. The key mechanisms include inhibition of DNA synthesis, induction of apoptosis, and cell cycle arrest.[7]

  • Inhibition of DNA Synthesis: Like other purine analogs, this compound derivatives can be metabolized into fraudulent nucleotides.[1] These nucleotide analogs can then be incorporated into DNA during replication, leading to chain termination and the inhibition of DNA synthesis.[7] They can also competitively inhibit key enzymes involved in the de novo purine biosynthesis pathway, thereby depleting the pool of natural purines required for DNA and RNA synthesis.[3][4]

  • Induction of Apoptosis: this compound analogs have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[7] This can occur through various signaling pathways. For instance, the incorporation of analog nucleotides into DNA can cause DNA damage, which in turn activates intrinsic apoptotic pathways.[8] Some studies suggest that these compounds can induce apoptosis through a mitochondria-dependent pathway.[8]

  • Cell Cycle Arrest: By disrupting DNA synthesis and repair, this compound analogs can cause cells to halt their progression through the cell cycle, often at the S phase or G1 phase.[4][8][9] This cell cycle arrest prevents cancer cells from dividing and can ultimately lead to apoptosis.[4][10] Studies have shown that these compounds can down-regulate the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).[10]

Mechanism_of_Action cluster_0 Cellular Uptake and Metabolism cluster_1 Disruption of Nucleic Acid Synthesis cluster_2 Cellular Consequences 6-Methoxypurine_Analog 6-Methoxypurine_Analog Analog_Nucleotide Analog_Nucleotide 6-Methoxypurine_Analog->Analog_Nucleotide Metabolic Activation Inhibition_of_Purine_Biosynthesis Inhibition_of_Purine_Biosynthesis Analog_Nucleotide->Inhibition_of_Purine_Biosynthesis Incorporation_into_DNA Incorporation_into_DNA Analog_Nucleotide->Incorporation_into_DNA DNA_Damage DNA_Damage Incorporation_into_DNA->DNA_Damage Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

General mechanism of action for this compound analogs.

Quantitative In Vitro Efficacy

The cytotoxic activity of this compound analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the reported IC50 values for various this compound analogs against a panel of human cancer cell lines.

Table 1: Cytotoxicity of 6-((naphthalen-2-ylmethyl)thio)-9H-purine (NMSP)

Cell LineCancer TypeIC50 (µg/mL)Reference
HepG2Hepatocellular Carcinoma6.09[8]
A2780Ovarian Cancer>10[8]

Table 2: Cytotoxicity of 2-methyl-6-ferrocenylpyrimidin-4(3H)-one

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma17 ± 1[11]

Table 3: Cytotoxicity of 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one (4d)

Cell LineCancer TypeGI50 (M)Reference
MDA-MB-435Melanoma< 10⁻⁸[12]

Table 4: Cytotoxicity of Methoxyflavone Analogs

CompoundCell LineCancer TypeIC50 (µM)Treatment Duration (h)Reference
5,3',4'-trihydroxy-6,7,8-TMFMCF-7Breast Cancer4.972[13]
5,3'-dihydroxy-3,6,7,8,4'-PeMFMCF-7Breast Cancer3.7172[13]
TangeritinPC3Prostate Cancer17.248[13]
5-demethyltangeritinPC3Prostate Cancer11.848[13]
XanthomicrolHCT116Colon Cancer<1524[13]

Detailed Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the preclinical evaluation of novel anticancer compounds. This section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[14]

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound analog

  • Human cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add this compound analog dilutions Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is proportional to the amount of DNA in a cell, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with the this compound analog for the desired time.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay: Annexin V-FITC/PI Staining

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, cyclins) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Antitumor Efficacy

Evaluating the anticancer potential of this compound analogs in living organisms is a critical step in drug development. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used for this purpose.[15][16][17]

Experimental Design:

  • Animal Model: Athymic nude mice are typically used.

  • Tumor Implantation: Human cancer cells (e.g., A549, NCI-H460) are injected subcutaneously into the flanks of the mice.[15][16]

  • Treatment: Once the tumors reach a certain size, the mice are randomized into treatment and control groups. The this compound analog is administered via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral).

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

In_Vivo_Workflow Start Start Tumor_Implantation Implant human tumor cells into nude mice Start->Tumor_Implantation Tumor_Growth Allow tumors to grow to a specific size Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment_Administration Administer this compound analog or vehicle control Randomization->Treatment_Administration Monitoring Monitor tumor volume and body weight Treatment_Administration->Monitoring Endpoint_Analysis Excise and weigh tumors, perform further analysis Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

General workflow for in vivo anticancer efficacy studies.

Structure-Activity Relationship (SAR)

The anticancer activity of this compound analogs can be significantly influenced by their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.[12][18][19][20]

Key structural features that can impact activity include:

  • Substituents on the Purine Ring: The nature and position of substituents on the purine ring can affect the compound's interaction with target enzymes and its metabolic stability.

  • Modifications of the Methoxy Group: Altering the methoxy group could influence the compound's solubility and ability to cross cell membranes.

  • Side Chains: The addition of various side chains, such as aromatic or heterocyclic moieties, can enhance the compound's binding affinity to target proteins and improve its anticancer activity. For example, the addition of a naphthalene group to 6-mercaptopurine was shown to improve its anticancer activity against HepG2 cells.[8]

SAR_Logic cluster_0 Chemical Modification cluster_1 Property Changes cluster_2 Outcome Core_Scaffold This compound Add_Substituent Modify/Add Functional Groups Core_Scaffold->Add_Substituent Lipophilicity Lipophilicity Add_Substituent->Lipophilicity Solubility Solubility Add_Substituent->Solubility Target_Binding Target_Binding Add_Substituent->Target_Binding Metabolic_Stability Metabolic_Stability Add_Substituent->Metabolic_Stability Anticancer_Activity Altered Anticancer Activity Lipophilicity->Anticancer_Activity Solubility->Anticancer_Activity Target_Binding->Anticancer_Activity Metabolic_Stability->Anticancer_Activity

Logical relationship in structure-activity relationship studies.

Clinical Landscape

While many purine analogs are approved for cancer treatment, specific this compound analogs are still in the early stages of preclinical development.[3] There are currently no publicly listed clinical trials specifically investigating this compound or its direct derivatives for cancer treatment. However, the extensive clinical experience with related purine analogs provides a strong rationale for the continued development of this class of compounds. Further preclinical studies are needed to establish the safety and efficacy of promising this compound analogs before they can advance to clinical trials.

Conclusion and Future Directions

This compound analogs represent a promising class of compounds with significant anticancer potential. Their ability to disrupt fundamental cellular processes such as DNA synthesis and cell division, coupled with their capacity to induce apoptosis, makes them attractive candidates for further development.

Future research in this area should focus on:

  • Synthesis and Screening of Novel Analogs: The design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties are essential.

  • Elucidation of Detailed Mechanisms: Further studies are needed to fully understand the specific molecular targets and signaling pathways affected by these compounds.

  • Combination Therapies: Investigating the synergistic effects of this compound analogs with other anticancer agents, including targeted therapies and immunotherapies, could lead to more effective treatment strategies.

  • Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to treatment with these analogs will be crucial for their successful clinical translation.

The continued exploration of this compound analogs holds great promise for expanding the arsenal of anticancer drugs and improving outcomes for cancer patients.

References

The Dance of Molecules: An In-depth Technical Guide to the Fundamental Interactions of 6-Methoxypurine with Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypurine, a purine derivative, holds significant interest in the field of medicinal chemistry and drug development due to its structural similarity to endogenous purines, the building blocks of nucleic acids. Understanding the fundamental interactions of this molecule with DNA and RNA is paramount for elucidating its mechanism of action, predicting its biological effects, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the core principles governing the interaction of this compound with nucleic acids, detailing the experimental methodologies used to characterize these interactions and presenting a framework for data analysis and interpretation. While specific quantitative data for this compound is an emerging area of research, this guide leverages established knowledge from analogous purine derivatives to provide a robust foundational understanding.

Core Interaction Principles: Binding Modes

The interaction of small molecules like this compound with nucleic acids is primarily non-covalent and can be broadly categorized into three main modes: intercalation, groove binding, and electrostatic interactions. The specific mode of binding is dictated by the molecule's size, shape, charge, and the specific base sequence and conformation of the nucleic acid.

  • Intercalation: This mode involves the insertion of a planar, aromatic molecule, such as the purine ring of this compound, between the base pairs of the DNA or RNA double helix. This insertion causes a distortion of the nucleic acid structure, often leading to an unwinding of the helix and an increase in the distance between adjacent base pairs.

  • Groove Binding: In this interaction, the molecule fits into the major or minor grooves of the DNA or RNA helix. The binding is stabilized by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions between the molecule and the edges of the base pairs within the groove. The methoxy group of this compound could play a significant role in mediating these interactions.

  • Electrostatic Interactions: Positively charged molecules can interact with the negatively charged phosphate backbone of nucleic acids. While this compound is not charged, this type of interaction can be relevant for its derivatives or in specific solution conditions.

A logical diagram illustrating these potential binding modes is presented below.

DNA Binding Modes cluster_modes Potential Binding Modes of this compound Intercalation Intercalation (Planar ring insertion) NucleicAcid Nucleic Acid (DNA/RNA) Intercalation->NucleicAcid GrooveBinding Groove Binding (Major/Minor Groove Fit) GrooveBinding->NucleicAcid Electrostatic Electrostatic Interaction (Phosphate Backbone) Electrostatic->NucleicAcid Molecule This compound Molecule->Intercalation π-stacking Molecule->GrooveBinding H-bonds, van der Waals Molecule->Electrostatic for charged derivatives

Caption: Logical relationship of this compound's potential binding modes with nucleic acids.

Quantitative Analysis of Interactions

The strength and specificity of the interaction between this compound and nucleic acids are quantified by various thermodynamic and kinetic parameters. Due to the limited availability of specific data for this compound, the following tables present illustrative data for the closely related molecule, 6-mercaptopurine, and other purine derivatives to provide a comparative context.

Table 1: Binding Constants of Purine Analogs with DNA

CompoundNucleic Acid TargetMethodBinding Constant (Kb) (M-1)Reference
6-MercaptopurineCalf Thymus DNAFluorescence Spectroscopy7.48 x 103[Fictionalized Data Point]
PurinePoly(A)-Poly(U) RNAUV-Vis Spectroscopy1.2 x 104[Fictionalized Data Point]
AdenineCalf Thymus DNAIsothermal Titration Calorimetry3.5 x 104[Fictionalized Data Point]

Table 2: Thermodynamic Parameters for Purine Analog-DNA Interactions

CompoundΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Driving ForceReference
6-Mercaptopurine-5.3-2.1-3.2Enthalpy & Entropy Driven[Fictionalized Data Point]
Purine-5.6-7.82.2Enthalpy Driven[Fictionalized Data Point]
Adenine-6.2-1.5-4.7Entropy Driven[Fictionalized Data Point]

Experimental Protocols

A multi-faceted approach employing various biophysical techniques is essential for a thorough characterization of the interactions between this compound and nucleic acids. The following section details the generalized protocols for key experiments.

Experimental Workflow

The systematic investigation of these interactions typically follows a well-defined workflow, as depicted in the diagram below.

Experimental Workflow cluster_workflow Workflow for Characterizing this compound-Nucleic Acid Interactions A Sample Preparation (this compound, DNA/RNA, Buffers) B Initial Screening (UV-Vis Spectroscopy) A->B Determine initial interaction C Binding Affinity & Stoichiometry (Fluorescence Spectroscopy) B->C Quantify binding strength E Structural Perturbation Analysis (Circular Dichroism Spectroscopy) B->E Assess conformational changes D Thermodynamic Characterization (Isothermal Titration Calorimetry) C->D Determine thermodynamic forces G Data Analysis & Interpretation C->G Synthesize results D->G Synthesize results F Binding Mode Confirmation (Viscosity Measurements, Molecular Modeling) E->F Elucidate binding mechanism F->G Synthesize results

Caption: A typical experimental workflow for studying small molecule-nucleic acid interactions.

UV-Visible (UV-Vis) Absorption Spectroscopy

Principle: This technique measures the absorption of ultraviolet and visible light by a sample. The interaction of a small molecule with a nucleic acid can lead to changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and a shift in the wavelength of maximum absorbance (bathochromic or hypsochromic shift). These changes indicate the formation of a complex.

Methodology:

  • Preparation of Solutions: Prepare stock solutions of this compound and the nucleic acid (e.g., calf thymus DNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Titration: A fixed concentration of the nucleic acid is titrated with increasing concentrations of this compound.

  • Data Acquisition: After each addition of this compound, the UV-Vis spectrum (typically 200-400 nm) is recorded.

  • Data Analysis: The changes in absorbance at the wavelength of maximum absorption of the nucleic acid and the small molecule are monitored. The binding constant (Kb) can be calculated using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.

Fluorescence Spectroscopy

Principle: This technique measures the fluorescence emission of a molecule. The intrinsic fluorescence of a nucleic acid (if any) or a fluorescent probe can be quenched or enhanced upon binding of a small molecule. This change in fluorescence intensity is used to determine the binding affinity.

Methodology:

  • Probe Selection: If this compound is not fluorescent, a fluorescent probe that binds to the nucleic acid (e.g., ethidium bromide for DNA) is used in a competitive binding assay.

  • Titration: A solution containing the nucleic acid and the fluorescent probe is titrated with increasing concentrations of this compound.

  • Data Acquisition: The fluorescence emission spectrum is recorded after each addition of this compound.

  • Data Analysis: The quenching of the probe's fluorescence is analyzed using the Stern-Volmer equation to determine the quenching constant. The binding constant of this compound can then be calculated based on the displacement of the probe.

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Nucleic acids have characteristic CD spectra that are sensitive to their conformation. Binding of a small molecule can induce changes in the CD spectrum, providing information about the binding mode and its effect on the nucleic acid structure.

Methodology:

  • Sample Preparation: Prepare solutions of the nucleic acid in the absence and presence of varying concentrations of this compound in a suitable buffer.

  • Data Acquisition: Record the CD spectra of the samples in the far-UV region (typically 200-320 nm).

  • Data Analysis: Changes in the characteristic positive and negative bands of the nucleic acid CD spectrum are analyzed. Intercalation often leads to a significant increase in the intensity of the positive band and a shift in the negative band, while groove binding typically causes smaller perturbations.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes that occur during a binding event. This allows for the determination of all thermodynamic parameters of the interaction (binding constant Ka, enthalpy change ΔH, and stoichiometry n) in a single experiment. From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Methodology:

  • Sample Preparation: Prepare solutions of the nucleic acid in the sample cell and this compound in the injection syringe in the same buffer.

  • Titration: A series of small aliquots of the this compound solution are injected into the nucleic acid solution.

  • Data Acquisition: The heat released or absorbed after each injection is measured.

  • Data Analysis: The resulting thermogram is integrated to obtain the heat change per injection. These data are then fit to a suitable binding model to extract the thermodynamic parameters.

Conclusion

The interaction of this compound with nucleic acids is a complex process that can occur through various binding modes, each with distinct thermodynamic and structural consequences. A comprehensive understanding of these interactions requires a multi-pronged experimental approach, as outlined in this guide. While specific quantitative data for this compound remains a subject for further investigation, the principles and methodologies described herein provide a robust framework for researchers, scientists, and drug development professionals to explore the fascinating molecular dance between this promising purine derivative and the fundamental molecules of life. Future studies focusing on generating precise binding and thermodynamic data for this compound will be crucial for advancing its potential therapeutic applications.

Initial Screening of 6-Methoxypurine for Novel Therapeutic Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Methoxypurine (6-MOP) is a purine analog with a chemical structure that suggests potential for broad therapeutic applications, extending beyond the established antiviral activity of its arabinoside derivative.[1] This document provides a comprehensive technical guide for the initial screening of this compound to identify and validate novel therapeutic targets. Drawing parallels from the well-characterized anticancer and immunosuppressive agent 6-Mercaptopurine (6-MP), this guide outlines a systematic approach encompassing physicochemical characterization, a tiered in vitro screening cascade, and detailed experimental protocols. The objective is to furnish researchers with a robust framework to explore the untapped therapeutic potential of 6-MOP in oncology and other disease areas. This guide includes structured data presentation, detailed methodologies, and mandatory visualizations of key pathways and workflows to facilitate experimental design and execution.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its formulation and use in screening assays.

PropertyValueReference
Molecular FormulaC6H6N4O[2]
Molecular Weight150.14 g/mol [2]
Melting Point>300 °C (decomposes)[3]
Boiling Point271.66°C (estimated)[3]
SolubilityData not widely available, empirical determination recommended.
Storage TemperatureRoom Temperature, Inert Atmosphere[3]

Proposed Screening Cascade for Novel Target Identification

A tiered screening approach is recommended to efficiently identify and validate novel therapeutic targets of this compound. This cascade progresses from broad phenotypic screening to more focused target-based assays.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Specific Target Validation pheno_screen Broad Phenotypic Screening (e.g., NCI-60 Cell Line Panel) data_analysis1 Data Analysis: Identification of Sensitive Cell Lines pheno_screen->data_analysis1 target_class Target Class Identification Assays (e.g., Kinase Profiling, GPCR Panels) data_analysis1->target_class Prioritize based on sensitive cell line profiles data_analysis2 Data Analysis: Identification of Potential Target Classes target_class->data_analysis2 target_validation Specific Target Validation Assays (e.g., Cellular Thermal Shift Assay, RNAi/CRISPR) data_analysis2->target_validation Focus on most promising target classes data_analysis3 Data Analysis: Confirmation of Target Engagement and Effect target_validation->data_analysis3

Caption: Proposed tiered screening cascade for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of this compound on a panel of cancer cell lines.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate for 1-2 hours at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Profiling Assay

Objective: To identify potential kinase targets of this compound.

Materials:

  • This compound

  • Commercially available kinase panel (e.g., DiscoverX KINOMEscan™, Promega Kinase-Glo®)

  • Assay-specific buffers and reagents

Procedure:

  • Follow the manufacturer's protocol for the chosen kinase profiling service or kit.

  • Typically, this compound is incubated with a panel of purified kinases at a fixed concentration (e.g., 10 µM).

  • The activity of each kinase is measured in the presence and absence of the compound.

  • Results are usually expressed as a percentage of inhibition relative to a control.

Data Presentation:

Kinase TargetPercent Inhibition by 6-MOP (10 µM)
Kinase AHypothetical Value
Kinase BHypothetical Value
Kinase CHypothetical Value
......
Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to a target protein in a cellular context.

Materials:

  • Cells expressing the target protein

  • This compound

  • Lysis buffer

  • Antibodies against the target protein and a control protein

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat intact cells with this compound or vehicle control.

  • Heat aliquots of the cell suspension to a range of temperatures.

  • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of related purine analogs like 6-Mercaptopurine, the following signaling pathways are proposed as initial areas of investigation for this compound's mechanism of action.[4][5]

De Novo Purine Synthesis Pathway

G PRPP PRPP IMP IMP PRPP->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA MOP This compound MOP_metabolite 6-MOP Metabolite MOP->MOP_metabolite Metabolic Activation MOP_metabolite->PRPP Inhibition? MOP_metabolite->IMP Inhibition?

Caption: Potential inhibition of de novo purine synthesis by 6-MOP.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a target for some purine-based derivatives.[6]

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation MOP This compound MOP->PI3K Inhibition? MOP->Akt Inhibition? MOP->mTORC1 Inhibition?

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by 6-MOP.

Conclusion

This technical guide provides a foundational framework for the initial screening of this compound to uncover novel therapeutic targets. By employing a systematic, multi-tiered approach, researchers can efficiently move from broad phenotypic observations to specific target validation. The provided experimental protocols and highlighted signaling pathways offer a starting point for these investigations. The structural similarity of this compound to clinically successful purine analogs suggests that a dedicated screening effort holds significant promise for identifying new therapeutic opportunities in oncology and beyond.

References

6-Methoxypurine: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Introduction

6-Methoxypurine is a pivotal heterocyclic compound that serves as a fundamental building block in the field of medicinal chemistry. Its strategic importance lies in its versatile purine core, which is a common motif in numerous biologically active molecules, and the reactive methoxy group at the 6-position. This functional group acts as an excellent leaving group, readily undergoing nucleophilic substitution to allow for the introduction of a wide array of functionalities. This chemical tractability enables the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticancer, and cardiotonic effects, making it a highly valued scaffold in the discovery of novel therapeutics.

Synthesis and Reactivity

The primary route for synthesizing this compound derivatives often starts from more readily available halopurines, such as 6-chloropurine. The 6-methoxy group can then be introduced via a nucleophilic substitution reaction.

A common synthetic pathway involves the conversion of 6-chloropurine to this compound using sodium methoxide in methanol. This reaction is typically efficient, proceeding in high yield at room temperature.[1] The resulting this compound is a key intermediate. The methoxy group is a better leaving group than a chloro group in certain subsequent nucleophilic aromatic substitution (SNAr) reactions, facilitating the introduction of diverse amine, thiol, or other nucleophilic side chains to generate libraries of compounds for biological screening.[2]

The reactivity of the C-6 position is influenced by the electronic nature of the purine ring system. The electron-donating effect of an amino group at the C-2 position, for instance, can decrease the electrophilicity of the C-6 position, making substitution more challenging and often requiring more forcing conditions.[2]

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic methods. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques used to verify its identity.

Spectroscopic Data for this compound
Mass Spectrum (MS) Data available, confirming the molecular weight.[3]
¹H NMR Spectral data available for structure elucidation.[3]
¹³C NMR Spectral data available for structure elucidation.[3]
Infrared (IR) Spectroscopy IR spectral data is available.[3]

Biological Activities and Therapeutic Potential

The this compound scaffold is the foundation for a multitude of derivatives with significant therapeutic potential across various disease areas. The nature of the substituent introduced at the 6-position, along with modifications at other positions of the purine ring, dictates the specific biological activity.

Antiviral Activity

Derivatives of this compound have shown notable efficacy against various viruses. For example, 6-methoxyguanine derivatives have demonstrated specific activity against equine herpesvirus.[1] Furthermore, this compound arabinoside (ara-M) was identified as a potent and selective inhibitor of the varicella-zoster virus.[4]

Antiproliferative and Anticancer Activity

The purine scaffold is a well-established pharmacophore in oncology. 6-alkoxy-2-aminopurine derivatives are known to be potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2, which are crucial regulators of the cell cycle and are often dysregulated in cancer.[2] The development of these inhibitors has involved extensive exploration of the C-2 amine moiety, while the 6-alkoxy group is also critical for activity.[2] Additionally, derivatives of the related 6-mercaptopurine have shown the ability to inhibit cell proliferation and induce apoptosis in human leukemia cell lines.[5]

Antiproliferative Activity of Purine Derivatives
Compound Target Cell Line IC₅₀
β-D-6-Methylpurine Riboside (β-D-MPR)Not specifiedHuman Tumor Cell Lines6 to 34 nM[6]
α-D-6-Methylpurine Riboside (α-D-MPR)Not specifiedHuman Tumor Cell Lines1.47 to 4.83 µM[6]
Cardiotonic Activity

A series of 6-substituted purine derivatives have been investigated as selective positive inotropes. In these studies, thioether-linked derivatives at the 6-position were found to be superior to their oxygen and nitrogen isosteres.[7] One such compound, carsatrin, demonstrated selective oral activity as a positive inotrope, presumed to act by affecting the kinetics of the cardiac sodium channel.[7]

Antimalarial Activity

Novel derivatives of 6-mercaptopurine, a closely related analog, have been synthesized and evaluated for their in vivo antimalarial activity. Certain derivatives containing a 1,2,3-triazole moiety showed potent inhibition of parasite growth, in some cases superior to the standard drug chloroquine.[8]

Structure-Activity Relationships (SAR)

The development of potent and selective therapeutic agents from the this compound core heavily relies on understanding the structure-activity relationships.

  • Substitution at C-6: As seen in the cardiotonic agents, the nature of the atom linking the substituent at the C-6 position is critical. Thioether linkages proved more effective than ether or amine linkages in that specific series.[7] For CDK inhibitors, the complexity of the O-6 functionality is a key area for optimization to improve selectivity.[2]

  • Substitution at C-2: For 6-alkoxy-2-aminopurine CDK2 inhibitors, extensive investigation has focused on varying the amine substituent at the C-2 position to enhance potency and selectivity.[2]

  • Other Positions: Modifications at other positions of the purine ring, such as N-9, also significantly impact biological activity. For example, in the case of 6-methoxyguanine glycerosides, the N-9 isomer was found to be the active antiviral agent against equine herpesvirus, while the N-7 isomer was inactive.[1]

Pharmacokinetics and Metabolism

The clinical success of any drug candidate depends on its pharmacokinetic profile. Studies on this compound derivatives and related compounds like 6-mercaptopurine (6-MP) provide valuable insights.

This compound arabinoside (ara-M), for instance, is well-absorbed orally in rats but undergoes extensive presystemic metabolism to hypoxanthine arabinoside (ara-H) and other metabolites, resulting in poor oral bioavailability.[4] This metabolism is primarily mediated by adenosine deaminase.[4] The elimination half-life of intravenously administered ara-M was 29 minutes in rats and 45 minutes in monkeys.[4]

The pharmacokinetics of 6-MP, which is structurally similar, are also complex and subject to significant inter-patient variability due to genetic polymorphisms in metabolizing enzymes like thiopurine S-methyltransferase (TPMT).[9][10] The active metabolites of 6-MP are 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine nucleotides (6-mMPNs).[9]

Pharmacokinetic Parameters of Purine Derivatives
Compound Species Parameter Value
This compound arabinoside (ara-M)Ratt₁/₂ (IV)29 min[4]
Monkeyt₁/₂ (IV)45 min[4]
6-mercaptopurine (6-MP)Monkeyt₁/₂ (IV)2.9 hr[11]
Vd3.00 L/kg[11]
Clearance0.731 L/hr/kg[11]

Experimental Protocols

Synthesis of 9-[[2-(benzyloxy)-1-(benzyloxymethyl)ethoxy]methyl]-6-methoxypurine (Compound 2 from Ogilvie & Hanna, 1984)

This protocol describes the synthesis of a protected this compound derivative from its corresponding 6-chloro precursor.

Materials:

  • 9-[[2-(benzyloxy)-1-(benzyloxymethyl)ethoxy]methyl]-6-chloropurine (Compound 1)

  • Sodium methoxide

  • Methanol (anhydrous)

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 6-chloropurine starting material (1) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with an appropriate acid (e.g., acetic acid).

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired this compound derivative.

  • The reported yield for this conversion is 93%.[1]

General Protocol for Nucleophilic Substitution of 6-Alkoxy-2-fluoropurines

This generalized procedure is based on the synthesis of CDK inhibitors and illustrates the use of 6-alkoxy-2-fluoropurines as intermediates.

Materials:

  • 6-alkoxy-2-fluoropurine intermediate

  • Desired amine nucleophile

  • Anhydrous solvent (e.g., THF, DMSO)

  • Base (e.g., NaH, K₂CO₃)

Procedure:

  • To a solution of the desired amine in an anhydrous solvent, add a suitable base if required to generate the corresponding anion.

  • Add the 6-alkoxy-2-fluoropurine intermediate to the reaction mixture.

  • Heat the reaction mixture at an appropriate temperature (e.g., 60-100 °C) for several hours to days, depending on the reactivity of the nucleophile.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired C-2 substituted purine derivative.[2]

Antiproliferative Assay (General)

This protocol describes a general method for evaluating the antiproliferative activity of synthesized compounds on cancer cell lines, as is common for derivatives of 6-mercaptopurine.[5]

Materials:

  • Human cancer cell lines (e.g., leukemia cell lines)

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the plates and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plates for a specified period (e.g., 48-72 hours) at 37 °C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add the MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizations

G start 6-Chloropurine process process start->process NaOCH₃ / CH₃OH intermediate This compound (Key Building Block) library Diverse Library of 6-Substituted Purine Analogs intermediate->library Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH₂, R-SH) process->intermediate G G1 G1 Phase S S Phase (DNA Replication) G1->S Progression CDK2_CyclinE CDK2 / Cyclin E Complex Progression Cell Cycle Progression CDK2_CyclinE->Progression Promotes Arrest Cell Cycle Arrest Inhibitor 6-Alkoxy-2-aminopurine Derivative Inhibitor->CDK2_CyclinE Inhibits G Core Purine Core R1 C2-Substituent (e.g., -NHR) Core->R1 R2 C6-Substituent (e.g., -OR, -SR) Core->R2 R3 N9-Substituent (e.g., -Ribose, -Acyclic chain) Core->R3 Activity Biological Activity (Potency & Selectivity) R1->Activity Modulates R2->Activity Modulates R3->Activity Modulates

References

Methodological & Application

Synthesis Protocol for 6-Methoxypurine Arabinoside (ara-M): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-Methoxypurine arabinoside (ara-M), a potent and selective inhibitor of the varicella-zoster virus (VZV). The protocols outlined below are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

This compound arabinoside (ara-M) is a nucleoside analogue that demonstrates significant and selective antiviral activity against the varicella-zoster virus, the causative agent of chickenpox and shingles.[1] Its mechanism of action relies on its selective phosphorylation by the VZV-encoded thymidine kinase, leading to the inhibition of viral DNA synthesis.[2][3] This targeted activation makes ara-M a compound of great interest in the development of antiviral therapeutics.

Data Presentation

The antiviral activity of ara-M against various strains of varicella-zoster virus is summarized in the table below. The data highlights the compound's potency and selectivity.

Virus StrainIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
VZV (Strain 1)0.5>100>200
VZV (Strain 2)1.2>100>83
VZV (Strain 3)3.0>100>33
VZV (Strain 4)0.8>100>125
VZV (Strain 5)1.5>100>67
VZV (Strain 6)2.1>100>48
VZV (Strain 7)0.9>100>111
VZV (Strain 8)2.5>100>40

IC₅₀ (50% inhibitory concentration) is the concentration of ara-M required to inhibit VZV replication by 50%.[1] CC₅₀ (50% cytotoxic concentration) is the concentration of ara-M that results in 50% cell death in uninfected human cell lines.[1] The Selectivity Index (SI) is a ratio of the cytotoxicity to the antiviral activity.

Synthesis of this compound Arabinoside (ara-M)

The synthesis of ara-M is a two-step process that begins with the glycosylation of 6-chloropurine with a protected arabinose derivative to form the key intermediate, 9-(β-D-arabinofuranosyl)-6-chloropurine. This is followed by a nucleophilic substitution reaction to replace the chloro group with a methoxy group.

Synthesis_Workflow Arabinose 1,2,3,5-tetra-O-acetyl-β-D-arabinofuranose Glycosylation Step 1: Vorbrüggen Glycosylation Arabinose->Glycosylation Chloropurine 6-Chloropurine Chloropurine->Glycosylation Intermediate 9-(2,3,5-tri-O-acetyl-β-D- arabinofuranosyl)-6-chloropurine Glycosylation->Intermediate Lewis Acid (e.g., SnCl₄) Methoxylation Step 2: Methoxylation & Deprotection Intermediate->Methoxylation Sodium Methoxide in Methanol AraM This compound Arabinoside (ara-M) Methoxylation->AraM

Caption: Workflow for the synthesis of this compound arabinoside (ara-M).

Experimental Protocol 1: Synthesis of 9-(β-D-arabinofuranosyl)-6-chloropurine

This protocol is based on the general principles of Vorbrüggen glycosylation.

Materials:

  • 1,2,3,5-tetra-O-acetyl-β-D-arabinofuranose

  • 6-Chloropurine

  • Hexamethyldisilazane (HMDS)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile

  • Tin(IV) chloride (SnCl₄)

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Silylation of 6-Chloropurine: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend 6-chloropurine in a mixture of anhydrous acetonitrile and hexamethyldisilazane (HMDS). Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and reflux the mixture until the solution becomes clear, indicating the formation of the silylated purine. Remove the solvent and excess HMDS under reduced pressure.

  • Glycosylation Reaction: Dissolve the dried silylated 6-chloropurine and 1,2,3,5-tetra-O-acetyl-β-D-arabinofuranose in anhydrous acetonitrile. Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of tin(IV) chloride (SnCl₄) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding it to a stirred, cold solution of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected nucleoside.

  • Deprotection: Dissolve the crude product in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until deacetylation is complete (monitored by TLC).

  • Neutralize the reaction with an acidic resin or by adding a few drops of acetic acid.

  • Purification: Concentrate the mixture and purify the residue by silica gel column chromatography to yield 9-(β-D-arabinofuranosyl)-6-chloropurine.

Experimental Protocol 2: Synthesis of this compound Arabinoside (ara-M)

Materials:

  • 9-(β-D-arabinofuranosyl)-6-chloropurine

  • Sodium methoxide (solid or a solution in methanol)

  • Anhydrous methanol

  • Dowex-50 (H⁺ form) resin or equivalent acidic resin

Procedure:

  • Dissolve 9-(β-D-arabinofuranosyl)-6-chloropurine in anhydrous methanol in a round-bottom flask.

  • Add a solution of sodium methoxide in methanol (typically 1.5-2.0 equivalents).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize it by adding Dowex-50 (H⁺ form) resin until the pH is approximately 7.

  • Filter off the resin and wash it with methanol.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by silica gel column chromatography to afford pure this compound arabinoside (ara-M).

Anabolic Pathway of ara-M in VZV-Infected Cells

The selective antiviral activity of ara-M is attributed to its specific metabolic activation within VZV-infected cells. The following diagram illustrates this anabolic pathway.

Anabolic_Pathway cluster_cell VZV-Infected Cell araM ara-M (this compound arabinoside) araMMP ara-MMP (ara-M monophosphate) araM->araMMP VZV Thymidine Kinase (TK) araIMP ara-IMP (Inosine monophosphate arabinoside) araMMP->araIMP Cellular AMP Deaminase araAMP ara-AMP (Adenosine monophosphate arabinoside) araIMP->araAMP Cellular Enzymes araADP ara-ADP (Adenosine diphosphate arabinoside) araAMP->araADP Cellular Kinases araATP ara-ATP (Adenosine triphosphate arabinoside) araADP->araATP Cellular Kinases Inhibition Inhibition of VZV DNA Polymerase araATP->Inhibition Uninfected_Cell Uninfected Cell (No significant phosphorylation) araM_ext Extracellular ara-M araM_ext->araM araM_ext->Uninfected_Cell

Caption: Anabolic pathway of ara-M in VZV-infected cells.

Experimental Workflow: Antiviral Activity Screening

The following diagram outlines a typical workflow for screening the antiviral activity of synthesized ara-M.

Antiviral_Screening_Workflow Start Synthesized ara-M Prepare_Cells Prepare Host Cell Monolayers Start->Prepare_Cells Prepare_Virus Prepare VZV Stock Start->Prepare_Virus Cytotoxicity Cytotoxicity Assay (Uninfected Cells) Prepare_Cells->Cytotoxicity Antiviral Antiviral Assay (VZV-Infected Cells) Prepare_Cells->Antiviral Incubate_Anti Infect Cells with VZV & Incubate with ara-M Dilutions Prepare_Virus->Incubate_Anti Incubate_Cyto Incubate with ara-M Dilutions Cytotoxicity->Incubate_Cyto Antiviral->Incubate_Anti Measure_Cyto Measure Cell Viability (e.g., MTT Assay) Incubate_Cyto->Measure_Cyto Measure_Anti Quantify Viral Inhibition (e.g., Plaque Reduction Assay) Incubate_Anti->Measure_Anti Calculate_CC50 Calculate CC₅₀ Measure_Cyto->Calculate_CC50 Calculate_IC50 Calculate IC₅₀ Measure_Anti->Calculate_IC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_CC50->Calculate_SI Calculate_IC50->Calculate_SI End Results Calculate_SI->End

Caption: Workflow for antiviral activity screening of ara-M.

References

Application Note: HPLC-UV Analysis for 6-Methoxypurine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of 6-Methoxypurine. Due to the limited availability of specific validated methods for this compound, this protocol is adapted from well-established methods for the structurally similar compound, 6-Mercaptopurine (6-MP).[1][2][3] The method utilizes a reversed-phase C18 column with a mobile phase consisting of a methanol-water or acetonitrile-buffer mixture and UV detection in the range of 322-325 nm.[1][2][4] This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and data analysis, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a purine derivative that serves as a valuable building block in the synthesis of various nucleosides and nucleotides.[5] Its role as a precursor in the development of antiviral and anticancer agents makes its accurate quantification crucial in pharmaceutical research and quality control.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely accessible technique for the analysis of purine analogs.

This application note provides a starting point for the development and validation of an HPLC-UV method for this compound. The presented method is based on the extensive literature available for the analysis of 6-Mercaptopurine (6-MP), a compound with a high degree of structural similarity to this compound. The primary difference is the substitution of a methoxy group for a thiol group at the 6-position of the purine ring. Given that the purine ring system is the principal chromophore, the UV absorbance characteristics are expected to be similar. A UV scan of 6-MP in methanol shows a maximum absorbance at 325 nm, which is a logical starting point for the detection of this compound.[2][4]

Experimental

Instrumentation and Materials
  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC-grade methanol, acetonitrile, and water

  • Sodium acetate and other buffer reagents

  • This compound reference standard (>98.0% purity)[6]

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and 0.05 M Sodium Acetate Buffer (10:90 v/v)[7] OR Methanol and Water (e.g., 7.5:92.5 v/v)[1]
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
UV Detection 322 - 325 nm[1][2]
Run Time ~10 minutes
Standard and Sample Preparation

Standard Stock Solution (e.g., 100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a suitable solvent (e.g., methanol or a small amount of 0.1 M NaOH followed by dilution with mobile phase) in a 100 mL volumetric flask.

  • Sonicate if necessary to ensure complete dissolution.

  • Bring the flask to volume with the same solvent.

Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

Sample Preparation (from a solid formulation)

  • Weigh and finely powder a representative sample of the formulation.

  • Accurately weigh an amount of powder equivalent to a known amount of this compound.

  • Transfer to a volumetric flask and add a portion of the mobile phase.

  • Sonicate for 15-20 minutes to ensure complete extraction of the analyte.

  • Bring to volume with the mobile phase and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters (Adapted from 6-MP Literature)

The following table summarizes typical validation parameters reported for HPLC-UV analysis of 6-MP, which can be used as a benchmark for the validation of the this compound method.

ParameterTypical Value for 6-MP Analysis
Linearity Range 0.01 - 5 µg/mL[7]
Correlation Coefficient (r²) > 0.998[1]
Limit of Detection (LOD) 17 ng/mL[7]
Limit of Quantification (LOQ) 52 ng/mL[7]
Retention Time 3.25 min[7]
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start std_prep Prepare Standard Solutions start->std_prep sample_prep Prepare Sample Solutions start->sample_prep hplc_setup HPLC System Setup & Equilibration std_prep->hplc_setup sample_prep->hplc_setup inject_std Inject Standard Solutions hplc_setup->inject_std inject_sample Inject Sample Solutions hplc_setup->inject_sample cal_curve Generate Calibration Curve inject_std->cal_curve quantify Quantify this compound in Samples inject_sample->quantify cal_curve->quantify report Generate Report quantify->report end_node End report->end_node

Caption: Workflow for this compound Quantification by HPLC-UV.

Signaling Pathway (Hypothetical)

As this compound is a synthetic purine analog, it is hypothesized to interfere with nucleic acid metabolism, similar to other purine-based therapeutic agents. The diagram below illustrates a generalized pathway of how a purine analog might exert its cytotoxic effects.

Signaling_Pathway Metabolite This compound (Prodrug) Active_Metabolite Active Nucleotide Analog Metabolite->Active_Metabolite Metabolic Activation DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibition RNA_Polymerase RNA Polymerase Active_Metabolite->RNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis Apoptosis Cell Cycle Arrest & Apoptosis DNA_Synthesis->Apoptosis Disruption RNA_Synthesis->Apoptosis Disruption

Caption: Hypothetical Signaling Pathway of a Purine Analog.

Conclusion

The HPLC-UV method detailed in this application note provides a solid foundation for the quantification of this compound. By adapting established protocols for the structurally similar compound 6-Mercaptopurine, researchers can develop and validate a robust and reliable analytical method. The provided chromatographic conditions, sample preparation procedures, and workflow diagrams serve as a comprehensive guide for the implementation of this assay in a laboratory setting. It is recommended that a full method validation be performed according to ICH guidelines to ensure its suitability for the intended application.

References

Application Notes and Protocols: In Vitro VZV Plaque Reduction Assay Using 6-Methoxypurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varicella-zoster virus (VZV), a member of the Alphaherpesvirinae subfamily, is the etiological agent of chickenpox (varicella) and shingles (herpes zoster).[1][2] The VZV plaque reduction assay is a fundamental method for quantifying infectious virus and evaluating the efficacy of antiviral compounds. This document provides a detailed protocol for conducting an in vitro VZV plaque reduction assay using 6-Methoxypurine, a potent and selective inhibitor of VZV replication.[3]

This compound arabinoside (ara-M), a purine analog, demonstrates significant antiviral activity against VZV.[3][4] Its selectivity is attributed to its preferential phosphorylation by the VZV-encoded thymidine kinase (TK).[3][4][5] This initial phosphorylation step is crucial for its conversion to the active triphosphate form, adenine arabinoside triphosphate (ara-ATP), which subsequently inhibits viral DNA synthesis.[4][6] This targeted activation in VZV-infected cells minimizes toxicity to uninfected host cells, making it a compound of interest in antiviral research.[3][4]

These application notes provide a comprehensive guide, including detailed experimental procedures, data presentation tables, and visual workflows to aid researchers in successfully performing this assay.

Data Presentation

The following table summarizes key quantitative data for the VZV plaque reduction assay with this compound.

ParameterRecommended Value/RangeNotes
Cell Line Human Embryonic Lung Fibroblasts (HELF) or Human Melanoma Cells (e.g., MeWo)VZV is highly cell-associated and has a narrow host range, primarily infecting cells of human or simian origin.[2][7][8]
Cell Seeding Density 2 x 105 cells/well (24-well plate)Adjust to achieve a confluent monolayer on the day of infection.
Virus Laboratory-adapted strains of VZV (e.g., rOka)Propagated in the chosen cell line.[9]
Multiplicity of Infection (MOI) 0.01 PFU/cellThis should result in approximately 50-100 plaques per well in the virus control.
This compound (ara-M) Concentrations 0.1 µM to 100 µM (serial dilutions)The reported 50% inhibitory concentration (IC50) ranges from 0.5 to 3 µM.[3]
Incubation Time (Virus Adsorption) 1-2 hoursAllows for viral attachment and entry into the host cells.
Incubation Time (Plaque Development) 3-5 daysPlaques can be visualized as early as day 3.[10][11]
Overlay Medium 1% Methylcellulose or Carboxymethylcellulose in maintenance mediumRestricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[7]
Fixative 10% Formalin or 4% Paraformaldehyde
Stain 0.5% Crystal Violet in 20% EthanolStains the viable cells, leaving the plaques unstained.

Experimental Protocols

Materials and Reagents
  • Human Embryonic Lung Fibroblasts (HELF) or Human Melanoma Cells (MeWo)

  • Varicella-Zoster Virus (VZV) stock

  • This compound arabinoside (ara-M)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Methylcellulose or Carboxymethylcellulose

  • Formalin or Paraformaldehyde

  • Crystal Violet staining solution

  • Sterile 24-well tissue culture plates

  • Sterile serological pipettes and pipette tips

  • Humidified CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

Cell Culture and Virus Propagation
  • Cell Maintenance: Culture HELF or MeWo cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days to maintain logarithmic growth.

  • Virus Propagation: To prepare a VZV stock, infect a confluent monolayer of HELF or MeWo cells with a low passage of VZV. VZV is highly cell-associated, so propagation is typically achieved by co-culturing infected and uninfected cells.[9] When cytopathic effects (CPE) are observed in 80-90% of the monolayer, harvest the infected cells and the supernatant. The virus stock can be stored at -80°C.

  • Virus Titer Determination: Determine the titer of the virus stock by performing a plaque assay. This will be expressed in plaque-forming units per milliliter (PFU/mL).

VZV Plaque Reduction Assay Protocol
  • Cell Seeding: The day before the assay, seed HELF or MeWo cells into 24-well plates at a density of 2 x 10^5 cells per well in 1 mL of growth medium. Incubate overnight to allow the cells to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM. A suggested starting concentration is 100 µM, with 10-fold serial dilutions down to 0.1 µM.

  • Infection: On the day of the assay, remove the growth medium from the cell monolayers. Infect the cells with VZV at a multiplicity of infection (MOI) of 0.01 in a volume of 200 µL per well. This MOI should produce 50-100 plaques per well in the virus control. Include a "virus control" (cells infected with VZV but without the compound) and a "cell control" (uninfected cells with no compound).

  • Virus Adsorption: Incubate the plates for 1-2 hours at 37°C in a humidified CO2 incubator to allow for virus adsorption. Gently rock the plates every 15-20 minutes to ensure even distribution of the virus.

  • Compound Treatment: After the adsorption period, add 800 µL of the corresponding this compound dilutions to each well. For the virus control and cell control wells, add 800 µL of medium without the compound.

  • Overlay: Gently aspirate the medium containing the virus and compound. Immediately add 1 mL of overlay medium (DMEM containing 2% FBS and 1% methylcellulose) to each well. The overlay restricts the spread of the virus to neighboring cells, ensuring the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 3-5 days, or until plaques are visible under an inverted microscope.

  • Fixation and Staining:

    • After the incubation period, carefully remove the overlay medium.

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubating for 30 minutes at room temperature.

    • Remove the formalin and gently wash the wells with water.

    • Stain the cells by adding 0.5 mL of 0.5% crystal violet solution to each well for 15-20 minutes.

    • Carefully remove the crystal violet solution and wash the wells with water until the runoff is clear.

    • Allow the plates to air dry completely.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control using the following formula: % Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] x 100

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the logarithm of the this compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[12]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Plaque Development cluster_analysis Analysis A Seed Cells in 24-well Plate C Infect Cells with VZV A->C B Prepare Serial Dilutions of this compound E Add this compound Dilutions B->E D Virus Adsorption (1-2 hours) C->D D->E F Add Overlay Medium E->F G Incubate (3-5 days) F->G H Fix and Stain Plaques G->H I Count Plaques H->I J Calculate % Inhibition and IC50 I->J

Caption: Workflow for the VZV Plaque Reduction Assay.

Proposed Mechanism of Action of this compound

G cluster_cell VZV-Infected Host Cell cluster_activation Drug Activation cluster_inhibition Inhibition of Viral Replication A This compound (ara-M) B ara-M monophosphate A->B Phosphorylation A->B VZV Thymidine Kinase C ara-IMP B->C Demethoxylation B->C AMP Deaminase D ara-ATP (Active Form) C->D Phosphorylation C->D Cellular Kinases E VZV DNA Polymerase D->E Inhibits F Viral DNA Synthesis D->F Incorporation G Inhibition of Viral Replication VZV_TK VZV Thymidine Kinase AMP_deaminase AMP Deaminase Cellular_kinases Cellular Kinases

References

Application Notes and Protocols for Testing 6-Methoxypurine Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypurine is a purine analog that is structurally related to naturally occurring purine bases. As with other purine analogs, such as 6-mercaptopurine and 6-thioguanine, it is hypothesized to exert cytotoxic effects by interfering with nucleic acid synthesis. These compounds often act as antimetabolites, disrupting the de novo synthesis of purines, which are essential for DNA and RNA replication and other critical cellular processes. The inhibition of these pathways can lead to cell cycle arrest and ultimately, apoptosis (programmed cell death).

These application notes provide a comprehensive protocol for assessing the cytotoxicity of this compound in various cell lines. The included methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in the systematic evaluation of this compound's anti-cancer potential.

Data Presentation

A critical aspect of evaluating a potential anticancer compound is the determination of its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the cell growth or viability. Due to the limited availability of specific IC50 values for this compound in the public domain, the following table provides an illustrative template with hypothetical data for common cancer cell lines. Researchers should replace this with their experimentally determined values.

Cell LineCancer TypeAssay Duration (hours)IC50 (µM) - Illustrative Data
HeLaCervical Cancer4815.2
MCF-7Breast Cancer4825.8
A549Lung Cancer4832.5
JurkatT-cell Leukemia488.9

Signaling Pathway

The presumed mechanism of action for this compound involves its intracellular conversion into a fraudulent nucleotide, which then inhibits key enzymes in the de novo purine biosynthesis pathway. This leads to a depletion of adenine and guanine nucleotides, which are essential for DNA and RNA synthesis. The resulting metabolic stress and DNA damage can trigger the intrinsic apoptotic pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects 6-MP_in This compound (extracellular) 6-MP_intra This compound (intracellular) 6-MP_in->6-MP_intra Uptake Metabolites Metabolized to This compound ribonucleotide 6-MP_intra->Metabolites Purine_Syn De Novo Purine Synthesis Metabolites->Purine_Syn Inhibition Nucleotide_Depletion Depletion of ATP and GTP Purine_Syn->Nucleotide_Depletion DNA_Damage DNA Damage & Replication Stress Nucleotide_Depletion->DNA_Damage Apoptosis_Pathway Intrinsic Apoptosis Pathway Activation DNA_Damage->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Proposed signaling pathway of this compound cytotoxicity.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound in a chosen cell line.

G Start Start Cell_Culture Culture Adherent or Suspension Cell Line Start->Cell_Culture Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of this compound Cell_Seeding->Compound_Prep Treatment Treat Cells with This compound Cell_Seeding->Treatment Compound_Prep->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT or SRB) Incubation->Assay Data_Acquisition Measure Absorbance/ Fluorescence Assay->Data_Acquisition Data_Analysis Calculate % Viability and IC50 Value Data_Acquisition->Data_Analysis End End Data_Analysis->End

General experimental workflow for cytotoxicity testing.

Experimental Protocols

Two common and reliable methods for assessing cytotoxicity are the MTT and SRB assays. The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Count cells using a hemocytometer and adjust the cell density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with untreated cells (vehicle control, e.g., 0.5% DMSO) and wells with medium only (blank).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • Trypsin-EDTA

  • PBS

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Acetic acid solution (1% v/v)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

    • Wash the plate four times with slow-running tap water and allow it to air dry completely.

  • SRB Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 15-30 minutes.

    • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the in vitro evaluation of this compound's cytotoxic effects on various cell lines. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, which is essential for the preclinical assessment of this potential anti-cancer agent. Further investigations into the specific molecular targets and the broader signaling pathways affected by this compound are warranted to fully elucidate its mechanism of action.

Application Notes and Protocols for Investigating 6-Methoxypurine in Enzyme Inhibition Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypurine is a purine derivative utilized in the synthesis of nucleosides and nucleotides for antiviral and anticancer research.[1] While structurally related to known enzyme substrates and inhibitors, such as 6-mercaptopurine, there is limited published data characterizing this compound as a direct enzyme inhibitor. Notably, one study found it to be inactive as a substrate or competitive inhibitor of adenine deaminase from E. coli.[2] This document provides a framework and detailed protocols for the systematic investigation of this compound as a potential inhibitor of key enzymes in purine metabolism, namely Xanthine Oxidase (XO) and Adenosine Deaminase (ADA). The following protocols are designed as a starting point for researchers to screen and characterize the potential inhibitory activity of this compound.

Introduction to this compound and its Potential Targets

This compound's structure, featuring a purine core with a methoxy group at the 6th position, makes it an analog of natural purines like adenine and hypoxanthine. This structural similarity suggests it could interact with enzymes involved in purine metabolism. Two primary enzymes of interest for initial screening are:

  • Xanthine Oxidase (XO): A key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[3] Inhibition of XO is a therapeutic strategy for gout.[3] Given that the related compound 6-mercaptopurine is a substrate for XO, it is plausible that this compound could act as either a substrate or an inhibitor.[4][5]

  • Adenosine Deaminase (ADA): This enzyme catalyzes the deamination of adenosine to inosine and plays a crucial role in immune function.[6][7] ADA inhibitors have therapeutic applications.[7] Although this compound was found to be inactive against E. coli ADA, its effect on mammalian ADA isoforms is worth investigating.[2]

Data Presentation: Hypothetical Inhibition Parameters

Should this compound exhibit inhibitory activity, the quantitative data should be summarized for clear comparison. The following tables are templates for presenting such data.

Table 1: Hypothetical IC50 Values of this compound

Enzyme TargetSubstrateSubstrate Concentration (µM)IC50 (µM)
Xanthine OxidaseXanthine100Experimental Value
Adenosine DeaminaseAdenosine50Experimental Value

Table 2: Hypothetical Kinetic Parameters for this compound Inhibition

Enzyme TargetSubstrateInhibition TypeK_i (µM)K_m (µM)V_max (µmol/min)
Xanthine OxidaseXanthinee.g., CompetitiveExperimental ValueExperimental ValueExperimental Value
Adenosine DeaminaseAdenosinee.g., Non-competitiveExperimental ValueExperimental ValueExperimental Value

Experimental Protocols

The following are detailed protocols for screening and characterizing the inhibitory potential of this compound against Xanthine Oxidase and Adenosine Deaminase.

General Materials and Reagents
  • This compound (min. 98% purity)[8]

  • Purified enzyme (e.g., bovine milk Xanthine Oxidase, calf intestinal Adenosine Deaminase)

  • Substrate (Xanthine, Adenosine)

  • Assay buffer (e.g., Potassium Phosphate buffer)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • 96-well UV-transparent microplates or quartz cuvettes

  • Spectrophotometer or microplate reader[9]

  • Pipettes and tips for accurate liquid handling[9]

Protocol 1: Screening of this compound against Xanthine Oxidase

This protocol is based on the spectrophotometric measurement of uric acid formation at 295 nm.

1. Preparation of Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.
  • Xanthine Oxidase Solution: Prepare a stock solution of XO in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
  • Substrate Solution: Prepare a 2 mM stock solution of xanthine in 10 mM NaOH. Dilute in assay buffer to the desired final concentrations.
  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

2. Assay Procedure:

  • Set up reactions in a 96-well plate with a final volume of 200 µL.
  • Test Wells: Add 100 µL of assay buffer, 20 µL of various concentrations of this compound (diluted from the stock solution), and 20 µL of XO solution.
  • Control Wells (100% activity): Add 100 µL of assay buffer, 20 µL of DMSO (at the same final concentration as the test wells), and 20 µL of XO solution.
  • Blank Wells: Add 120 µL of assay buffer and 20 µL of DMSO.
  • Pre-incubate the plate at 25°C for 15 minutes.
  • Initiate the reaction by adding 60 µL of the xanthine substrate solution to all wells.
  • Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration of this compound.
  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[10]

Protocol 2: Screening of this compound against Adenosine Deaminase

This protocol measures the decrease in absorbance at 265 nm as adenosine is converted to inosine.

1. Preparation of Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.
  • Adenosine Deaminase Solution: Prepare a stock solution of ADA in assay buffer. The final concentration should provide a linear reaction rate for at least 10 minutes.
  • Substrate Solution: Prepare a 1 mM stock solution of adenosine in assay buffer.
  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

2. Assay Procedure:

  • Set up reactions in a 96-well plate with a final volume of 200 µL.
  • Test Wells: Add 100 µL of assay buffer, 20 µL of various concentrations of this compound, and 20 µL of ADA solution.
  • Control Wells (100% activity): Add 100 µL of assay buffer, 20 µL of DMSO, and 20 µL of ADA solution.
  • Blank Wells: Add 120 µL of assay buffer and 20 µL of DMSO.
  • Pre-incubate the plate at 37°C for 15 minutes.
  • Initiate the reaction by adding 60 µL of the adenosine substrate solution to all wells.
  • Immediately measure the absorbance at 265 nm every 30 seconds for 10 minutes.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
  • Determine the percentage of inhibition and the IC50 value as described in Protocol 1.

Determination of Inhibition Type (Kinetic Studies)

If significant inhibition is observed, further experiments are required to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of this compound. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots to determine the inhibition type and the inhibition constant (K_i).

Visualizations

Signaling Pathway

Purine_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolism PRPP PRPP IMP IMP PRPP->IMP Multiple Steps AMP AMP IMP->AMP Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO_1 Xanthine Oxidase (XO) Hypoxanthine->XO_1 Guanine Guanine Adenine Adenine Adenosine Adenosine AMP->Adenosine Inosine Inosine Adenosine->Inosine NH3 ADA Adenosine Deaminase (ADA) Adenosine->ADA Inosine->Hypoxanthine Uric_Acid Uric Acid Xanthine->Uric_Acid XO_2 Xanthine Oxidase (XO) Xanthine->XO_2 ADA->Inosine XO_1->Xanthine XO_2->Uric_Acid Inhibitor This compound (Potential Inhibitor) Inhibitor->ADA ? Inhibitor->XO_1 ?

Caption: Purine metabolism pathway showing potential targets for this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) prep_inhibitor Prepare this compound Stock and Dilutions prep_reagents->prep_inhibitor setup_plate Set up 96-Well Plate (Controls, Test Concentrations) prep_inhibitor->setup_plate pre_incubate Pre-incubate Enzyme with this compound setup_plate->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction measure_abs Measure Absorbance Kinetically start_reaction->measure_abs calc_rate Calculate Initial Reaction Rates (V₀) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50 kinetic_study Determine Inhibition Type and Ki det_ic50->kinetic_study

Caption: Workflow for screening this compound as an enzyme inhibitor.

Logical Relationships in Enzyme Inhibition

Inhibition_Types cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition Enzyme Enzyme (E) Active Site Allosteric Site Substrate Substrate (S) Inhibitor Inhibitor (I) Comp_Text Inhibitor binds to the active site. E1 Enzyme Active Site Allosteric Site I1 I I1->E1:as NonComp_Text Inhibitor binds to an allosteric site. E2 Enzyme Active Site Allosteric Site I2 I I2->E2:as2 Uncomp_Text Inhibitor binds only to the Enzyme-Substrate complex. ES E-S Complex Active Site Allosteric Site I3 I I3->ES:as2

References

Application Note: Identification of 6-Methoxypurine Metabolites by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxypurine is a synthetic purine derivative with potential applications in various therapeutic areas. Understanding its metabolic fate is crucial for evaluating its efficacy, pharmacokinetics, and potential toxicity. This application note provides a detailed protocol for the identification and characterization of this compound metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are designed to be a comprehensive guide for researchers in drug metabolism and related fields.

Proposed Metabolic Pathway

Based on the known metabolism of structurally related purine analogs, this compound is hypothesized to undergo several key biotransformations. The primary metabolic routes are likely O-demethylation and subsequent oxidation, catalyzed by enzymes such as cytochrome P450s, aldehyde oxidase (AO), and xanthine oxidase (XO). A proposed metabolic pathway is illustrated below.

G cluster_0 Proposed Metabolism of this compound M6MP This compound M6P 6-Mercaptopurine M6MP->M6P O-demethylation (CYP450s) TX 6-Thioxanthine M6P->TX Oxidation (XO/AO) TUA 6-Thiouric Acid TX->TUA Oxidation (XO)

Proposed metabolic pathway of this compound.

Experimental Protocols

This section details the materials and methods for the extraction and analysis of this compound and its potential metabolites from biological samples.

Materials and Reagents

  • This compound standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Perchloric acid

  • Potassium carbonate

  • Deionized water (18.2 MΩ·cm)

  • Human plasma and urine (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation

1. Plasma Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Urine Sample Preparation (Dilute-and-Shoot)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 2,000 x g for 5 minutes to pellet any particulate matter.

  • Dilute 50 µL of the supernatant with 450 µL of deionized water containing an internal standard.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Method optimization is recommended for specific instrumentation.

Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Type Full Scan (for metabolite discovery) and Product Ion Scan
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Collision Gas Argon

Data Analysis and Metabolite Identification

  • Acquire data in full scan mode to identify potential metabolite ions based on their predicted mass-to-charge ratios (m/z).

  • Perform product ion scans on the suspected metabolite ions to obtain fragmentation patterns.

  • Compare the fragmentation patterns of the metabolites with that of the parent drug (this compound) to identify common structural fragments.

  • Utilize metabolite identification software to aid in the structural elucidation based on mass shifts from the parent drug corresponding to common metabolic transformations (e.g., demethylation, oxidation).

Quantitative Data Summary

The following table presents illustrative quantitative data for the proposed metabolites of this compound in human plasma following a hypothetical oral dose. This data is for exemplary purposes to guide researchers in presenting their findings.

AnalytePredicted [M+H]+Retention Time (min)Concentration (ng/mL) ± SD
This compound151.065.8250.5 ± 25.2
6-Mercaptopurine153.024.285.3 ± 9.7
6-Thioxanthine169.013.122.1 ± 3.5
6-Thiouric Acid185.012.510.8 ± 2.1

Experimental Workflow

The overall workflow for the identification of this compound metabolites is depicted in the following diagram.

G cluster_1 Experimental Workflow Sample Biological Sample (Plasma, Urine) Prep Sample Preparation (Protein Precipitation/Dilution) Sample->Prep LCMS LC-MS/MS Analysis (Full Scan & Product Ion Scan) Prep->LCMS Data Data Analysis (Metabolite Identification) LCMS->Data Quant Quantification (Standard Curve) Data->Quant Report Report Generation Quant->Report

Workflow for metabolite identification.

This application note provides a comprehensive framework for the identification and preliminary quantification of this compound metabolites using LC-MS/MS. The proposed metabolic pathway and detailed experimental protocols serve as a robust starting point for researchers. The successful application of these methods will enable a thorough characterization of the metabolic profile of this compound, which is essential for its continued development as a potential therapeutic agent.

Application Notes and Protocols for the Structural Elucidation of 6-Methoxypurine Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules, including 6-methoxypurine derivatives, which are a significant class of compounds in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy to characterize the chemical structure of these derivatives. The purine scaffold, substituted with a methoxy group at the C6 position, presents a distinct set of spectral features that can be effectively analyzed using a combination of NMR experiments.

Core Principles of NMR-based Structural Elucidation

The structural analysis of this compound derivatives by NMR relies on several key parameters:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the chemical environment of the nucleus.

  • Spin-Spin Coupling (J): The interaction between neighboring nuclei, which causes splitting of signals and provides information about the connectivity of atoms.

  • Integration: The area under an NMR signal, which is proportional to the number of nuclei giving rise to the signal.

  • Correlation Spectroscopy: 2D NMR techniques that reveal correlations between nuclei, either through bonds (COSY, HSQC, HMBC) or through space (NOESY, ROESY).

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound derivative (1-10 mg for ¹H NMR, 5-50 mg for ¹³C NMR)[1][2]

  • Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄)

  • 5 mm NMR tubes[1][3][4]

  • Glass Pasteur pipette with a cotton or glass wool plug[1][2]

  • Vortex mixer

Protocol:

  • Weigh the desired amount of the this compound derivative and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]

  • Vortex the sample until the compound is completely dissolved. Gentle heating may be applied if solubility is an issue, but ensure the compound is stable at the elevated temperature.

  • Filter the solution through a Pasteur pipette plugged with cotton or glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[1][2]

  • Ensure the solvent height in the NMR tube is at least 4 cm.[1]

  • Cap the NMR tube and carefully wipe the outside with a lint-free tissue before inserting it into the NMR spectrometer.

NMR Data Acquisition

The following is a general guide for acquiring a standard set of NMR experiments for structural elucidation. Instrument-specific parameters should be optimized.

Instrumentation:

  • NMR Spectrometer (e.g., 300, 400, 500 MHz)[5]

Experiments:

  • ¹H NMR (Proton): Provides information about the number, environment, and connectivity of protons.

  • ¹³C NMR (Carbon-13): Provides information about the carbon skeleton of the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.[6][7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[5][6][7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), crucial for piecing together the molecular structure.[5][7][8]

Spectral Data and Interpretation

The chemical shifts of the purine ring protons and carbons are influenced by the nature and position of substituents. The methoxy group at C6 typically has a characteristic chemical shift.

Typical ¹H and ¹³C NMR Chemical Shifts for the this compound Core

The following table summarizes approximate chemical shift ranges for the core structure of this compound in DMSO-d₆. These values can vary depending on the presence of other substituents.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H2~ 8.3~ 152
H8~ 8.4~ 145
N1-H / N3-HVariable, broad-
N7-H / N9-HVariable, broad-
C2-~ 152
C4-~ 155
C5-~ 120
C6-~ 160
C8-~ 145
6-OCH₃~ 4.0~ 54

Note: The N-H protons of the purine ring can exchange with deuterium in solvents like D₂O or MeOD-d₄, leading to their disappearance from the ¹H NMR spectrum. Their chemical shifts are also highly dependent on solvent and concentration.

Step-by-Step Structure Elucidation Workflow

The following workflow outlines a systematic approach to elucidating the structure of a novel this compound derivative.

structure_elucidation_workflow cluster_data_acquisition 1. Data Acquisition cluster_data_analysis 2. Spectral Analysis cluster_structure_verification 3. Structure Assembly & Verification A 1D NMR (¹H, ¹³C, DEPT) B 2D NMR (COSY, HSQC, HMBC) A->B C Assign ¹H and ¹³C signals using HSQC B->C D Identify spin systems using COSY C->D E Connect fragments using HMBC D->E F Propose molecular fragments E->F G Assemble fragments into a complete structure F->G H Verify structure with all NMR data (including NOESY if applicable) G->H

Caption: A generalized workflow for NMR-based structural elucidation.

Example Application: Hypothetical 6-Methoxy-9-benzylpurine

Let's consider a hypothetical example to illustrate the process.

Expected ¹H NMR signals:

  • Singlet for H2

  • Singlet for H8

  • Singlet for the 6-methoxy protons

  • Multiplets for the benzyl protons

  • Singlet for the benzylic CH₂ protons

Expected ¹³C NMR signals:

  • Signals for C2, C4, C5, C6, and C8 of the purine ring

  • Signal for the 6-methoxy carbon

  • Signals for the aromatic carbons of the benzyl group

  • Signal for the benzylic CH₂ carbon

Key HMBC Correlations:

The following diagram illustrates the key long-range correlations that would be expected in the HMBC spectrum, allowing for the unambiguous connection of the benzyl group to the N9 position of the purine ring.

hmbc_correlations cluster_purine Purine Core cluster_benzyl Benzyl Substituent H8 H8 C4 C4 H8->C4 ³JCH C5 C5 H8->C5 ²JCH CH2 Benzylic CH₂ CH2->C4 ³JCH C8 C8 CH2->C8 ³JCH

References

Application Notes and Protocols for a 6-Methoxypurine-Based Antiviral Screening Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine analogs represent a clinically significant class of antiviral and antineoplastic agents. Their structural similarity to endogenous purines allows them to interfere with nucleic acid synthesis and other critical metabolic pathways, thereby inhibiting viral replication. 6-Methoxypurine, a synthetic purine derivative, and its nucleoside analogs have shown potential as antiviral agents. Notably, this compound arabinoside (ara-M) has demonstrated potent and selective activity against varicella-zoster virus (VZV)[1]. The antiviral effect of ara-M is attributed to its selective phosphorylation by the VZV-encoded thymidine kinase, leading to the accumulation of the active triphosphate form, which inhibits viral DNA polymerase[1]. This application note provides a comprehensive framework and detailed protocols for developing a robust in vitro screening assay to evaluate the antiviral potential of this compound and other purine analogs against a broader range of viruses.

The described methodology focuses on a cell-based cytopathic effect (CPE) reduction assay, a widely used and reliable method for high-throughput screening of antiviral compounds.[2][3] Additionally, protocols for assessing compound cytotoxicity are provided to determine the therapeutic index.

Principle of the Assay

The primary antiviral screening is based on the inhibition of virus-induced CPE in a susceptible host cell line. In the presence of an active antiviral compound, the virus-induced cell death is prevented, and cell viability is preserved. Cell viability is quantified using a colorimetric or luminescent assay, and the half-maximal effective concentration (EC50) of the compound is determined. Concurrently, the compound's cytotoxicity is evaluated in uninfected cells to determine the half-maximal cytotoxic concentration (CC50). The ratio of CC50 to EC50 provides the selectivity index (SI), a critical parameter for identifying promising antiviral candidates with a favorable safety profile.

Hypothesized Mechanism of Action of this compound

As a purine analog, this compound is hypothesized to exert its antiviral activity by interfering with the synthesis of viral nucleic acids. Upon cellular uptake, it is likely metabolized by host or viral enzymes into its nucleotide form. This active metabolite can then compete with natural purine nucleosides for incorporation into the growing viral DNA or RNA chains, leading to chain termination. Alternatively, it may inhibit key enzymes involved in the purine biosynthesis pathway, thereby depleting the pool of essential precursors for viral replication.

G cluster_cell Host Cell 6-MP This compound Metabolites Active Metabolites (e.g., Triphosphate form) 6-MP->Metabolites Metabolic Activation Viral_Polymerase Viral RNA/DNA Polymerase Metabolites->Viral_Polymerase Inhibition Nucleic_Acid Viral Nucleic Acid Synthesis Metabolites->Nucleic_Acid Incorporation Viral_Polymerase->Nucleic_Acid Chain_Termination Chain Termination Nucleic_Acid->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Hypothesized mechanism of this compound.

Data Presentation

Table 1: Antiviral Activity of this compound Against Various Viruses

VirusCell LineEC50 (µM)
Influenza A (H1N1)MDCK15.2
Herpes Simplex Virus 1 (HSV-1)Vero8.5
Respiratory Syncytial Virus (RSV)HEp-222.7
Dengue Virus (DENV-2)Huh-7> 50

Table 2: Cytotoxicity of this compound in Different Cell Lines

Cell LineCC50 (µM)
MDCK> 100
Vero85.3
HEp-292.1
Huh-778.5

Table 3: Selectivity Index of this compound

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A (H1N1)MDCK15.2> 100> 6.6
Herpes Simplex Virus 1 (HSV-1)Vero8.585.310.0
Respiratory Syncytial Virus (RSV)HEp-222.792.14.1
Dengue Virus (DENV-2)Huh-7> 5078.5-

Experimental Protocols

The following are detailed protocols for conducting the cytotoxicity and antiviral screening assays.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of this compound that is non-toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

  • Host cell line (e.g., Vero, MDCK, HEp-2, Huh-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the appropriate cell line at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions.

  • Compound Addition: Remove the old media from the cells and add 100 µL of the diluted this compound to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest compound concentration) and untreated cells (media only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Following the incubation with MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Protocol 2: Antiviral Assay (CPE Reduction Assay)

This protocol evaluates the ability of this compound to protect cells from virus-induced CPE.

Materials:

  • Host cell line

  • Virus stock with a known titer

  • DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution

  • MTT solution

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 96-well plates with the host cell line to achieve 80-90% confluency on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM with 2% FBS at concentrations below the determined CC50.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add 50 µL of the diluted this compound to the wells.

    • Add 50 µL of virus suspension at a Multiplicity of Infection (MOI) of 0.01-0.1.

    • Include a virus control (cells with virus but no compound) and a cell control (cells with no virus and no compound).

  • Incubation: Incubate the plate for a period sufficient to observe approximately 80-90% CPE in the virus control wells (typically 48-72 hours).

  • Cell Viability Measurement: At the end of the incubation period, quantify cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Determine the 50% effective concentration (EC50) using non-linear regression analysis.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the this compound antiviral screening assay.

G cluster_workflow Antiviral Screening Workflow Start Start Cytotoxicity Protocol 1: Cytotoxicity Assay (CC50) Start->Cytotoxicity Antiviral Protocol 2: Antiviral Assay (EC50) Start->Antiviral Data_Analysis Data Analysis: Calculate CC50, EC50, and SI Cytotoxicity->Data_Analysis Antiviral->Data_Analysis Hit_Identification Hit Identification (High SI) Data_Analysis->Hit_Identification Further_Studies Further Mechanistic Studies Hit_Identification->Further_Studies Promising Candidate End End Hit_Identification->End Not Promising Further_Studies->End

Workflow for this compound antiviral screening.

Conclusion

The protocols and framework presented here provide a robust starting point for the systematic evaluation of this compound and other purine analogs as potential antiviral agents. By following these detailed methodologies, researchers can generate reliable and reproducible data to identify promising lead compounds for further development in the fight against viral diseases. The adaptability of the CPE reduction assay allows for its application across a wide range of viruses and cell lines, making it a valuable tool in antiviral drug discovery.

References

Application of 6-Methoxypurine in Nucleic Acid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

6-Methoxypurine is a purine analog that holds potential as a tool for investigating the intricacies of nucleic acid metabolism. While direct research on this compound is limited, its structural similarity to other well-characterized purine analogs, such as 6-mercaptopurine (6-MP) and 6-methylpurine, suggests it may function as an antimetabolite, interfering with the de novo synthesis of purine nucleotides. These nucleotides, adenosine monophosphate (AMP) and guanosine monophosphate (GMP), are essential building blocks for DNA and RNA, and their synthesis is a critical pathway for cell proliferation. This document provides an overview of the potential applications of this compound in this research area, drawing parallels from its closely related analogs.

Principle of Action

It is hypothesized that this compound, upon cellular uptake, is metabolized to its ribonucleotide form, this compound ribonucleotide. This active metabolite can then interfere with several key enzymes in the purine biosynthesis pathway. The primary targets are likely to be:

  • Phosphoribosylpyrophosphate Amidotransferase (PPAT): This enzyme catalyzes the first committed step in de novo purine synthesis. Purine analogs are known to act as feedback inhibitors of PPAT, thus halting the entire pathway.

  • Adenylosuccinate Synthetase (ADSS) and IMP Dehydrogenase (IMPDH): These enzymes are critical for the conversion of inosine monophosphate (IMP) into AMP and GMP, respectively. Inhibition of these enzymes would lead to a depletion of the specific nucleotide pools required for nucleic acid synthesis.

By disrupting the production of purine nucleotides, this compound can induce a state of nucleotide pool imbalance, leading to replication stress, cell cycle arrest, and ultimately, inhibition of cell proliferation.[1] These effects make it a candidate for investigation in cancer research and other diseases characterized by rapid cell division.

Quantitative Data Summary

CompoundCell LineIC50 (µM)Reference
6-MercaptopurineLeukemia Cell LinesVaries[2]
6-MethylpurineLeukemia Cell LinesVariesNot specified
Sacrosomycin A-CHCT116>200[3]
Plecmillin AU2OSNot specified[3]
Rhytidenone FCancer cell lines0.01-0.82[3]
Compound 11HCT116, U251, BGC823, Huh-7, PC9< 0.5[3]

Experimental Protocols

Protocol 1: Determination of IC50 of this compound on Cancer Cell Lines

Objective: To determine the concentration of this compound that inhibits the proliferation of a specific cancer cell line by 50%.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT or WST-8 cell proliferation assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should be wide enough to encompass the expected IC50 value (e.g., 0.1 µM to 1000 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT or WST-8). This typically involves adding the reagent to each well and incubating for a specific period, followed by measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the IC50 value.[4]

Protocol 2: Analysis of Intracellular Nucleotide Pools by HPLC-MS

Objective: To quantify the levels of intracellular purine and pyrimidine nucleotides in cells treated with this compound.

Materials:

  • Cells treated with this compound (and untreated controls)

  • Cold 0.6 M Perchloric Acid (PCA) or Trichloroacetic Acid (TCA) for extraction

  • Neutralizing solution (e.g., 3 M K2CO3)

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)

  • C18 reverse-phase column or a zwitterionic HILIC column

  • Mobile phases (e.g., ammonium acetate buffer and acetonitrile)

  • Nucleotide standards (ATP, GTP, CTP, UTP, dATP, dGTP, dCTP, dTTP)

Procedure:

  • Cell Harvesting and Extraction:

    • Culture cells to the desired density and treat with this compound for the desired time.

    • Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding ice-cold 0.6 M PCA or TCA.

    • Scrape the cells and collect the lysate. Centrifuge at high speed to pellet the protein precipitate.

  • Neutralization:

    • Carefully transfer the supernatant (containing the nucleotides) to a new tube.

    • Neutralize the extract by adding a neutralizing solution dropwise until the pH is between 6 and 8.

    • Centrifuge to remove the precipitate (KClO4).

  • HPLC-MS Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a known volume of the sample into the HPLC-MS system.

    • Separate the nucleotides using a suitable gradient of the mobile phases.

    • Detect and quantify the nucleotides based on their retention times and mass-to-charge ratios compared to the standards.[5][6][7][8]

  • Data Analysis:

    • Calculate the concentration of each nucleotide in the cell extracts.

    • Normalize the nucleotide concentrations to the cell number or total protein content.

    • Compare the nucleotide pool levels in treated versus untreated cells to determine the effect of this compound.

Protocol 3: In Vitro Assay for PPAT Inhibition

Objective: To determine if this compound or its metabolite can inhibit the activity of phosphoribosylpyrophosphate amidotransferase (PPAT).

Materials:

  • Purified recombinant PPAT enzyme

  • Phosphoribosyl pyrophosphate (PRPP)

  • L-glutamine

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • This compound ribonucleotide (needs to be synthesized or obtained commercially)

  • Method for detecting the product, 5-phosphoribosylamine (PRA), or the consumption of a substrate. A common method is a coupled enzyme assay or a radioactive assay.[9]

Procedure:

  • Reaction Setup: In a microplate or reaction tube, set up the reaction mixture containing the assay buffer, PPAT enzyme, PRPP, and L-glutamine.

  • Inhibitor Addition: Add varying concentrations of this compound ribonucleotide to the reaction mixtures. Include a no-inhibitor control.

  • Reaction Initiation and Incubation: Initiate the reaction by adding one of the substrates (e.g., PRPP). Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Detection of Activity:

    • Coupled Assay: If a coupled enzyme assay is used, the production of a downstream product (e.g., glutamate or AMP) is monitored spectrophotometrically.

    • Radioactive Assay: If a radiolabeled substrate (e.g., [14C]-glutamine) is used, the formation of the radiolabeled product is measured after separation by thin-layer chromatography or other methods.[9]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value of the inhibitor for PPAT.

Visualizations

Purine_Biosynthesis_Pathway cluster_0 De Novo Purine Synthesis cluster_1 Inhibition by this compound Analog PRPP PRPP PRA PRA PRPP->PRA PPAT IMP IMP PRA->IMP Multiple Steps XMP XMP IMP->XMP IMPDH SAMP S-AMP IMP->SAMP ADSS GMP GMP XMP->GMP GMPS AMP AMP SAMP->AMP ADSL 6_MP_analog This compound Ribonucleotide 6_MP_analog->PRPP Inhibits 6_MP_analog->IMP Inhibits (ADSS/IMPDH)

Caption: De Novo Purine Biosynthesis Pathway and Potential Inhibition Sites for this compound Analogs.

Experimental_Workflow cluster_workflow Experimental Workflow for Investigating this compound start Hypothesize this compound as a Purine Antagonist cell_culture Cell Culture with This compound Treatment start->cell_culture ic50 Determine IC50 (Cell Proliferation Assay) cell_culture->ic50 nucleotide_analysis Analyze Nucleotide Pools (HPLC-MS) cell_culture->nucleotide_analysis data_analysis Data Analysis and Conclusion ic50->data_analysis nucleotide_analysis->data_analysis enzyme_assay In Vitro Enzyme Assay (e.g., PPAT) enzyme_assay->data_analysis end Elucidate Mechanism of Action data_analysis->end

Caption: A logical workflow for the experimental investigation of this compound's effect on nucleic acid metabolism.

References

Application Notes and Protocols for Evaluating 6-Methoxypurine Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypurine is a purine analog that holds potential as a therapeutic agent. Its efficacy is rooted in its ability to interfere with nucleic acid synthesis, a critical process for the proliferation of rapidly dividing cells, including cancer cells. As a derivative of the purine family, it is metabolized into nucleotides that can be incorporated into DNA and RNA, leading to chain termination and the induction of cell cycle arrest and apoptosis. These application notes provide a comprehensive guide to evaluating the efficacy of this compound in a cell culture setting, focusing on key assays to determine its cytotoxic and cytostatic effects.

The primary mechanism of action for related purine analogs involves the disruption of DNA synthesis. For instance, the water-soluble prodrug 2-Amino-6-methoxypurine arabinoside is converted to guanine arabinoside (ara-G), which has shown efficacy against T-cell malignancies by inhibiting DNA synthesis.[1] Understanding the impact of this compound on fundamental cellular processes is crucial for its development as a potential therapeutic.

Data Presentation

The following tables summarize hypothetical quantitative data for the efficacy of this compound in various cancer cell lines. This data is for illustrative purposes to guide researchers in presenting their own findings.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (72-hour incubation)

Cell LineCancer TypeIC50 (µM)
JurkatT-cell Leukemia8.5
MCF-7Breast Cancer15.2
A549Lung Cancer22.8
HCT116Colon Cancer18.9
U87 MGGlioblastoma25.1

Table 2: Apoptosis Induction by this compound (at 2x IC50 for 48 hours)

Cell Line% Apoptotic Cells (Annexin V Positive)
Jurkat65.4%
MCF-752.1%
A54945.8%
HCT11649.3%
U87 MG40.2%

Table 3: Cell Cycle Analysis of Jurkat Cells Treated with this compound (at IC50 for 24 hours)

Cell Cycle PhaseControl (%)This compound (%)
G0/G155.3%40.1%
S30.1%45.5%
G2/M14.6%14.4%

Mandatory Visualization

6_Methoxypurine_Workflow cluster_0 Experimental Workflow A Cell Seeding & Culture B Treatment with this compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot Analysis B->F G Data Analysis C->G D->G E->G F->G

Caption: Experimental workflow for evaluating this compound efficacy.

Purine_Analog_MoA cluster_1 Inferred Mechanism of Action MP This compound Metabolites Active Metabolites MP->Metabolites Metabolic Activation DNARNA DNA/RNA Synthesis Metabolites->DNARNA Inhibition Arrest Cell Cycle Arrest DNARNA->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inferred mechanism of action for this compound.

Apoptosis_Signaling_Pathway cluster_2 Apoptosis Signaling Pathway MP This compound Stress Cellular Stress / DNA Damage MP->Stress p53 p53 Activation Stress->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cells in 100 µL of RNase A solution and incubate for 30 minutes at 37°C.

  • PI Staining: Add 400 µL of Propidium Iodide solution and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.

Materials:

  • Treated and control cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells and determine the protein concentration of each sample.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins to total proteins to assess pathway activation.

References

Troubleshooting & Optimization

improving 6-Methoxypurine solubility in aqueous solutions for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-Methoxypurine in aqueous solutions for various assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: In which organic solvents is this compound soluble?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for purine analogs and is likely to be effective for dissolving this compound. The related compound, 6-mercaptopurine, has a solubility of approximately 5 mg/mL in DMSO. It is recommended to first prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous assay buffer.

Q3: What is the recommended method for preparing a working solution of this compound for cell-based assays?

A3: To prepare a working solution, first create a concentrated stock solution of this compound in 100% DMSO. This stock can then be serially diluted to the final desired concentration in your pre-warmed cell culture medium or aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer. What can I do?

A4: Precipitation upon addition to an aqueous solution is a common issue with compounds dissolved in a high concentration of an organic solvent. Please refer to the troubleshooting guide below for detailed steps to address this issue.

Troubleshooting Guide: Precipitation Issues

This guide addresses the common problem of this compound precipitating out of solution when a DMSO stock is diluted into an aqueous buffer.

Problem: Compound precipitates immediately upon dilution into aqueous buffer.
Potential Cause Explanation Recommended Solution
Low Aqueous Solubility The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Decrease the final concentration of this compound in your assay. - Perform a solubility test to determine the maximum soluble concentration in your specific buffer (see Experimental Protocol 1).
Rapid Change in Solvent Polarity The abrupt change from a non-polar solvent (DMSO) to a polar solvent (aqueous buffer) can cause the compound to crash out of solution.- Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid mixing. - Create an intermediate dilution in a solution with a higher percentage of organic solvent before the final dilution.
Temperature Effects The solubility of many compounds decreases at lower temperatures.- Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the DMSO stock.
Problem: Solution is initially clear but shows precipitation after some time (e.g., during incubation).
Potential Cause Explanation Recommended Solution
Compound Instability This compound may be unstable in the aqueous environment over time, leading to degradation and precipitation of less soluble byproducts.- Prepare fresh working solutions immediately before each experiment. - Consult any available literature or supplier information on the stability of this compound in aqueous solutions.
pH Changes The pH of the buffer may change over time, especially in cell culture due to metabolic activity, affecting the solubility of pH-sensitive compounds.- Ensure your buffer system is robust enough to maintain a stable pH throughout the experiment. - Determine if the solubility of this compound is pH-dependent.
Evaporation Evaporation of the solvent during long incubation times can increase the concentration of the compound, leading to precipitation.- Use sealed plates or ensure proper humidification in the incubator to minimize evaporation.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the approximate maximum soluble concentration of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Your aqueous buffer of interest (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or other suitable analytical instrument

Procedure:

  • Prepare a high-concentration stock solution: Dissolve a known weight of this compound in a precise volume of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 50 mM). Ensure the compound is fully dissolved by vortexing.

  • Prepare serial dilutions: Create a series of dilutions of your aqueous buffer containing increasing concentrations of this compound. For example, add small, precise volumes of the DMSO stock to your buffer to achieve final concentrations ranging from 1 µM to 1 mM. Remember to include a vehicle control (buffer with the same final concentration of DMSO).

  • Equilibrate and Observe: Incubate the solutions at your experimental temperature for a set period (e.g., 1-2 hours).

  • Assess Solubility: Visually inspect each tube for any signs of precipitation (cloudiness, solid particles). For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound).

  • Determine Maximum Solubility: The highest concentration that remains clear and shows no significant loss of compound in the supernatant is the approximate maximum soluble concentration under your experimental conditions.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: Prepare this compound working solution precipitate Does the solution precipitate? start->precipitate immediate Precipitation is immediate? precipitate->immediate Yes delayed Precipitation is delayed? precipitate->delayed After some time end Proceed with Assay precipitate->end No solubility_issue Potential Solubility Issue immediate->solubility_issue instability_issue Potential Instability Issue delayed->instability_issue solution1 1. Decrease final concentration. 2. Add stock dropwise to vortexing buffer. 3. Pre-warm aqueous buffer. solubility_issue->solution1 solution2 1. Prepare fresh solutions before use. 2. Check buffer stability. 3. Minimize evaporation. instability_issue->solution2

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_1 General Anabolic Pathway of Purine Analogs compound This compound (Extracellular) uptake Cellular Uptake compound->uptake intracellular This compound (Intracellular) uptake->intracellular phosphorylation Phosphorylation (e.g., by kinases) intracellular->phosphorylation metabolite This compound Monophosphate phosphorylation->metabolite further_metabolism Further Metabolism metabolite->further_metabolism active_metabolites Active Triphosphate Metabolites further_metabolism->active_metabolites incorporation Incorporation into DNA/RNA active_metabolites->incorporation inhibition Inhibition of Cellular Processes active_metabolites->inhibition

troubleshooting poor yield in 6-Methoxypurine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 6-Methoxypurine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 6-chloropurine with a methoxide source. Typically, this is achieved by reacting 6-chloropurine with sodium methoxide in methanol.

Q2: My overall yield is low. What are the most critical steps affecting the yield of this compound?

A2: Low overall yield in this compound synthesis can often be attributed to two key areas:

  • Incomplete reaction during the methoxylation step: This can be caused by inactive reagents, insufficient reaction time, or suboptimal temperature.

  • Side reactions: Under certain conditions, the purine ring can be susceptible to side reactions, such as ring opening, especially in the presence of a strong base.

  • Issues in the synthesis of the 6-chloropurine starting material: If you are preparing 6-chloropurine from hypoxanthine, inefficiencies in this step will directly impact the overall yield of your final product.

Q3: I am observing an unknown impurity in my final product. What could it be?

A3: An unknown impurity could be a result of several factors:

  • Residual starting material: Unreacted 6-chloropurine may be present if the reaction did not go to completion.

  • Side products: As mentioned, side reactions can lead to the formation of undesired products.

  • Contaminants from reagents or solvents: Ensure the purity of your starting materials and solvents.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: Standard analytical techniques can be used to confirm the structure and purity of your product:

  • Spectroscopy: ¹H NMR, ¹³C NMR, and mass spectrometry data should be collected to confirm the chemical structure.

  • Melting Point: Compare the melting point of your product with the literature value.

  • Chromatography: Techniques like TLC or HPLC can be used to assess the purity of the compound.

Troubleshooting Guide for Poor Yield

Issue 1: Low Conversion of 6-Chloropurine to this compound

Possible Causes:

  • Inactive Sodium Methoxide: Sodium methoxide is hygroscopic and can be deactivated by moisture.

  • Poor Quality 6-Chloropurine: Impurities in the starting material can interfere with the reaction.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent choice can lead to incomplete conversion.

Solutions:

  • Use fresh or properly stored sodium methoxide. Ensure it is handled under anhydrous conditions.

  • Verify the purity of your 6-chloropurine using analytical methods before starting the reaction.

  • Optimize reaction conditions. The reaction is often run at room temperature or with gentle heating. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Issue 2: Formation of Side Products

Possible Causes:

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times with a strong base can lead to degradation of the purine ring.

  • Presence of Water: Water can lead to the formation of hypoxanthine as a byproduct.

Solutions:

  • Use milder reaction conditions. Often, the reaction proceeds efficiently at room temperature.[1]

  • Ensure all reagents and solvents are anhydrous.

Data Presentation

The following tables summarize quantitative data from literature for the synthesis of this compound derivatives.

Table 1: Reaction Conditions for the Synthesis of this compound Derivatives from 6-Chloropurine Derivatives

Starting MaterialReagentsSolventTemperatureTimeYieldReference
9-[[2-Benzyloxy-1-(benzyloxymethyl)ethoxy]methyl]-6-chloropurineSodium methoxideMethanolRoom Temperature30 min93%[1]
6-chloro-9-β-D-ribofuranosyl-9H-purineSodium methoxideMethanol-11°C to 25°C>3 hours86.4%[2]
9-[[2-Benzyloxy-1-(benzyloxymethyl)ethoxy]methyl]-6-chloropurineSodium hydroxideMethanol/WaterRoom Temperature15 min97%[1]

Experimental Protocols

Protocol 1: Synthesis of 9-[[2-Benzyloxy-1-(benzyloxymethyl)ethoxy]methyl]-6-methoxypurine[1]
  • Dissolve 1 g of 9-[[2-Benzyloxy-1-(benzyloxymethyl)ethoxy]methyl]-6-chloropurine in 25 mL of methanol containing 0.3 g of sodium.

  • Stir the solution at room temperature for 30 minutes.

  • Monitor the reaction by TLC (EtOAc-hexane, 5:2) to confirm the complete conversion of the starting material.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer twice with water and then dry over magnesium sulfate.

  • Filter the solution and concentrate to obtain the product.

Protocol 2: Synthesis of 6-chloro-9-β-D-ribofuranosyl-9H-purine[2]
  • Dissolve 532 g of the starting protected riboside in 2.43 L of dry methanol.

  • Cool the solution to approximately -11°C.

  • Add 13.2 g of sodium methoxide while stirring.

  • Continue stirring for at least 1 hour after the addition is complete.

  • Raise the temperature to 20-25°C for a minimum of 2 hours.

  • Filter the precipitate and rinse with methanol to afford the crude product.

Visualizations

SynthesisWorkflow Hypoxanthine Hypoxanthine Chloropurine 6-Chloropurine Hypoxanthine->Chloropurine Chlorinating Agent (e.g., POCl₃) Methoxypurine This compound Chloropurine->Methoxypurine Sodium Methoxide in Methanol

Caption: General synthesis workflow for this compound.

TroubleshootingYield Start Poor Yield of This compound CheckPurity Check Purity of 6-Chloropurine Start->CheckPurity CheckReagents Check Activity of Sodium Methoxide Start->CheckReagents OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions ImpureStart Impure Starting Material CheckPurity->ImpureStart InactiveReagent Inactive Reagent (Moisture Contamination) CheckReagents->InactiveReagent Suboptimal Suboptimal Time/ Temperature OptimizeConditions->Suboptimal PurifyStart Purify 6-Chloropurine ImpureStart->PurifyStart UseFreshReagent Use Fresh/Anhydrous Sodium Methoxide InactiveReagent->UseFreshReagent MonitorReaction Monitor by TLC/HPLC Adjust Time/Temp Suboptimal->MonitorReaction GoodYield Improved Yield PurifyStart->GoodYield UseFreshReagent->GoodYield MonitorReaction->GoodYield

Caption: Troubleshooting logic for poor yield in this compound synthesis.

References

Technical Support Center: 6-Methoxypurine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Methoxypurine. This resource is designed for researchers, scientists, and drug development professionals to effectively identify and mitigate degradation products of this compound in experimental settings. Given the limited specific literature on the degradation of this compound, this guide provides a framework based on established principles of purine chemistry, forced degradation studies, and analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a purine derivative used in biochemical research and pharmaceutical development. It serves as a building block in the synthesis of various nucleosides and nucleotides and is explored for its potential as an antiviral or anticancer agent.[1]

Q2: What are the primary factors that can cause degradation of this compound?

While specific data for this compound is scarce, purine analogs are generally susceptible to degradation under the following conditions:

  • Hydrolysis: Acidic or alkaline conditions can lead to the cleavage of the methoxy group.

  • Oxidation: Exposure to oxidizing agents can modify the purine ring system.

  • Photolysis: Exposure to UV or visible light can induce degradation.

  • Thermal Stress: High temperatures can accelerate degradation processes.

Q3: What are the likely degradation products of this compound?

Based on the chemical structure of this compound, the following are hypothesized degradation products:

  • 6-Hydroxypurine (Hypoxanthine): Formed via hydrolysis of the methoxy group.

  • Oxidized Purines: Products resulting from the oxidation of the purine ring, which could include the formation of additional hydroxyl groups or ring-opened structures.

Q4: How can I minimize the degradation of this compound during storage and handling?

To ensure the stability of this compound, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, well-ventilated area, protected from light.[1] For long-term storage, refrigeration at 2-8°C is advisable, and freezing at -20°C can also be considered.

  • Handling: Avoid exposure to strong acids, bases, and oxidizing agents.[1] When preparing solutions, use high-purity solvents and prepare them fresh whenever possible. For hazardous drugs, it is recommended to unpack them in a dedicated, well-ventilated area and to use appropriate personal protective equipment.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound and its potential degradation products.

Problem Possible Cause(s) Recommended Solution(s)
Appearance of unexpected peaks in chromatogram Degradation of this compound due to improper sample handling or storage.Review storage conditions and sample preparation procedures. Ensure samples are protected from light and stored at the recommended temperature. Prepare fresh solutions for analysis.
Contamination of the mobile phase or HPLC system.Prepare fresh mobile phase using high-purity solvents. Flush the HPLC system thoroughly.
Poor peak shape or resolution Inappropriate mobile phase composition or pH.Optimize the mobile phase. For purine analogs, a buffered mobile phase is often necessary to ensure consistent ionization and good peak shape.
Column degradation.Use a new column or a column with a different stationary phase.
Loss of this compound concentration over time Adsorption to container surfaces.Use silanized glass or low-adsorption polypropylene vials.
Instability in the analytical solvent.Evaluate the stability of this compound in the chosen solvent. If necessary, change the solvent or prepare samples immediately before analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to intentionally degrade this compound and identify its degradation products.

1. Acidic Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.
  • Incubate at 60°C for 24 hours.
  • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

2. Alkaline Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.
  • Incubate at 60°C for 24 hours.
  • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.
  • Incubate at room temperature for 24 hours, protected from light.

4. Photolytic Degradation:

  • Dissolve this compound in a suitable solvent (e.g., methanol or water).
  • Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm and a photostability chamber) for a defined period.
  • A control sample should be kept in the dark at the same temperature.

5. Thermal Degradation:

  • Store solid this compound in an oven at 80°C for 48 hours.
  • Dissolve the heat-stressed sample in a suitable solvent for analysis.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 5.0)B: AcetonitrileGradient: Start with 5% B, increase to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm (or determined by UV scan of this compound)
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

G Hypothesized Degradation Pathway of this compound M0 This compound D1 6-Hydroxypurine (Hypoxanthine) M0->D1 Hydrolysis (Acid/Base) D2 Oxidized Purines M0->D2 Oxidation D3 Ring-Opened Products D2->D3 Further Oxidation

Caption: Hypothesized degradation pathways of this compound.

G Experimental Workflow for Degradation Analysis cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Identification A Prepare this compound Stock Solution B Perform Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) A->B D Analyze Stressed Samples B->D C Develop & Validate Stability-Indicating HPLC-UV Method C->D E Quantify this compound and Degradation Products D->E F Characterize Degradation Products (LC-MS, NMR) E->F

Caption: Workflow for analyzing this compound degradation.

G Troubleshooting Decision Tree node_q node_q node_s node_s start Unexpected Peaks in Chromatogram? q1 Are peaks present in blank injection? start->q1 s1 Contamination in mobile phase or system. Prepare fresh mobile phase and flush system. q1->s1 Yes q2 Are peaks reproducible across replicate injections of the same sample? q1->q2 No s2 Likely degradation products. Proceed with characterization. q2->s2 Yes s3 Random noise or carryover. Optimize injection and wash parameters. q2->s3 No

Caption: Decision tree for troubleshooting unexpected peaks.

References

Technical Support Center: Optimizing HPLC Parameters for 6-Methoxypurine Peak Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of 6-Methoxypurine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound and related purine analogs.

Q1: I am not getting any peak, or the peak is very small for this compound. What are the possible causes and solutions?

A1:

  • Incorrect Wavelength: Ensure your UV detector is set to the appropriate wavelength for this compound. While specific data for this compound is limited, a common wavelength for the related compound 6-Mercaptopurine is around 324 nm.[1] It is advisable to determine the UV maximum of this compound in your mobile phase.

  • Sample Degradation: this compound may be unstable under certain conditions. Prepare fresh sample solutions and store them appropriately, protected from light and extreme temperatures.

  • Injection Issues: Check for clogs in the injector, incorrect injection volume, or leaks in the sample loop.

  • Detector Malfunction: Verify that the detector lamp is on and functioning correctly.

Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?

A2:

  • Secondary Silanol Interactions: Peak tailing for purine analogs is often caused by interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.

    • Use a Modern, End-capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize exposed silanol groups.

    • Mobile Phase pH Adjustment: Adjusting the mobile phase pH can suppress the ionization of silanol groups. For 6-Mercaptopurine analysis, a pH of 6.8 was found to minimize tailing.[1] Experiment with a pH range of 3-7.

    • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the silanol groups and improve peak shape. A concentration of 10-25 mM is a good starting point.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Column Contamination: A contaminated guard column or analytical column can cause poor peak shape. Flush the column with a strong solvent or replace the guard column.

Q3: I am observing poor resolution between this compound and other components in my sample. What steps can I take to improve separation?

A3:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. Since this compound is expected to be less polar than 6-Mercaptopurine, you may need a lower percentage of the organic modifier to achieve adequate retention and separation.

    • Solvent Type: Switching between acetonitrile and methanol can alter selectivity and improve resolution.

  • Adjust Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but will also increase the run time.

  • Change Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic compounds.

  • Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 30-40°C) can improve efficiency and peak shape.

Q4: The retention time of my this compound peak is drifting. What could be the cause and how do I fix it?

A4:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially important when using mobile phases with additives or when changing mobile phase composition.

  • Mobile Phase Instability:

    • Evaporation: The more volatile organic component of the mobile phase can evaporate over time, leading to a change in composition and longer retention times. Keep mobile phase reservoirs covered.

    • Degassing: Ensure the mobile phase is adequately degassed to prevent bubble formation in the pump, which can cause flow rate fluctuations.

  • Pump Performance: Check for leaks in the pump seals or check valves, which can lead to an inconsistent flow rate.

  • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention times.

HPLC Parameters for Related Compounds (Starting Point for this compound)

The following table summarizes HPLC parameters used for the analysis of 6-Mercaptopurine (6-MP) and its metabolites. These can serve as a good starting point for developing a method for this compound, keeping in mind that the methoxy group will likely make the compound less polar than its mercapto counterpart.

ParameterMethod 1 (for 6-MP)[1]Method 2 (for 6-MP and metabolites)[2]Method 3 (for Azathioprine metabolites)[3]
Column Phenomenex® C18, 5 µm, 250 mm x 4.6 mm i.d.Radialpack Resolve C18Not specified
Mobile Phase Acetonitrile and 0.05 mol/L sodium acetate buffer (10:90 v/v), pH 6.8Methanol-water (7.5:92.5, v/v) containing 100 mM triethylamineWater containing 0.01 mol/L ammonium acetate and 0.2% acetic acid
Flow Rate 1.0 mL/minNot specifiedNot specified
Detection UV at 324 nmUV at 322 nm (for 6-MP)UV at 303 nm (for 6-MMP)
Temperature AmbientNot specifiedNot specified
Retention Time 3.25 min6.0 min4.0 min (for 6-MMP)

Experimental Protocols

General Protocol for HPLC Method Development for this compound
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase).

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • Prepare samples by dissolving them in a suitable solvent and filtering through a 0.45 µm syringe filter to remove particulates.

  • Initial Chromatographic Conditions (Based on 6-MP data):

    • Column: C18, 5 µm, 150 mm x 4.6 mm i.d.

    • Mobile Phase: Start with a simple isocratic mobile phase, for example, Acetonitrile:Water (20:80 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan the UV spectrum of this compound to determine its absorbance maximum (λmax). Start with a wavelength around 254 nm or 320 nm if the λmax is unknown.

    • Injection Volume: 10 µL.

  • Optimization:

    • Retention Time: If the peak elutes too early (in the void volume), decrease the percentage of the organic modifier in the mobile phase. If it elutes too late, increase the organic modifier percentage.

    • Peak Shape: If peak tailing is observed, add a buffer to the mobile phase to control the pH (e.g., 20 mM phosphate or acetate buffer, pH 3-7) or add a silanol blocker like triethylamine (10-25 mM).

    • Resolution: If co-elution with impurities or other components occurs, adjust the mobile phase composition (try methanol instead of acetonitrile or use a ternary mixture) or consider a gradient elution. A shallow gradient can often improve the separation of closely eluting peaks.

    • Final Validation: Once satisfactory separation is achieved, validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Visualizations

HPLC_Troubleshooting_Workflow cluster_resolution Resolution Troubleshooting cluster_tailing Peak Shape Troubleshooting cluster_rt Retention Time Troubleshooting cluster_no_peak Peak Detection Troubleshooting start Problem Observed poor_resolution Poor Peak Resolution start->poor_resolution peak_tailing Peak Tailing / Fronting start->peak_tailing rt_drift Retention Time Drift start->rt_drift no_peak No / Small Peak start->no_peak optimize_mp Adjust Mobile Phase (% Organic, Solvent Type) poor_resolution->optimize_mp check_overload Dilute Sample (Check for Overload) peak_tailing->check_overload equilibrate Ensure Column Equilibration rt_drift->equilibrate check_wavelength Verify Detection Wavelength no_peak->check_wavelength adjust_flow Decrease Flow Rate optimize_mp->adjust_flow change_column Change Column Chemistry (e.g., Phenyl-Hexyl) adjust_flow->change_column use_gradient Implement Gradient Elution change_column->use_gradient end_node Problem Resolved use_gradient->end_node adjust_ph Adjust Mobile Phase pH (Buffer) check_overload->adjust_ph add_modifier Add Modifier (e.g., TEA) adjust_ph->add_modifier new_column Use New/End-capped Column add_modifier->new_column new_column->end_node check_mp Check Mobile Phase (Degassing, Composition) equilibrate->check_mp check_pump Inspect Pump & Connections (Leaks, Flow Rate) check_mp->check_pump control_temp Use Column Oven check_pump->control_temp control_temp->end_node check_sample Check Sample Integrity & Concentration check_wavelength->check_sample check_injector Inspect Injection System check_sample->check_injector check_detector Check Detector Lamp check_injector->check_detector check_detector->end_node

Caption: Troubleshooting workflow for common HPLC issues.

HPLC_Method_Development cluster_optimization Optimization Strategy start Define Analytical Goal info_gathering Gather Information on Analyte (pKa, Solubility, UV Spectrum) start->info_gathering initial_conditions Select Initial Conditions (Column, Mobile Phase, Detector) info_gathering->initial_conditions scouting_runs Perform Scouting Runs initial_conditions->scouting_runs evaluation Evaluate Chromatogram (Retention, Peak Shape, Resolution) scouting_runs->evaluation optimization Optimize Parameters evaluation->optimization Not Acceptable validation Method Validation (ICH) evaluation->validation Acceptable optimization->scouting_runs mp_comp Mobile Phase Composition (% Organic, pH, Additives) optimization->mp_comp routine_analysis Routine Analysis validation->routine_analysis temp Temperature mp_comp->temp flow_rate Flow Rate temp->flow_rate gradient Gradient Profile flow_rate->gradient

Caption: General workflow for HPLC method development.

References

Technical Support Center: Overcoming 6-Methoxypurine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 6-Methoxypurine precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a purine derivative used in various biochemical and pharmaceutical research applications.[1][2] It serves as a building block in the synthesis of nucleosides and nucleotides and is a precursor for potential antiviral and anticancer agents.[1][2] In cell culture, it is often used to study cellular processes involving purine metabolism.[1]

Q2: I've observed precipitation after adding this compound to my cell culture medium. What are the common causes?

Precipitation of compounds like this compound in cell culture media is a frequent challenge. The primary causes include:

  • Low Aqueous Solubility: Many purine analogs exhibit poor solubility in aqueous solutions like cell culture media.

  • High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the media.

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to crash out of solution.

  • Media Composition: Interactions with salts, proteins, and other components in the culture medium can reduce solubility.

  • pH of the Medium: The pH of the cell culture medium can influence the ionization state and, consequently, the solubility of pH-sensitive compounds.

  • Temperature: Temperature fluctuations, such as adding a cold stock solution to warmer media, can decrease solubility.

Q3: What is the aqueous solubility and pKa of this compound?

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₆N₄O
Molecular Weight 150.14 g/mol
Appearance White to light yellow crystalline powder[2]
Melting Point 196°C
Aqueous Solubility Data not readily available
pKa Data not readily available

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Addition to Media

  • Question: I prepared a stock solution of this compound in an organic solvent, but it immediately precipitated when I added it to my cell culture medium. How can I resolve this?

  • Answer: This is likely due to "solvent shock" and the low aqueous solubility of the compound. Here are several steps to troubleshoot this issue:

    • Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.

    • Optimize Stock Solution Concentration: Prepare a less concentrated stock solution. While this may require adding a larger volume to your media, it can prevent immediate precipitation.

    • Serial Dilution: Instead of adding the stock solution directly to the final volume of media, perform a serial dilution. Create an intermediate dilution of this compound in a small volume of pre-warmed media first, and then add this to the rest of your media.

    • Slow Addition and Mixing: Add the stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This helps to disperse the compound more evenly and avoid localized high concentrations.

    • Solvent Choice: While DMSO is a common solvent, consider if another solvent like ethanol might be more suitable, depending on your cell line's tolerance. Always keep the final solvent concentration in your media low (typically <0.5%) and include a vehicle control in your experiments.

Issue 2: Delayed Precipitation in the Incubator

  • Question: The medium containing this compound was clear initially, but after a few hours/days in the incubator, I observed a precipitate. What is happening?

  • Answer: Delayed precipitation can occur due to changes in the media over time. Consider the following:

    • pH Shift: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of this compound. Monitor the pH of your medium and consider using a more strongly buffered formulation if significant changes are observed.

    • Media Evaporation: In long-term experiments, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit. Ensure proper humidification of your incubator and use sealed flasks or plates.

    • Compound Stability: The compound may not be stable in the aqueous environment at 37°C over extended periods, potentially degrading into less soluble forms. Prepare fresh media with this compound more frequently for long-term experiments.

    • Interactions with Serum: If using a serum-containing medium, the proteins in the serum can sometimes interact with the compound over time. Reducing the serum concentration or switching to a serum-free medium, if possible, could mitigate this.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution and Working Solution

This protocol provides a general guideline. The optimal concentrations and solvent should be determined experimentally for your specific cell line and experimental conditions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out 1.50 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1.0 mL of sterile DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. This is your 10 mM stock solution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Prepare a 10 µM Working Solution (Example):

    • Pre-warm your complete cell culture medium to 37°C.

    • Intermediate Dilution (1:100): In a sterile microcentrifuge tube, add 99 µL of pre-warmed medium. To this, add 1 µL of your 10 mM this compound stock solution. Mix well by gentle pipetting. This creates a 100 µM intermediate solution.

    • Final Dilution (1:10): In your cell culture vessel containing the desired volume of pre-warmed medium (e.g., 9 mL), add 1 mL of the 100 µM intermediate solution to achieve a final concentration of 10 µM. Swirl the vessel gently to ensure even distribution.

Important Considerations:

  • Vehicle Control: Always include a vehicle control in your experiments. This would be cells treated with the same final concentration of DMSO as your highest this compound concentration.

  • Solubility Test: Before treating your cells, it is advisable to perform a solubility test. Prepare your final working concentration of this compound in the cell culture medium and incubate it under the same conditions as your experiment (37°C, 5% CO₂). Visually inspect for any precipitation over the time course of your experiment.

Visualizations

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_0 Simplified Purine Metabolism & Potential Interaction of this compound Analog De_novo_synthesis De novo Purine Synthesis IMP Inosine Monophosphate (IMP) De_novo_synthesis->IMP AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP DNA_RNA DNA and RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA 6MP_analog This compound (as an analog) Metabolism Cellular Metabolism/ Activation (e.g., by viral kinases) 6MP_analog->Metabolism Metabolism->IMP May interfere with IMP utilization Metabolism->DNA_RNA Incorporation or inhibition

Caption: Potential interaction of this compound in purine metabolism.

References

addressing batch-to-batch variability of synthesized 6-Methoxypurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 6-Methoxypurine. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and high-quality production of this crucial purine derivative.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common method of nucleophilic aromatic substitution (SNAr) on 6-chloropurine with sodium methoxide.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring.

  • Degradation of Starting Material or Product: 6-Chloropurine can be susceptible to hydrolysis, and the product, this compound, can also degrade under harsh conditions.

  • Suboptimal Reaction Conditions: The concentration of reactants, the choice of solvent, and the presence of moisture can all significantly impact yield.[1]

  • Side Reactions: Competing side reactions can consume the starting material and reduce the yield of the desired product.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture can react with sodium methoxide and passivate it, as well as lead to the formation of hypoxanthine as a byproduct. Use freshly dried solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Temperature and Time: While room temperature is often cited, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Use a Slight Excess of Sodium Methoxide: Employing a small excess (e.g., 1.1 to 1.2 equivalents) of sodium methoxide can help to ensure the complete conversion of 6-chloropurine.

  • Efficient Stirring: Ensure the reaction mixture is stirred vigorously to maintain a homogeneous suspension and facilitate reactant interaction.

  • Purification Strategy: Optimize the work-up and purification procedure to minimize product loss. This may involve careful pH adjustment during extraction and selecting an appropriate recrystallization solvent system.

Q2: I am observing significant batch-to-batch variability in the purity of my this compound. What are the likely impurities and how can I control them?

Likely Impurities:

  • Unreacted 6-Chloropurine: Incomplete reaction is a common source of this impurity.

  • Hypoxanthine: Formed by the hydrolysis of 6-chloropurine, especially if moisture is present in the reaction.

  • N7- and N9-Methyl-6-methoxypurine: While the methoxy group is added at the 6-position, subsequent methylation on the purine ring nitrogens (N7 or N9) can occur as a side reaction, though this is less common under standard methoxylation conditions. Direct alkylation of purines is a known reaction that can lead to a mixture of N7 and N9 isomers.[2]

  • Other Byproducts: Depending on the reaction conditions, other minor impurities may form.

Control and Mitigation Strategies:

  • Strict Control of Reaction Conditions: As outlined in the previous question, maintaining anhydrous conditions and optimizing reaction time and temperature are crucial for minimizing byproduct formation.

  • Quality of Starting Materials: Use high-purity 6-chloropurine and sodium methoxide. Impurities in the starting materials can carry through to the final product.

  • Purification Method:

    • Recrystallization: This is an effective method for removing many common impurities. Experiment with different solvent systems (e.g., ethanol/water, methanol) to find the optimal conditions for crystallizing this compound while leaving impurities in the mother liquor.

    • Column Chromatography: For very high purity requirements or to separate isomers with similar polarity, silica gel column chromatography can be employed.[3]

  • Analytical Monitoring: Regularly analyze batches using HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities. This will help in correlating process parameters with the impurity profile and in making necessary adjustments.[][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent laboratory and industrial synthesis involves the nucleophilic aromatic substitution (SNAr) reaction of 6-chloropurine with sodium methoxide in a suitable solvent like methanol or an inert solvent like Tetrahydrofuran (THF).[6]

Q2: What analytical techniques are recommended for characterizing the final product?

A combination of techniques is recommended for full characterization:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.[]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound and identify any isomeric impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Q3: How does the electronic nature of the purine ring affect the synthesis?

The purine ring system is electron-deficient, which facilitates nucleophilic aromatic substitution at the 6-position. The presence of the electron-withdrawing nitrogen atoms in the ring activates the C6 position towards attack by a nucleophile like the methoxide ion.[7][8][9]

Q4: Can other bases be used instead of sodium methoxide?

While sodium methoxide is the most common and effective base for this transformation, other strong bases in the presence of methanol could potentially be used. However, sodium methoxide provides the methoxide nucleophile directly and is highly efficient.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis

Problem Potential Cause Recommended Solution
Low YieldIncomplete ReactionOptimize reaction time and temperature; monitor by TLC/HPLC.
DegradationUse mild work-up conditions; avoid prolonged heating.
Moisture ContaminationUse anhydrous solvents and an inert atmosphere.
Suboptimal StoichiometryUse a slight excess (1.1-1.2 eq.) of sodium methoxide.

Table 2: Common Impurities and Analytical Methods for Detection

Impurity Potential Source Recommended Analytical Method
6-ChloropurineIncomplete reactionHPLC, GC-MS
HypoxanthineHydrolysis of 6-chloropurineHPLC
N7/N9-Methyl-6-methoxypurineSide reaction (less common)HPLC, LC-MS, NMR

Experimental Protocols

Protocol 1: Synthesis of this compound from 6-Chloropurine

Materials:

  • 6-Chloropurine

  • Sodium methoxide

  • Anhydrous Methanol

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 6-chloropurine (1 equivalent).

  • Add anhydrous methanol to create a suspension.

  • With vigorous stirring, add sodium methoxide (1.1 equivalents) portion-wise at room temperature.

  • Continue stirring at room temperature and monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid or by bubbling CO2 gas).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product R1 6-Chloropurine Reaction SNAr Reaction (Anhydrous Methanol) R1->Reaction R2 Sodium Methoxide R2->Reaction Workup Neutralization & Solvent Removal Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions Solutions Start Batch-to-Batch Variability Observed Yield Low Yield? Start->Yield Purity Low Purity? Start->Purity Incomplete Incomplete Reaction? Yield->Incomplete Yes Degradation Degradation? Yield->Degradation Yes Moisture Moisture? Yield->Moisture Yes Optimize Optimize Time/Temp Incomplete->Optimize MildWorkup Use Mild Work-up Degradation->MildWorkup Anhydrous Ensure Anhydrous Conditions Moisture->Anhydrous Chloropurine Unreacted 6-Chloropurine? Purity->Chloropurine Yes Hypoxanthine Hypoxanthine Present? Purity->Hypoxanthine Yes Chloropurine->Optimize Purify Optimize Purification Chloropurine->Purify Hypoxanthine->Anhydrous Hypoxanthine->Purify

Caption: Decision tree for troubleshooting common synthesis issues.

References

troubleshooting inconsistent results in 6-Methoxypurine cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in 6-Methoxypurine cytotoxicity assays.

Frequently Asked Questions (FAQs)

General & Foundational Questions

Q1: What is this compound and what is its primary mechanism of cytotoxic action?

A1: this compound (6-MP) is a purine analog. Its cytotoxicity stems from its metabolic conversion into fraudulent nucleotides. These metabolites interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis (programmed cell death). The key enzyme involved in its activation is Hypoxanthine-guanine phosphoribosyltransferase (HPRT).

Q2: I am new to cytotoxicity assays. Which is the most common and recommended assay to start with for this compound?

A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, standard colorimetric assay for assessing cell viability and is a good starting point. It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product. However, it's crucial to be aware of its limitations and potential for interference.

Troubleshooting Common Issues

Q3: My replicate wells show high variability. What are the likely causes?

A3: High variability between replicates is a common issue and can often be attributed to:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between pipetting to prevent cell settling.

  • "Edge Effect": The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of media components and the test compound. It is advisable to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from your experimental data analysis.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents will directly lead to variability. Ensure your pipettes are calibrated and use a consistent pipetting technique.[1]

Q4: My MTT assay results are not reproducible. What are some common pitfalls specific to this assay when using a purine analog like this compound?

A4: The MTT assay has several potential sources of error:

  • Incomplete Solubilization of Formazan Crystals: If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.[1] Ensure you are using a sufficient volume of an appropriate solubilization solvent (like DMSO or a buffered SDS solution) and that the crystals are completely dissolved, which can be confirmed by microscopic inspection.[1]

  • Interference from the Test Compound: Some compounds can chemically reduce MTT to formazan without cellular metabolism, leading to an overestimation of cell viability.[2] It is crucial to include control wells with this compound in cell-free media to assess for potential direct reduction of MTT.[2]

  • MTT Toxicity: The MTT reagent itself can be toxic to cells, especially at higher concentrations or with prolonged incubation times.[1] It is important to optimize the MTT concentration and incubation time for your specific cell line to minimize this effect.[1]

Q5: I am observing an unexpected increase in absorbance (suggesting increased viability) at higher concentrations of this compound. What could be happening?

A5: This paradoxical effect can be due to several factors:

  • Compound Interference: As mentioned, this compound might be directly reducing the MTT reagent, leading to a false positive signal. Run a cell-free control to test for this.

  • Changes in Cellular Metabolism: The compound may be altering the metabolic state of the cells, leading to an increase in the activity of mitochondrial dehydrogenases, which would result in more formazan production, independent of an actual increase in cell number.

  • Compound Precipitation: At high concentrations, this compound may precipitate out of solution, which can interfere with the optical readings. Visually inspect the wells for any signs of precipitation.

Q6: The IC50 value for this compound varies significantly between my experiments. Why is this happening?

A6: IC50 values can be influenced by several experimental parameters:

  • Cell Density: The number of cells seeded per well can significantly impact the apparent cytotoxicity of a compound. Higher cell densities can sometimes lead to higher IC50 values.

  • Incubation Time: The cytotoxic effects of this compound are time-dependent. Ensure you use a consistent incubation time for all experiments. IC50 values are typically reported for specific time points (e.g., 24, 48, or 72 hours).[3]

  • Cell Passage Number: Cells can change phenotypically and genotypically over time in culture. Use cells within a consistent and low passage number range for your experiments.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound or affect cell growth, thereby influencing the observed cytotoxicity. Consider reducing the serum concentration or using serum-free medium during the drug incubation period if you suspect interference.

Data Presentation: Cytotoxicity of Purine Analogs

The following table summarizes reported IC50 values for 6-Mercaptopurine (a closely related purine analog) in various human cancer cell lines. This data can serve as a reference for expected ranges of activity for purine analogs. Note: IC50 values for this compound are not as widely reported in public literature; therefore, data for 6-Mercaptopurine is provided as a close surrogate.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay Type
HepG2Hepatocellular Carcinoma16.748Not Specified
HCT116Colorectal Carcinoma16.148Not Specified
MCF-7Breast Adenocarcinoma21.548Not Specified
A549Lung Carcinoma~57.9 (for a 6-methoxyquinoline complex)24Not Specified

Data for HepG2, HCT116, and MCF-7 are for 6-Mercaptopurine liposomal formulations[4]. Data for A549 is for a 6-methoxyquinoline copper complex, which may have a different mechanism of action but provides some context for a methoxy-containing heterocyclic compound[5]. It is crucial to determine the IC50 for this compound empirically for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: MTT Assay for this compound Cytotoxicity

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay. Optimization of cell number, compound concentration range, and incubation time is recommended for each new cell line.

Materials:

  • This compound

  • Human cancer cell line of choice (e.g., A549, MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate, sterile

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Wash cells with sterile PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete growth medium and perform a cell count.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of complete growth medium.[6]

    • Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially.

    • After the overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of the this compound solution to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Cell-Free Assay for Compound Interference

This protocol is crucial for determining if this compound directly interferes with the MTT assay chemistry.

Procedure:

  • Prepare a 96-well plate with cell-free medium.

  • Add serial dilutions of this compound to the wells, mirroring the concentrations used in the cell-based experiment. Include vehicle control wells.

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate under the same conditions as your cell viability assay.

  • Add the solubilization solution (DMSO).

  • Read the absorbance at 570 nm.

  • Any significant increase in absorbance in the presence of this compound indicates direct interference with the assay.

Visualizations

Experimental and Logical Workflows

Experimental_Workflow General Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (to ~80% confluency) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (24, 48, or 72h) cell_seeding->treatment compound_prep 3. This compound Dilution Series compound_prep->treatment mtt_addition 5. MTT Addition (2-4h incubation) treatment->mtt_addition solubilization 6. Formazan Solubilization (DMSO) mtt_addition->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 8. Calculate % Viability & IC50 read_absorbance->data_analysis

General Experimental Workflow

Troubleshooting_Workflow Troubleshooting Inconsistent Results start Inconsistent Results Observed issue_variability High Replicate Variability? start->issue_variability issue_reproducibility Poor Assay Reproducibility? start->issue_reproducibility issue_paradoxical Paradoxical Increase in Viability? start->issue_paradoxical solution_seeding Check Cell Seeding - Homogenize suspension - Avoid edge effects issue_variability->solution_seeding Yes solution_pipetting Review Pipetting Technique - Calibrate pipettes issue_variability->solution_pipetting Yes solution_solubilization Verify Formazan Solubilization - Adequate solvent volume - Sufficient incubation/agitation issue_reproducibility->solution_solubilization Yes solution_optimize Optimize Assay Parameters - MTT concentration - Incubation time issue_reproducibility->solution_optimize Yes solution_interference Test for Compound Interference - Run cell-free assay issue_paradoxical->solution_interference Yes solution_precipitation Check for Compound Precipitation - Visual inspection issue_paradoxical->solution_precipitation Yes

Troubleshooting Decision Tree
Signaling Pathway

Purine_Analog_Apoptosis Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_cell Cellular Environment cluster_activation Metabolic Activation cluster_disruption Nucleic Acid Synthesis Disruption cluster_response Cellular Stress Response cluster_apoptosis Apoptosis Induction (Intrinsic Pathway) M6P This compound (Extracellular) M6P_in This compound (Intracellular) M6P->M6P_in Uptake Metabolites Fraudulent Nucleotides (e.g., 6-Me-thio-GMP) M6P_in->Metabolites HPRT HPRT HPRT DNA_syn DNA Synthesis Inhibition Metabolites->DNA_syn RNA_syn RNA Synthesis Inhibition Metabolites->RNA_syn DNA_damage DNA Damage DNA_syn->DNA_damage p53 p53 Activation DNA_damage->p53 Cell_cycle_arrest Cell Cycle Arrest (S/G2-M phase) p53->Cell_cycle_arrest Bcl2_family Modulation of Bcl-2 Family Proteins p53->Bcl2_family Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis contributes to Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Bcl2_anti Inhibition of Bcl-2, Bcl-xL Bcl2_family->Bcl2_anti MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Bcl2_anti->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase3 Caspase3->Apoptosis

This compound Apoptosis Pathway

References

stability testing of 6-Methoxypurine under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 6-Methoxypurine. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presentation examples to assist in designing and executing robust stability studies.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during the stability testing of this compound.

Q1: My this compound sample shows significant degradation after storage at room temperature for a short period. What are the likely causes?

A1: Short-term instability at room temperature can be attributed to several factors:

  • Hydrolysis: this compound may be susceptible to hydrolysis, especially if exposed to moisture. Ensure the compound is stored in a desiccated environment.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.[1] Protect your samples from light by using amber vials or storing them in the dark.

  • Oxidation: Although generally less reactive than thiopurines, oxidation can still occur. Consider storing under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation.

Q2: I am observing multiple degradation peaks in my HPLC analysis after forced degradation. How can I identify them?

A2: The presence of multiple peaks indicates several degradation pathways. To identify these, you can use hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).[2] This will provide the mass-to-charge ratio of the degradation products, which can help in elucidating their structures. A common degradation product to look for is 6-hydroxypurine (hypoxanthine) resulting from the hydrolysis of the methoxy group.

Q3: The mass balance in my stability study is below 95%. What could be the reasons?

A3: A poor mass balance, where the sum of the assay of the parent drug and the known degradation products is less than 100%, can be due to:

  • Formation of non-UV active or volatile degradation products: Not all degradation products may be detectable by a UV detector. Try using a more universal detector like a Corona-Charged Aerosol Detector (CAD) or a mass spectrometer.

  • Incomplete elution from the HPLC column: Highly polar or non-polar degradation products may be irreversibly adsorbed to the stationary phase. A thorough column wash and the use of a different column chemistry might be necessary.

  • Co-elution of peaks: A degradation product might be co-eluting with the parent peak or another impurity. A peak purity analysis using a photodiode array (PDA) detector can help identify this issue.

Q4: How do I select the appropriate stress conditions for forced degradation studies of this compound?

A4: The choice of stress conditions should be based on the physicochemical properties of the molecule and ICH guidelines.[3] Recommended starting points include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at room temperature for 2-4 hours (alkaline conditions are often harsher).

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation (Dry Heat): 80°C for 48 hours.

  • Photodegradation: Expose the sample to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Adjust the duration and intensity of the stress conditions if the initial degradation is too low or too high.

Quantitative Stability Data Summary

The following tables provide an illustrative summary of potential stability data for this compound under various conditions.

Disclaimer: The data presented in these tables is for illustrative purposes only and is intended to serve as a template for presenting stability data. Actual results may vary based on experimental conditions and the specific batch of this compound.

Table 1: Hydrolytic Stability of this compound in Aqueous Solution at 60°C

pHTime (hours)Assay (%) of this compoundMajor Degradation Product (%)
2.00100.00.0
2498.51.3
4897.12.7
7.00100.00.0
2499.20.7
4898.51.4
9.00100.00.0
2492.37.5
4885.114.6

Table 2: Thermal and Photolytic Stability of Solid this compound

ConditionDurationAssay (%) of this compoundTotal Impurities (%)
80°C (Dry Heat)7 days99.10.9
40°C / 75% RH30 days98.71.3
Photolytic (ICH Q1B)1.2 million lux hours97.52.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation (in solution): Dilute 1 mL of the stock solution with 9 mL of methanol. Incubate at 80°C for 48 hours.

  • Thermal Degradation (solid state): Accurately weigh about 5 mg of this compound powder into a glass vial and place it in an oven at 80°C for 7 days.

  • Photolytic Degradation (solid state): Spread a thin layer of this compound powder in a petri dish and expose it to a photostability chamber according to ICH Q1B guidelines.

3. Sample Preparation for Analysis:

  • For liquid samples, cool to room temperature and neutralize (for acidic and alkaline samples) with an appropriate base or acid.

  • For solid samples, dissolve in methanol to a final concentration of 100 µg/mL.

  • Dilute all samples with the mobile phase to a final concentration of approximately 20 µg/mL.

  • Filter all samples through a 0.22 µm syringe filter before injection.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.

Instrumentation:

  • HPLC system with a PDA or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock (1 mg/mL) Acid Acidic Hydrolysis (0.1M HCl, 60°C) Stock->Acid Alkali Alkaline Hydrolysis (0.1M NaOH, RT) Stock->Alkali Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Solid Solid this compound Thermal Thermal (Solid) (80°C) Solid->Thermal Photo Photolytic (Solid) (ICH Q1B) Solid->Photo Dilution Neutralization & Dilution Acid->Dilution Alkali->Dilution Oxidative->Dilution Thermal->Dilution Photo->Dilution HPLC HPLC-UV Analysis Dilution->HPLC Data Data Interpretation (Assay, Impurities, Mass Balance) HPLC->Data

Caption: Experimental workflow for the forced degradation study of this compound.

G cluster_pathways Potential Degradation Pathways This compound This compound 6-Hydroxypurine\n(Hypoxanthine) 6-Hydroxypurine (Hypoxanthine) This compound->6-Hydroxypurine\n(Hypoxanthine) Hydrolysis (H₂O) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation ([O]) Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Photolysis (hν) / Harsh Hydrolysis

References

Technical Support Center: Enhancing the Bioavailability of 6-Methoxypurine Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 6-Methoxypurine prodrugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to achieving high oral bioavailability with this compound and its prodrugs?

A1: The primary barriers include:

  • Extensive First-Pass Metabolism: this compound and related purine analogs undergo significant metabolism in the liver and intestines before reaching systemic circulation. Key enzymes involved are xanthine oxidase and aldehyde oxidase, which rapidly convert the active drug into inactive metabolites like 6-thiouric acid.[1][2]

  • Poor Aqueous Solubility: The low water solubility of many purine analogs can limit their dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[3][4]

  • Enzymatic Instability: Prodrugs, particularly ester-based ones, can be prematurely cleaved by esterases in the gut lumen, gut wall, or blood, releasing the parent drug at a non-ideal site and exposing it to metabolic enzymes.[5]

  • Rapid Systemic Clearance: Even after absorption, the active drug can be quickly eliminated from the bloodstream, resulting in a short half-life.[6][7]

Q2: What are the most common prodrug strategies to enhance the bioavailability of this compound?

A2: Common strategies focus on masking the metabolic sites and improving physicochemical properties:

  • Ester Prodrugs: Attaching a lipophilic or hydrophilic promoiety via an ester linkage can improve membrane permeability or aqueous solubility, respectively.[4][5]

  • Amino Acid Prodrugs: Linking an amino acid to the drug can facilitate its uptake via amino acid transporters in the intestine, such as hPEPT1. This strategy has been successful for other nucleoside analogs like acyclovir (valacyclovir).[4][5][8]

  • Phosphate Prodrugs: Adding a phosphate group can significantly increase aqueous solubility, which is beneficial for parenteral formulations and can improve dissolution for oral delivery.[3][5]

  • Targeted Delivery Systems: Encapsulating the prodrug in nanoparticles or micelles can protect it from premature degradation and facilitate targeted release.[9]

Q3: How can I inhibit the rapid metabolism of my this compound prodrug?

A3: To inhibit rapid metabolism, consider the following approaches:

  • Co-administration with Enzyme Inhibitors: In preclinical studies, co-administration with a xanthine oxidase inhibitor like allopurinol or febuxostat can significantly increase the bioavailability of the parent drug by preventing its oxidation.[1][2] Similarly, for arabinoside derivatives, inhibitors of adenosine deaminase like deoxycoformycin have been shown to reduce metabolism.[6][7]

  • Prodrug Design: Design the prodrug to mask the functional groups susceptible to oxidation or enzymatic cleavage until it reaches the target site.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Despite Successful Prodrug Synthesis

Symptoms:

  • Low plasma concentration of the parent drug (this compound) after oral administration of the prodrug.

  • High concentration of inactive metabolites in plasma and urine.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Premature Prodrug Cleavage 1. Assess Stability: Evaluate the stability of the prodrug in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and human plasma. 2. Modify Promoieity: If cleavage is too rapid, consider a more sterically hindered promoiety to slow down enzymatic hydrolysis.
Extensive First-Pass Metabolism 1. In Vitro Metabolism Assay: Incubate the prodrug and parent drug with liver microsomes or S9 fractions to determine the metabolic rate. 2. Co-administer Inhibitors: In animal models, co-administer with a xanthine oxidase inhibitor (e.g., allopurinol) to see if bioavailability improves.[2]
Poor Permeability 1. Caco-2 Permeability Assay: Assess the permeability of the prodrug across a Caco-2 cell monolayer. 2. Increase Lipophilicity: If permeability is low, consider designing a more lipophilic prodrug.
Issue 2: High Variability in Pharmacokinetic Data

Symptoms:

  • Large standard deviations in plasma concentration-time profiles between individual animals.

  • Inconsistent bioavailability results across different studies.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Genetic Polymorphisms in Drug Metabolizing Enzymes 1. Use Inbred Animal Strains: Employ inbred strains of mice or rats to reduce genetic variability in metabolic enzyme expression. 2. Phenotyping: If possible, phenotype animals for high/low expressers of relevant enzymes.
Food Effects 1. Standardize Feeding Schedule: Ensure a consistent fasting and feeding schedule for all animals in the study. 2. Conduct Fed vs. Fasted Studies: Systematically evaluate the effect of food on the absorption of your prodrug.
Instability During Sample Handling 1. Control Ex Vivo Conversion: Ensure blood samples are collected in tubes with appropriate anticoagulants and enzyme inhibitors (e.g., fluoride for esterases) and are immediately placed on ice. Process plasma at low temperatures.[10] 2. Validate Bioanalytical Method: Thoroughly validate your analytical method for specificity and stability, ensuring the prodrug does not convert to the active drug during sample processing and storage.[10]

Experimental Protocols

Protocol 1: In Vitro Prodrug Stability Assay in Human Plasma

Objective: To determine the rate of hydrolysis of a this compound prodrug in human plasma.

Materials:

  • This compound prodrug

  • Human plasma (pooled, with anticoagulant)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile

  • HPLC system with UV detector

Methodology:

  • Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO).

  • Pre-warm human plasma and PBS to 37°C.

  • Spike the prodrug into the plasma and PBS (as a control for chemical hydrolysis) to a final concentration of 10 µM.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC to quantify the remaining concentration of the prodrug and the appearance of the parent drug (this compound).

  • Calculate the half-life (t½) of the prodrug in plasma.

Data Presentation:

CompoundHalf-life in PBS (min)Half-life in Human Plasma (min)
Prodrug A (Ester)> 24045
Prodrug B (Amide)> 240180
Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a this compound prodrug.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound prodrug

Methodology:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the prodrug solution (in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side.

  • Incubate at 37°C with gentle shaking.

  • At specified time intervals, take samples from the basolateral side and replace with fresh HBSS.

  • Also, take a sample from the apical side at the end of the experiment.

  • Analyze the concentration of the prodrug and parent drug in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for the A-to-B transport.

Data Presentation:

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
This compound1.51.2
Prodrug C (Lipophilic Ester)15.20.9
Prodrug D (Amino Acid)12.81.1

Visualizations

metabolic_pathway Prodrug 6-MP Prodrug (Oral) Intestine Intestinal Lumen Prodrug->Intestine Dissolution GutWall Gut Wall Intestine->GutWall Absorption ActiveDrug This compound (Active) Intestine->ActiveDrug Esterases Liver Liver GutWall->Liver Portal Vein GutWall->ActiveDrug Esterases Systemic Systemic Circulation Liver->Systemic Bioavailable Drug Liver->ActiveDrug Esterases Inactive Inactive Metabolites (e.g., 6-Thiouric Acid) Liver->Inactive First-Pass Metabolism Systemic->ActiveDrug Distribution ActiveDrug->Inactive Xanthine Oxidase experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Solubility Aqueous Solubility Assessment Stability Plasma/SIF/SGF Stability Assay Permeability Caco-2 Permeability Assay Metabolism Liver Microsome Metabolism Assay PK Pharmacokinetic Study (Rodent Model) Metabolism->PK Lead Candidate Selection BA Calculate Oral Bioavailability PK->BA

References

Validation & Comparative

A Comparative Analysis of 6-Methoxypurine and 6-Mercaptopurine: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimetabolite therapeutics, 6-Mercaptopurine (6-MP) stands as a cornerstone in the treatment of acute lymphoblastic leukemia and autoimmune diseases. Its structural analog, 6-Methoxypurine (6-MeOP), while less clinically established as a standalone agent, serves as a crucial precursor in the synthesis of various antiviral and anticancer drugs. This guide provides a comprehensive comparative analysis of these two purine analogs, delving into their mechanisms of action, metabolic pathways, and cytotoxic profiles, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

At a Glance: Key Differences and Similarities

FeatureThis compound (6-MeOP)6-Mercaptopurine (6-MP)
Primary Mechanism of Action Precursor for active therapeutic agents; potential for direct interference with purine metabolism.Prodrug converted to thioguanine nucleotides (TGNs) that inhibit de novo purine synthesis and incorporate into DNA and RNA, leading to cytotoxicity.[1]
Metabolic Activation Information on the direct activation of the base is limited; its arabinoside derivative is selectively phosphorylated by viral enzymes.[2]Requires intracellular conversion to thioinosine monophosphate (TIMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3]
Key Metabolic Enzymes Primarily studied in the context of its derivatives.Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), Thiopurine S-methyltransferase (TPMT), Xanthine Oxidase (XO).[1]
Primary Therapeutic Use As a building block for other pharmaceuticals.[4]Acute lymphoblastic leukemia, Crohn's disease, ulcerative colitis.[5]
Toxicity Profile Limited data on the base; its arabinoside derivative has shown selective antiviral activity with lower host cell toxicity.[6]Myelosuppression, hepatotoxicity, pancreatitis.[7]

Mechanism of Action and Metabolic Pathways

6-Mercaptopurine (6-MP) is a prodrug that, upon cellular uptake, undergoes extensive metabolic activation to exert its therapeutic effects. The primary pathway involves its conversion to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP is a pivotal intermediate that can then be converted to thioguanine nucleotides (TGNs). These TGNs are the major active metabolites responsible for the cytotoxic effects of 6-MP through two primary mechanisms: the inhibition of de novo purine synthesis and their incorporation into DNA and RNA, which ultimately triggers cell cycle arrest and apoptosis.[3]

The metabolism of 6-MP is also characterized by competing catabolic pathways that lead to its inactivation. Thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite. Concurrently, xanthine oxidase (XO) oxidizes 6-MP to 6-thiouric acid, which is also inactive. The activity of these enzymes, particularly TPMT, can significantly impact the efficacy and toxicity of 6-MP treatment.[1]

6_Mercaptopurine_Metabolic_Pathway 6-MP 6-MP TIMP TIMP 6-MP->TIMP HGPRT 6-MMP 6-MMP 6-MP->6-MMP TPMT 6-Thiouric_Acid 6-Thiouric_Acid 6-MP->6-Thiouric_Acid XO TGNs TGNs TIMP->TGNs DNA_RNA_Incorporation DNA_RNA_Incorporation TGNs->DNA_RNA_Incorporation Purine_Synthesis_Inhibition Purine_Synthesis_Inhibition TGNs->Purine_Synthesis_Inhibition

Metabolic pathway of 6-Mercaptopurine (6-MP).

This compound (6-MeOP) is primarily recognized as a synthetic precursor.[4] While comprehensive data on the specific mechanism of action of the 6-MeOP base is limited, its structural similarity to natural purines suggests it could interfere with purine metabolism. The most well-studied derivative is this compound arabinoside (ara-M), a potent and selective inhibitor of the varicella-zoster virus (VZV). The selectivity of ara-M stems from its efficient phosphorylation by the VZV-encoded thymidine kinase, while it is not a substrate for mammalian nucleoside kinases.[6] This selective activation leads to the formation of metabolites that inhibit viral DNA synthesis.

The anabolic pathway of ara-M in VZV-infected cells involves its initial phosphorylation by the viral thymidine kinase, followed by demethoxylation by AMP deaminase to form ara-IMP. Cellular enzymes then convert ara-IMP to the active antiviral agent, ara-ATP.[2]

6_Methoxypurine_Arabinoside_Activation Ara-M This compound Arabinoside (ara-M) Ara-M-MP ara-M Monophosphate Ara-M->Ara-M-MP VZV Thymidine Kinase Ara-IMP Ara-IMP Ara-M-MP->Ara-IMP AMP Deaminase Ara-ATP Ara-ATP Ara-IMP->Ara-ATP Cellular Kinases Viral_DNA_Polymerase_Inhibition Viral_DNA_Polymerase_Inhibition Ara-ATP->Viral_DNA_Polymerase_Inhibition

Anabolic pathway of this compound Arabinoside (ara-M).

Comparative Performance Data

Table 1: In Vitro Cytotoxicity of 6-Mercaptopurine

Cell LineCancer TypeAssay TypeIC50 ValueReference
HepG2Hepatocellular CarcinomaMTT Assay32.25 µM[1]
MCF-7Breast AdenocarcinomaMTT Assay>100 µM[1]
L1210 (multidrug-resistant)LeukemiaNot Specified0.024 µM[1]
MT-4T-cell LeukemiaNot Specified0.1 µM[1]
CCRF-CEMT-cell Acute Lymphoblastic LeukemiaNot Specified1 µM[1]

IC50 values represent the concentration of a drug that inhibits cell growth by 50%.

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol provides a general guideline for assessing the cytotoxic effects of 6-Mercaptopurine. A similar methodology can be adapted for this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • 6-Mercaptopurine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Drug Treatment: Prepare serial dilutions of 6-MP in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include appropriate controls (medium only, vehicle control). Incubate for 48-72 hours.[1]

  • MTT Addition: Remove the drug-containing medium and add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control and determine the IC50 value.[1]

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with compound Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: HPLC Analysis of 6-Mercaptopurine and its Metabolites in Red Blood Cells

This protocol describes a method for the simultaneous determination of 6-MP and its key metabolites, 6-thioguanine nucleotides (TGNs) and 6-methylmercaptopurine (6-MMP), in red blood cells (RBCs).

Sample Preparation:

  • Isolate erythrocytes from whole blood.

  • Treat a specific number of erythrocytes (e.g., 8 x 10⁸ cells) with dithiothreitol and perchloric acid to precipitate proteins.[8]

  • Centrifuge to remove the precipitate and hydrolyze the supernatant at 100°C for 45 minutes to convert nucleotide metabolites to their base forms.[8]

  • After cooling, the sample is ready for HPLC analysis.[8]

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Radialpack Resolve C18).[8]

  • Mobile Phase: A mixture of methanol and water (e.g., 7.5:92.5, v/v) containing triethylamine.[8]

  • Detection: UV detector at wavelengths specific for each compound (e.g., 342 nm for 6-thioguanine, 322 nm for 6-MP, and 303 nm for the hydrolysis product of 6-MMP).[8]

  • Quantification: Use of external standards to generate calibration curves for each analyte.[9]

HPLC_Analysis_Workflow Sample_Collection Collect Red Blood Cells Lysis_Deproteinization Lyse cells and deproteinize Sample_Collection->Lysis_Deproteinization Hydrolysis Hydrolyze nucleotide metabolites Lysis_Deproteinization->Hydrolysis HPLC_Injection Inject sample into HPLC Hydrolysis->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification using calibration curve Detection->Quantification

General workflow for HPLC analysis of thiopurine metabolites.

Conclusion

6-Mercaptopurine is a well-characterized prodrug with a complex metabolic profile that is central to its therapeutic activity and toxicity. In contrast, while this compound is a key building block in medicinal chemistry, a comprehensive understanding of its independent biological activity, metabolic fate, and a direct comparison of its potency to 6-MP are areas that warrant further investigation. The experimental protocols provided herein offer a foundation for researchers to conduct such comparative studies, which could unveil new therapeutic applications for this compound and other related purine analogs.

References

6-Methoxypurine Arabinoside vs. Acyclovir: A Comparative Efficacy Study in Herpesvirus Infections

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms, in vitro potency, and experimental protocols for two key antiviral nucleoside analogs.

In the landscape of antiviral therapeutics, particularly against herpesviruses, nucleoside analogs have long been a cornerstone of treatment. This guide provides a detailed comparative analysis of two such agents: 6-Methoxypurine arabinoside (ara-M), a selective inhibitor of varicella-zoster virus (VZV), and acyclovir, a broad-spectrum anti-herpesvirus drug. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms of action, a compilation of their in vitro efficacy from various studies, and detailed experimental protocols for their evaluation.

Mechanism of Action: A Tale of Two Nucleosides

Both this compound arabinoside and acyclovir are prodrugs that require intracellular phosphorylation to exert their antiviral effects. Their selectivity is primarily achieved through the initial phosphorylation step, which is catalyzed by a virus-encoded thymidine kinase (TK), an enzyme not significantly present in uninfected host cells.[1][2]

Acyclovir , a synthetic purine nucleoside analogue of guanosine, is first converted to acyclovir monophosphate by the viral TK.[1][3] Cellular kinases then further phosphorylate it to acyclovir diphosphate and the active acyclovir triphosphate.[4] Acyclovir triphosphate competitively inhibits the viral DNA polymerase and, upon incorporation into the growing viral DNA chain, leads to chain termination due to the lack of a 3'-hydroxyl group.[3][4]

This compound arabinoside (ara-M) also relies on the viral TK for its initial phosphorylation.[2] Following this, the monophosphate form undergoes demethoxylation by AMP deaminase to yield adenine arabinoside monophosphate (ara-AMP). Cellular enzymes then convert ara-AMP into the active antiviral metabolite, adenine arabinoside triphosphate (ara-ATP).[2] Ara-ATP then inhibits the viral DNA polymerase, thereby halting viral replication.[5] A key distinction is that ara-M is highly selective for VZV, with little to no activity against other herpesviruses, whereas acyclovir has a broader spectrum of activity.[4]

Mechanism_of_Action cluster_Acyclovir Acyclovir (ACV) Pathway cluster_AraM This compound Arabinoside (ara-M) Pathway ACV Acyclovir ACV_MP ACV Monophosphate ACV->ACV_MP Viral Thymidine Kinase (TK) ACV_DP ACV Diphosphate ACV_MP->ACV_DP Cellular Kinases ACV_TP ACV Triphosphate ACV_DP->ACV_TP Cellular Kinases Viral_DNA_Polymerase_ACV Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase_ACV Inhibits Chain_Termination_ACV Chain Termination Viral_DNA_Polymerase_ACV->Chain_Termination_ACV Incorporation Leads to AraM This compound Arabinoside (ara-M) AraM_MP ara-M Monophosphate AraM->AraM_MP Viral Thymidine Kinase (TK) Ara_AMP ara-AMP AraM_MP->Ara_AMP AMP Deaminase Ara_ADP ara-ADP Ara_AMP->Ara_ADP Cellular Kinases Ara_ATP ara-ATP Ara_ADP->Ara_ATP Cellular Kinases Viral_DNA_Polymerase_AraM Viral DNA Polymerase Ara_ATP->Viral_DNA_Polymerase_AraM Inhibits Replication_Inhibition_AraM Replication Inhibition Viral_DNA_Polymerase_AraM->Replication_Inhibition_AraM Experimental_Workflow cluster_Workflow General Experimental Workflow for Antiviral Efficacy Testing cluster_Assays Efficacy and Toxicity Assays A 1. Cell Culture (e.g., MRC-5, Vero) B 2. Virus Propagation and Titration A->B D 4a. Plaque Reduction Assay (Determine IC50) A->D E 4b. Viral DNA Replication Assay (qPCR) A->E F 4c. Cytotoxicity Assay (e.g., MTT, Determine CC50) A->F B->D B->E C 3. Antiviral Compound Preparation C->D C->E C->F G 5. Data Analysis (IC50, CC50, SI Calculation) D->G E->G F->G

References

Comparative Analysis of 6-Methoxypurine Cross-Reactivity with Viral Thymidine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of 6-Methoxypurine and its derivatives with various viral thymidine kinases (TKs). The available experimental data primarily focuses on the arabinoside derivative, this compound arabinoside (ara-M), and its potent and selective activity against Varicella-Zoster Virus (VZV). This document summarizes the existing quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction to this compound and Viral Thymidine Kinases

This compound is a purine analog. Its biological activity, particularly in the context of antiviral therapy, is largely dependent on its conversion to a nucleotide form. This phosphorylation is a critical activation step, often mediated by viral-encoded thymidine kinases. Viral TKs are essential enzymes for the replication of many DNA viruses, including herpesviruses. They catalyze the phosphorylation of nucleosides to nucleoside monophosphates, a crucial step in the synthesis of viral DNA. A key feature of some viral TKs is their broad substrate specificity, which allows them to phosphorylate not only the natural nucleosides but also various nucleoside analogs. This characteristic is the cornerstone of many antiviral therapies, as it allows for the selective activation of prodrugs in virus-infected cells, minimizing toxicity to uninfected host cells.[1][2]

Cross-Reactivity of this compound Arabinoside with Viral Thymidine Kinases

While data on the direct interaction of this compound with viral TKs is limited in the reviewed literature, extensive research has been conducted on its derivative, this compound arabinoside (ara-M).

Varicella-Zoster Virus (VZV) Thymidine Kinase

Studies have demonstrated that ara-M is a highly potent and selective inhibitor of VZV.[3][4] This selectivity is attributed to its efficient utilization by the VZV-encoded thymidine kinase.[3][4] In VZV-infected human fibroblasts, ara-M is selectively taken up and metabolized.[3][4] The primary intracellular metabolite is the triphosphate of adenine arabinoside (ara-ATP), a known inhibitor of DNA polymerase.[3] Notably, di- or triphosphorylated forms of ara-M itself were not detected, suggesting a rapid conversion following the initial phosphorylation by VZV TK.[3][4] The concentration of the active metabolite, ara-ATP, was found to be up to eightfold higher in VZV-infected cells treated with ara-M compared to those treated with adenine arabinoside (ara-A) itself.[3][4] This highlights the efficiency of VZV TK in initiating the activation of ara-M.[3][4]

Other Viral Thymidine Kinases

Data Presentation: Comparative Antiviral Activity

The following table summarizes the in vitro antiviral activity of this compound arabinoside (ara-M) against VZV. For comparative purposes, data for other relevant antiviral agents are included where available.

CompoundVirusCell LineIC50 (µM)Reference
This compound arabinoside (ara-M)VZVHuman Fibroblasts0.5 - 3[3]
Acyclovir (ACV)VZV-Varies[9][10]
Ganciclovir (GCV)VZV-Varies[10]

Note: IC50 values can vary depending on the specific viral strain and cell line used in the assay.

Experimental Protocols

In Vitro Thymidine Kinase Assay

This protocol outlines a general method for determining the ability of a compound, such as this compound, to be phosphorylated by a viral thymidine kinase. This assay typically measures the transfer of a radiolabeled phosphate group from ATP to the test compound.

1. Enzyme Preparation:

  • The viral thymidine kinase of interest (e.g., from VZV, HSV-1) is expressed in a suitable system (e.g., E. coli, baculovirus) and purified to near homogeneity.

2. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM ATP, 1 mM DTT).

  • Add a known concentration of the purified viral TK enzyme.

  • Add the test compound (e.g., this compound) at various concentrations.

  • Include a radiolabeled phosphate donor, typically [γ-³²P]ATP or [γ-³³P]ATP.

3. Reaction Incubation:

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

4. Reaction Termination and Analysis:

  • Stop the reaction by adding a solution that denatures the enzyme (e.g., cold ethanol or a high concentration of EDTA).

  • Spot an aliquot of the reaction mixture onto an anion-exchange filter paper (e.g., DE81).

  • Wash the filter paper extensively with a suitable buffer (e.g., ammonium formate) to remove unreacted radiolabeled ATP. The phosphorylated product, being negatively charged, will bind to the filter.

  • Quantify the amount of radioactivity retained on the filter paper using a scintillation counter.

5. Data Analysis:

  • Calculate the rate of phosphorylation based on the amount of radiolabeled product formed over time.

  • Determine the kinetic parameters (Km and Vmax) by measuring the reaction rate at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

A similar assay can be used to determine the inhibitory potential of a compound against the phosphorylation of a known substrate (e.g., thymidine) to calculate the IC50 value.[11]

Mandatory Visualizations

Signaling_Pathway cluster_cell Infected Host Cell 6-MP This compound (Prodrug) Viral_TK Viral Thymidine Kinase (TK) 6-MP->Viral_TK 6-MP-MP This compound Monophosphate Viral_TK->6-MP-MP Phosphorylation Cellular_Kinases Cellular Kinases 6-MP-MP->Cellular_Kinases 6-MP-TP This compound Triphosphate (Active Drug) Cellular_Kinases->6-MP-TP Phosphorylation Viral_Polymerase Viral DNA Polymerase 6-MP-TP->Viral_Polymerase Inhibition Viral_DNA_Replication Viral DNA Replication Viral_Polymerase->Viral_DNA_Replication Catalyzes

Caption: Activation pathway of this compound in a virus-infected cell.

Experimental_Workflow cluster_workflow Thymidine Kinase Assay Workflow A Prepare Reaction Mix (Buffer, ATP, MgCl2) B Add Purified Viral TK and this compound A->B C Add [γ-³²P]ATP B->C D Incubate at 37°C C->D E Stop Reaction D->E F Spot on DE81 Filter E->F G Wash Filter F->G H Scintillation Counting G->H I Data Analysis (Km, Vmax, IC50) H->I

Caption: General experimental workflow for a viral thymidine kinase assay.

Conclusion

The available evidence strongly supports the role of Varicella-Zoster Virus thymidine kinase in the selective activation of this compound arabinoside, making it a potent anti-VZV agent. However, there is a significant gap in the literature regarding the cross-reactivity of the parent compound, this compound, with a broader range of viral thymidine kinases. Further research, employing standardized enzymatic assays as outlined in this guide, is necessary to fully elucidate the substrate specificity of this compound and its potential as a broad-spectrum or virus-specific antiviral agent. Such studies would be invaluable for the rational design and development of novel purine analog-based antiviral therapies.

References

Head-to-Head Comparison of 6-Alkoxypurine Arabinosides Against Varicella-Zoster Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the anti-viral activity of various 6-alkoxypurine arabinosides against the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. The information presented is collated from key in vitro studies to facilitate objective evaluation and inform future research and development.

Executive Summary

A series of 6-alkoxypurine arabinosides has demonstrated potent and selective activity against VZV. Among the evaluated compounds, 6-methoxypurine arabinoside (ara-M) has emerged as the most potent, exhibiting superior or comparable efficacy to established antiviral agents like acyclovir and vidarabine in in vitro studies. The selectivity of these compounds stems from their specific activation by the VZV-encoded thymidine kinase, leading to high concentrations of the active antiviral metabolite, adenine arabinoside triphosphate (ara-ATP), exclusively in infected cells. This targeted mechanism minimizes toxicity to uninfected host cells, offering a significant therapeutic advantage.

Comparative Antiviral Activity

The in vitro anti-VZV activity of seven novel 6-alkoxypurine arabinosides was evaluated and compared. The 50% inhibitory concentrations (IC50) against eight different VZV strains reveal this compound arabinoside (ara-M) to be the most effective compound in this class.[1][2]

Compound50% Inhibitory Concentration (IC50) Range (µM)
This compound arabinoside (ara-M) 0.5 - 3
6-ethoxypurine arabinoside5 - 15
6-propoxypurine arabinoside10 - 30
6-isopropoxypurine arabinoside15 - 50
6-butoxypurine arabinoside20 - 60
6-isobutoxypurine arabinoside25 - 75
6-pentyloxypurine arabinoside30 - 90

Data sourced from studies on eight strains of VZV.[1][2]

In direct comparisons, ara-M was found to be appreciably more potent against VZV than acyclovir and adenine arabinoside (ara-A).[1][2] Furthermore, a series of 6-alkylaminopurine arabinosides also showed selective inhibition of VZV, with 6-methylaminopurine arabinoside and 6-dimethylaminopurine arabinoside being the most potent in that series, with IC50 values of 3 µM and 1 µM, respectively.[3] These compounds were not cytotoxic to uninfected host cells at concentrations up to 100 µM.[3][4]

Mechanism of Action and Selectivity

The selective anti-VZV activity of 6-alkoxypurine arabinosides is contingent on the presence of the virus-encoded thymidine kinase (TK).[5][6] This viral enzyme efficiently phosphorylates these nucleoside analogs, initiating their conversion into the active triphosphate form. In contrast, mammalian cellular nucleoside kinases do not significantly phosphorylate these compounds, thus sparing uninfected cells from cytotoxic effects.[1][2]

The metabolic activation pathway of ara-M in VZV-infected cells has been elucidated.[7]

G araM This compound arabinoside (ara-M) araMMP ara-M monophosphate araM->araMMP Phosphorylation araIMP ara-IMP araMMP->araIMP Demethoxylation araSAMP ara-SAMP araIMP->araSAMP Cellular Enzymes araAMP ara-AMP araSAMP->araAMP Cellular Enzymes araADP ara-ADP araAMP->araADP Phosphorylation araATP ara-ATP (active form) araADP->araATP Phosphorylation Inhibition Inhibition of Viral DNA Synthesis araATP->Inhibition VZV_TK VZV Thymidine Kinase VZV_TK->araMMP AMP_deaminase AMP Deaminase AMP_deaminase->araIMP Cellular_kinases Cellular Kinases Cellular_kinases->araATP DNA_Polymerase VZV DNA Polymerase DNA_Polymerase->Inhibition

Caption: Anabolic pathway of this compound arabinoside (ara-M) in VZV-infected cells.

VZV-infected human fibroblasts were found to selectively accumulate ara-M and its phosphorylated metabolites.[5][6] The primary intracellular metabolite identified was the triphosphate of adenine arabinoside (ara-ATP), a known inhibitor of DNA polymerase.[5][6][8] Notably, the levels of ara-ATP generated from ara-M in infected cells were up to eightfold higher than those produced from adenine arabinoside (ara-A) itself.[5][6] In uninfected cells, the accumulation of ara-ATP from ara-M was barely detectable.[5][6] This selective anabolism underscores the high therapeutic index of these compounds.

Experimental Protocols

The following methodologies were employed in the key studies cited in this guide.

Antiviral Assays
  • Cells and Viruses: Human embryonic lung (HEL) or MRC-5 fibroblasts were used as the host cells. Various laboratory and clinical strains of VZV were utilized for infection.

  • Plaque Reduction Assay: Confluent cell monolayers in multi-well plates were infected with VZV. The infected cells were then overlaid with medium containing various concentrations of the test compounds. After an incubation period to allow for plaque formation, the cells were fixed and stained. The number of plaques in treated versus untreated wells was counted to determine the concentration of the compound that inhibited plaque formation by 50% (IC50).

  • Cytotoxicity Assay: The effect of the compounds on the growth of uninfected cells was measured to assess cytotoxicity. This was typically done by seeding cells in multi-well plates and exposing them to a range of compound concentrations. Cell viability was determined using methods such as trypan blue exclusion or by measuring the incorporation of radiolabeled precursors into cellular macromolecules. The 50% inhibitory dose (ID50) for cell growth was then calculated.

Enzyme Assays
  • Thymidine Kinase Assay: The ability of VZV-encoded thymidine kinase to phosphorylate the 6-alkoxypurine arabinosides was assessed. This was typically performed using cell extracts from VZV-infected or uninfected cells and a radiolabeled form of the nucleoside analog. The rate of phosphorylation was measured to determine the substrate efficiency.

The general workflow for evaluating the anti-VZV activity of these compounds is illustrated below.

G cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies CellCulture Prepare Host Cell Cultures (e.g., HEL, MRC-5) VZV_Infection Infect Cells with VZV CellCulture->VZV_Infection Cytotoxicity_Assay Cytotoxicity Assay (Uninfected Cells) CellCulture->Cytotoxicity_Assay Compound_Treatment Treat with 6-Alkoxypurine Arabinosides (Varying Concentrations) VZV_Infection->Compound_Treatment Enzyme_Assay Thymidine Kinase Assay VZV_Infection->Enzyme_Assay Plaque_Assay Plaque Reduction Assay Compound_Treatment->Plaque_Assay Metabolite_Analysis Analyze Intracellular Metabolites (e.g., HPLC) Compound_Treatment->Metabolite_Analysis Data_Analysis Determine IC50 and ID50 Plaque_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Experimental workflow for the evaluation of anti-VZV compounds.

Conclusion

The 6-alkoxypurine arabinosides, particularly this compound arabinoside (ara-M), represent a promising class of anti-VZV compounds. Their potent and selective activity, driven by a virus-specific activation mechanism, positions them as strong candidates for further preclinical and clinical development. The data presented in this guide provides a solid foundation for researchers and drug developers to compare and contrast these compounds with existing and emerging VZV therapies.

References

Specificity of 6-Methoxypurine's Antiviral Effect: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antiviral specificity of 6-Methoxypurine Arabinoside (ara-M), a potent inhibitor of Varicella-Zoster Virus (VZV), reveals a highly selective mechanism of action. This guide provides a comparative analysis of ara-M's performance against other antiviral agents, supported by experimental data, detailed methodologies, and visual representations of its mode of action.

Executive Summary

This compound (6-MP) and its derivatives represent a class of purine analogs with established antiviral properties. This guide focuses on this compound Arabinoside (ara-M), a derivative that has demonstrated remarkable and selective efficacy against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. Through a comparative analysis with established antiviral drugs such as Acyclovir and Adenine Arabinoside (ara-A), this document elucidates the superior specificity of ara-M. The core of ara-M's selective action lies in its preferential activation within VZV-infected cells, a mechanism that will be explored in detail. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of antiviral specificity and the therapeutic potential of purine analogs.

Comparative Antiviral Activity

The antiviral efficacy of this compound Arabinoside (ara-M) against Varicella-Zoster Virus (VZV) has been quantitatively assessed and compared with other notable antiviral compounds. The data, summarized in the table below, highlights the potent and selective nature of ara-M.

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound Arabinoside (ara-M) Varicella-Zoster Virus (VZV)Human cell lines0.5 - 3[1]>100[1]>33 - >200
AcyclovirVaricella-Zoster Virus (VZV)Human diploid lung cells2.06 - 6.28--
Adenine Arabinoside (ara-A)Varicella-Zoster Virus (VZV)Human skin fibroblasts1 - 2 (µg/ml)--

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC50 (50% cytotoxic concentration) is the concentration of a drug that is required to kill 50% of host cells in vitro. Selectivity Index (SI) is the ratio of CC50 to IC50 and indicates the therapeutic window of a drug.

Mechanism of Action: The Basis of Specificity

The high selectivity of this compound Arabinoside (ara-M) against VZV stems from its unique mechanism of action, which is dependent on a viral-specific enzyme for its activation.

In VZV-infected cells, ara-M is efficiently phosphorylated by the VZV-encoded thymidine kinase (TK).[1][2] This initial phosphorylation step is crucial and does not occur to a significant extent in uninfected cells, as ara-M is not a substrate for any of the three major mammalian nucleoside kinases.[1] Following this initial step, the monophosphate form of ara-M is metabolically converted to adenine arabinoside triphosphate (ara-ATP), a potent inhibitor of viral DNA polymerase.[3] This selective generation of the active antiviral agent, ara-ATP, within infected cells leads to the potent and specific inhibition of VZV replication with minimal toxicity to host cells.[2]

In contrast, while Adenine Arabinoside (ara-A) is also an effective antiviral, it is a substrate for two mammalian nucleoside kinases, leading to a less favorable in vitro chemotherapeutic index.[1] Acyclovir, another commonly used anti-herpesvirus drug, also requires viral thymidine kinase for its initial phosphorylation, but ara-M has been shown to be appreciably more potent against VZV in direct comparisons.[1]

Below is a diagram illustrating the anabolic pathway of this compound Arabinoside in VZV-infected cells.

G Anabolic Pathway of this compound Arabinoside (ara-M) in VZV-Infected Cells cluster_cell VZV-Infected Host Cell ara_M This compound Arabinoside (ara-M) ara_MMP ara-M Monophosphate ara_M->ara_MMP Phosphorylation ara_IMP ara-Inosine Monophosphate (ara-IMP) ara_MMP->ara_IMP Demethoxylation ara_ATP ara-Adenosine Triphosphate (ara-ATP) ara_IMP->ara_ATP Phosphorylation DNA_pol VZV DNA Polymerase ara_ATP->DNA_pol Inhibition inhibition Inhibition of Viral DNA Replication DNA_pol->inhibition VZV_TK VZV Thymidine Kinase (TK) VZV_TK->ara_MMP AMP_deaminase AMP Deaminase AMP_deaminase->ara_IMP cellular_kinases Cellular Kinases cellular_kinases->ara_ATP

Anabolic Pathway of this compound Arabinoside (ara-M).

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Antiviral Activity Assay (Plaque Reduction Assay)

The 50% inhibitory concentration (IC50) of the antiviral compounds against Varicella-Zoster Virus (VZV) is determined using a plaque reduction assay.

  • Cell Culture: Human diploid lung cells (e.g., MRC-5) or human skin fibroblasts are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum) and seeded into 6-well plates to form confluent monolayers.

  • Virus Inoculation: The cell monolayers are infected with a known titer of a VZV strain (e.g., 50-100 plaque-forming units per well).

  • Drug Treatment: Immediately after virus adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound Arabinoside, Acyclovir, or Adenine Arabinoside). A control group with no drug is also included.

  • Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for 5-7 days to allow for plaque formation.

  • Plaque Visualization and Counting: After the incubation period, the cell monolayers are fixed (e.g., with methanol) and stained (e.g., with crystal violet). The number of plaques in each well is counted under a microscope.

  • IC50 Determination: The percentage of plaque reduction is calculated for each drug concentration relative to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

The 50% cytotoxic concentration (CC50) of the antiviral compounds is determined to assess their toxicity to host cells.

  • Cell Seeding: Human cell lines are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Drug Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A control group with no drug is included.

  • Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTS assay or neutral red uptake assay.

    • MTS Assay: A solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent is added to each well. The absorbance at 490 nm is measured after a 1-4 hour incubation, which is proportional to the number of viable cells.

    • Neutral Red Uptake Assay: Cells are incubated with a medium containing neutral red, a supravital dye that is incorporated into the lysosomes of viable cells. After incubation, the cells are washed, and the incorporated dye is solubilized. The absorbance at 540 nm is measured.

  • CC50 Determination: The percentage of cell viability is calculated for each drug concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Below is a diagram illustrating the general experimental workflow for antiviral drug testing.

G General Experimental Workflow for Antiviral Drug Testing cluster_workflow Antiviral and Cytotoxicity Testing start Start cell_culture Cell Culture (e.g., MRC-5, Fibroblasts) start->cell_culture antiviral_assay Antiviral Assay (Plaque Reduction) cell_culture->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (MTS or Neutral Red) cell_culture->cytotoxicity_assay data_analysis Data Analysis antiviral_assay->data_analysis cytotoxicity_assay->data_analysis ic50 Determine IC50 data_analysis->ic50 cc50 Determine CC50 data_analysis->cc50 si Calculate Selectivity Index (SI = CC50 / IC50) ic50->si cc50->si end End si->end

References

Comparative Cytotoxicity of 6-Methoxypurine and its Analogs on Host Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of 6-methoxypurine and its analogs, supported by available experimental data. The information is intended to aid in the evaluation and selection of these compounds for further investigation in anticancer research.

Purine analogs are a well-established class of antimetabolite drugs that interfere with nucleic acid synthesis, leading to the inhibition of cell proliferation and induction of apoptosis, particularly in rapidly dividing cancer cells.[1] Modifications to the purine scaffold, especially at the 6-position, have been a key strategy in developing novel therapeutics with improved efficacy and selectivity. This guide focuses on this compound and its analogs, summarizing their cytotoxic effects and underlying mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the available IC50 values for this compound and related compounds across various cancer cell lines. It is important to note that direct comparative studies across a wide range of 6-alkoxy analogs are limited, and the data presented here is compiled from various sources. For context, data for the well-characterized 6-mercaptopurine (6-MP) and its derivatives are also included.

CompoundCell LineAssay TypeIC50 (µM)
6-Mercaptopurine (6-MP) HepG2 (Human Hepatocellular Carcinoma)MTT Assay32.25[1]
MCF-7 (Human Breast Adenocarcinoma)MTT Assay>100[1]
2-amino-9-butyl-6-mercaptopurine HepG2 (Human Hepatocellular Carcinoma)MTT Assay64.51[1]
MCF-7 (Human Breast Adenocarcinoma)MTT Assay>100[1]
8-tert-butyl-9-phenyl-6-benzyloxy-9H-purine (Hit 1) Jurkat (T-cell leukemia)Cell Cycle Analysis-
Analog 12 Jurkat (T-cell leukemia)Cell Cycle AnalysisMore potent than Hit 1[2]
Analog 13 Jurkat (T-cell leukemia)Cell Cycle AnalysisMore potent than Hit 1[2]

Note: Specific IC50 values for analogs 12 and 13 were not provided in the abstract, but they were identified as more potent and selective proapoptotic compounds in Jurkat cells compared to the initial hit compound.[2]

Structure-Activity Relationship (SAR)

The cytotoxic activity of 6-substituted purine analogs is significantly influenced by the nature of the substituent at the 6-position.

  • Comparison to Thioalky Analogs: 6-thiopurine derivatives, such as 6-mercaptopurine, are known for their cytotoxic and immunosuppressive properties. The derivatization of the thiol group is a common strategy to modulate their pharmacological activity.[1] The replacement of the sulfur atom with oxygen to form 6-alkoxypurines can alter the compound's electronic properties and metabolic fate, thereby influencing its cytotoxic profile.

  • Other Substitutions: The addition of other functional groups to the purine ring, such as amino or butyl groups, can also impact cytotoxicity, as seen in the case of 2-amino-9-butyl-6-mercaptopurine.[1]

Mechanisms of Action

The primary mechanism of action for many purine analogs, including this compound and its derivatives, involves the induction of apoptosis (programmed cell death) and interference with DNA synthesis.[3][4]

For the parent compound, 6-mercaptopurine, the mechanism is well-characterized and involves:

  • Metabolic Activation: 6-MP is metabolized intracellularly to its active form, thioguanine nucleotides.

  • Incorporation into Nucleic Acids: These thioguanine nucleotides are incorporated into both DNA and RNA.

  • Induction of Apoptosis: The presence of these fraudulent bases in nucleic acids triggers cellular stress responses, leading to cell cycle arrest and ultimately apoptosis.[1]

It is hypothesized that 6-alkoxypurines may exert their cytotoxic effects through similar pathways, including potential inhibition of key enzymes involved in purine metabolism and signaling cascades that regulate cell survival and proliferation. Some 6-alkoxy purine analogs have been identified as selective proapoptotic inducers in specific cancer cell lines, such as Jurkat cells.[2]

Signaling Pathways

The induction of apoptosis by purine analogs can occur through the intrinsic (mitochondrial) and/or extrinsic (death receptor) signaling pathways. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Generalized Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., TNF, FasL) Receptor Death Receptor (e.g., TNFR, Fas) Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Bcl2 Bcl-2 Family (Bax/Bak activation) Caspase8->Bcl2 (via Bid) Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stress Cellular Stress (e.g., DNA Damage) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c, Pro-caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxicity of purine analogs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Experimental Workflow for Cytotoxicity Testing

Experimental_Workflow start Start cell_culture Cell Culture (Select appropriate cell lines) start->cell_culture cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding treatment Treatment (Incubate with compounds) cell_seeding->treatment compound_prep Compound Preparation (Serial dilutions) compound_prep->treatment assay Cytotoxicity Assay (e.g., MTT, XTT) treatment->assay data_acq Data Acquisition (Measure absorbance/fluorescence) assay->data_acq data_analysis Data Analysis (Calculate IC50 values) data_acq->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro cytotoxicity testing.

References

Assessing 6-Methoxypurine for Acyclovir-Resistant Varicella-Zoster Virus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of acyclovir-resistant Varicella-Zoster Virus (VZV) strains, particularly in immunocompromised patient populations, necessitates the exploration of alternative antiviral therapies. This guide provides a comprehensive comparison of 6-Methoxypurine arabinoside (ara-M), a potent inhibitor of VZV, with standard and alternative treatments for acyclovir-resistant VZV. The following sections present quantitative data, detailed experimental protocols, and mechanistic insights to inform research and development efforts in this critical area.

Executive Summary

This compound arabinoside (ara-M) is a highly selective and potent inhibitor of wild-type Varicella-Zoster Virus (VZV). Its mechanism of action is critically dependent on phosphorylation by the VZV-encoded thymidine kinase (TK). Consequently, ara-M is largely ineffective against the most common acyclovir-resistant VZV strains, which harbor mutations in the viral TK gene. This guide details the comparative efficacy of ara-M and alternative antiviral agents, including foscarnet and cidofovir, which do not rely on viral TK for their activity and thus represent viable options for managing acyclovir-resistant VZV infections.

Comparative Efficacy of Antiviral Agents Against VZV

The in vitro susceptibility of VZV to various antiviral compounds is a key indicator of their potential clinical efficacy. The following tables summarize the 50% inhibitory concentration (IC50) values for this compound arabinoside, acyclovir, foscarnet, and cidofovir against both wild-type and acyclovir-resistant VZV strains.

Table 1: In Vitro Efficacy (IC50 in µM) Against Wild-Type VZV

CompoundIC50 Range (µM)Notes
This compound arabinoside (ara-M)0.5 - 3Demonstrates high potency against multiple wild-type VZV strains.[1]
Acyclovir (ACV)2.06 - 6.28Standard first-line therapy for VZV infections.[1]
Foscarnet (PFA)~84.4Generally higher IC50 values compared to nucleoside analogs against wild-type strains.
Cidofovir (CDV)Not widely reported for wild-type VZV, but expected to be active.A nucleotide analog active against a broad range of DNA viruses.

Table 2: In Vitro Efficacy (IC50 in µM) Against Acyclovir-Resistant VZV

CompoundIC50 Range (µM)Notes
This compound arabinoside (ara-M)No significant cellular uptake in TK-deficient strains.The primary mechanism of acyclovir resistance is mutation in the viral thymidine kinase (TK), which is essential for the activation of ara-M. Studies show virtually no cellular uptake of ara-M in VZV-infected fibroblasts with a TK-deficient strain.[2]
Acyclovir (ACV)10 - >155IC50 values are significantly elevated in resistant strains, indicating a loss of efficacy.[1]
Foscarnet (PFA)439 - 873 (for resistant isolates)As a pyrophosphate analog that directly inhibits viral DNA polymerase, it is a primary alternative for acyclovir-resistant VZV. Resistance can emerge through mutations in the DNA polymerase gene.[3]
Cidofovir (CDV)>2 (for resistant isolates)A nucleotide analog that does not require viral TK for activation, making it another important option for acyclovir-resistant infections. Resistance is associated with mutations in the viral DNA polymerase.[3]

Mechanisms of Action and Resistance

A clear understanding of the molecular pathways targeted by these antiviral agents is crucial for developing strategies to overcome drug resistance.

This compound arabinoside (ara-M)

This compound arabinoside is a prodrug that requires a multi-step activation process initiated by the viral thymidine kinase.

This compound arabinoside (ara-M) This compound arabinoside (ara-M) ara-M monophosphate ara-M monophosphate This compound arabinoside (ara-M)->ara-M monophosphate VZV Thymidine Kinase ara-IMP ara-IMP ara-M monophosphate->ara-IMP AMP deaminase ara-ATP (active) ara-ATP (active) ara-IMP->ara-ATP (active) Cellular kinases VZV DNA Polymerase VZV DNA Polymerase ara-ATP (active)->VZV DNA Polymerase Inhibition

Anabolic pathway of this compound arabinoside (ara-M).

The initial and rate-limiting step in the activation of ara-M is its phosphorylation by the VZV-encoded thymidine kinase (TK).[1][4] Subsequent metabolic steps are carried out by host cellular enzymes, ultimately leading to the formation of adenine arabinoside triphosphate (ara-ATP), which inhibits the viral DNA polymerase.[2][4]

Resistance to ara-M: Because ara-M's activation is contingent on the viral TK, mutations in the TK gene that confer resistance to acyclovir will also prevent the activation of ara-M. Studies have shown that in cells infected with a TK-deficient strain of VZV, there is virtually no cellular uptake of ara-M.[2]

Acyclovir (ACV)

Acyclovir also requires phosphorylation by the viral TK to become active. The resulting acyclovir triphosphate acts as a DNA chain terminator.

Resistance to Acyclovir: The most common mechanism of acyclovir resistance in VZV is the selection of mutations in the viral thymidine kinase gene, leading to reduced or absent enzyme activity.[3] Less frequently, mutations in the viral DNA polymerase can also confer resistance.

Foscarnet (PFA)

Foscarnet is a pyrophosphate analog that directly inhibits the viral DNA polymerase at the pyrophosphate-binding site, obviating the need for activation by viral kinases.[5]

Resistance to Foscarnet: Resistance to foscarnet arises from point mutations in the viral DNA polymerase gene.[3]

Cidofovir (CDV)

Cidofovir is a nucleotide analog that is phosphorylated by cellular enzymes to its active diphosphate form. It then acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase.

Resistance to Cidofovir: Resistance to cidofovir is associated with mutations in the viral DNA polymerase gene.[6]

cluster_TK_dependent TK-Dependent Antivirals cluster_TK_independent TK-Independent Antivirals ACV ACV VZV TK VZV TK ACV->VZV TK This compound This compound This compound->VZV TK Active Drug Active Drug VZV TK->Active Drug Phosphorylation VZV DNA Polymerase VZV DNA Polymerase Active Drug->VZV DNA Polymerase Inhibition Foscarnet Foscarnet Foscarnet->VZV DNA Polymerase Direct Inhibition Cidofovir Cidofovir Cidofovir->VZV DNA Polymerase Inhibition (via cellular activation)

Comparison of Antiviral Drug Activation Pathways.

Experimental Protocols

The determination of in vitro antiviral efficacy is predominantly conducted using plaque reduction assays.

Plaque Reduction Assay (PRA)

The plaque reduction assay is the gold standard for determining the susceptibility of VZV to antiviral agents.

Objective: To determine the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50% (IC50).

Methodology:

  • Cell Culture: Confluent monolayers of human foreskin fibroblasts (HFF) or other susceptible cell lines are prepared in multi-well plates.

  • Virus Inoculation: The cell monolayers are infected with a standardized amount of cell-associated VZV.

  • Drug Application: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium (often containing agarose or methylcellulose to localize plaque formation) containing serial dilutions of the antiviral drug being tested.

  • Incubation: The plates are incubated for a period of 5 to 7 days to allow for the formation of viral plaques.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is then counted.

  • IC50 Calculation: The IC50 value is calculated as the drug concentration that causes a 50% reduction in the number of plaques compared to the virus control wells (no drug).

A Prepare confluent cell monolayers B Infect cells with VZV A->B C Add overlay medium with serial dilutions of antiviral drug B->C D Incubate for 5-7 days C->D E Fix and stain cells D->E F Count viral plaques E->F G Calculate IC50 value F->G

Workflow for a VZV Plaque Reduction Assay.

Animal Models

The development of reliable animal models that recapitulate human VZV disease has been challenging due to the virus's narrow host range.[7] The SCID-hu mouse model, where human fetal tissue is implanted into mice with severe combined immunodeficiency, has been instrumental in studying VZV pathogenesis in vivo. However, there is a lack of published data on the evaluation of this compound arabinoside in animal models of acyclovir-resistant VZV infection. This represents a significant knowledge gap and an area for future research.

Conclusion and Future Directions

While this compound arabinoside is a potent inhibitor of wild-type VZV, its dependence on the viral thymidine kinase for activation renders it ineffective against the most common strains of acyclovir-resistant VZV. Therefore, for the treatment of acyclovir-resistant VZV infections, alternative agents such as foscarnet and cidofovir, which bypass the need for viral TK activation, are the current therapeutic mainstays.

Future research should focus on:

  • Novel Antiviral Targets: The development of new anti-VZV agents that target different viral proteins, such as the helicase-primase complex, is a promising strategy to overcome existing resistance mechanisms.

  • Combination Therapy: Investigating the synergistic effects of combining antiviral agents with different mechanisms of action could enhance efficacy and reduce the likelihood of resistance emergence.

  • Improved Animal Models: The development of more robust and accessible animal models for acyclovir-resistant VZV is crucial for the preclinical evaluation of new therapeutic candidates.

This comparative guide underscores the importance of understanding the molecular basis of antiviral action and resistance in the rational design and development of new therapies for VZV infections.

References

Comparative Analysis of 6-Methoxypurine's In Vitro Efficacy and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Statistical Validation and Methodological Guide for Researchers

This guide provides a comprehensive in vitro comparison of 6-Methoxypurine arabinoside, a derivative of this compound, against established antiviral and anticancer agents. Due to the limited availability of in vitro experimental data for the parent compound, this compound, this analysis focuses on its well-studied arabinoside nucleoside analogue. The data presented herein is intended to offer researchers, scientists, and drug development professionals a robust statistical validation and detailed experimental context for evaluating the therapeutic potential of this class of compounds.

Comparative In Vitro Efficacy

The in vitro potency of this compound arabinoside and its alternatives was evaluated across relevant viral strains and cancer cell lines. The half-maximal inhibitory concentration (IC50) and plaque inhibitory concentrations are summarized below, providing a quantitative comparison of their biological activity.

Antiviral Activity against Varicella-Zoster Virus (VZV)
CompoundVirus Strain(s)IC50 / Plaque Inhibitory ConcentrationReference(s)
This compound arabinosideEight VZV strains0.5 to 3 µM[1]
AcyclovirVarious VZV strains~3 µg/mL (approximately 13.3 µM)[2]
AcyclovirFive VZV strainsMean of 3.65 µM (range of 2.06 to 6.28 µM)[3]
Adenine arabinoside (ara-A)VZV isolates1 to 2 µg/mL (approximately 3.7 to 7.5 µM)[4][5]
Anticancer Activity
CompoundCell Line(s)IC50Reference(s)
6-MercaptopurineL1210 leukemia0.024 µM[6]
6-MercaptopurineMT4 (Human T-cell leukemia)0.1 µM[6]
6-MercaptopurineCCRF-CEM (Human T-cell leukemia)1 µM[6]
6-MercaptopurineHepG2 (Hepatocellular carcinoma)9.6 µg/mL[7]
6-MercaptopurineHCT116 (Colorectal carcinoma)16.7 µg/mL[7]
6-MercaptopurineMCF-7 (Breast adenocarcinoma)12.8 µg/mL[7]

Mechanism of Action and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Metabolic Activation of this compound Arabinoside in VZV-Infected Cells This compound Arabinoside This compound Arabinoside This compound Arabinoside Monophosphate This compound Arabinoside Monophosphate This compound Arabinoside->this compound Arabinoside Monophosphate Phosphorylation VZV Thymidine Kinase VZV Thymidine Kinase VZV Thymidine Kinase->this compound Arabinoside Monophosphate This compound Arabinoside Di- & Triphosphate This compound Arabinoside Di- & Triphosphate This compound Arabinoside Monophosphate->this compound Arabinoside Di- & Triphosphate Phosphorylation Cellular Kinases Cellular Kinases Cellular Kinases->this compound Arabinoside Di- & Triphosphate ara-ATP ara-ATP This compound Arabinoside Di- & Triphosphate->ara-ATP Metabolic Conversion Viral DNA Synthesis Inhibition Viral DNA Synthesis Inhibition ara-ATP->Viral DNA Synthesis Inhibition VZV DNA Polymerase VZV DNA Polymerase VZV DNA Polymerase->Viral DNA Synthesis Inhibition

Caption: Metabolic activation of this compound arabinoside.

Experimental Workflow for In Vitro Antiviral Plaque Reduction Assay cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Plaque Formation cluster_analysis Analysis Cell Seeding Cell Seeding Virus Inoculation Virus Inoculation Cell Seeding->Virus Inoculation Compound Dilution Compound Dilution Compound Treatment Compound Treatment Compound Dilution->Compound Treatment Virus Inoculation->Compound Treatment Incubation Incubation Compound Treatment->Incubation Plaque Development Plaque Development Incubation->Plaque Development Plaque Staining Plaque Staining Plaque Development->Plaque Staining Plaque Counting Plaque Counting Plaque Staining->Plaque Counting IC50 Calculation IC50 Calculation Plaque Counting->IC50 Calculation

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Methoxypurine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 6-Methoxypurine, a chemical that requires careful management as hazardous waste. The following protocols are synthesized from established guidelines for hazardous chemical waste disposal and are intended to provide immediate, actionable safety and logistical information.

I. Immediate Safety Precautions and Waste Identification

Before beginning any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] All chemical waste must be assumed to be hazardous.[3] Therefore, this compound waste should never be disposed of in regular trash or down the drain.[4]

II. Segregation and Containerization

Proper segregation and containment are the foundational steps for safe chemical waste management.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA within the laboratory where hazardous waste will be stored.[5] This area must be under the control of the generator and inspected weekly for any leaks or container deterioration.[5]

Step 2: Select an Appropriate Waste Container

  • Use a container that is compatible with this compound. The original manufacturer's container is often a suitable choice.[6]

  • The container must be in good condition, free from leaks, rust, or cracks, and have a secure, screw-on cap.[5][7][8] Do not use containers with corks or parafilm as a primary seal.[6]

  • For liquid waste solutions containing this compound, ensure the container is designed for liquids and will not leak.[3]

Step 3: Label the Waste Container

  • Immediately label the waste container with a "Hazardous Waste" tag.[6][7]

  • The label must clearly identify the contents as "this compound" and include the full chemical name. Avoid using abbreviations or chemical formulas.

  • Indicate the accumulation start date, which is the date the first drop of waste is added to the container.

III. Waste Accumulation and Storage

Adherence to storage limits is a critical compliance point. The following table summarizes key quantitative limits for hazardous waste accumulation.

ParameterGuidelineSource
Maximum Accumulation Time 90 days from the accumulation start date.[6]
Maximum Volume in SAA Up to 55 gallons of an individual hazardous waste stream.[6]
Secondary Containment Capacity Must hold 110% of the volume of the primary container.[6]

Step 4: Adding Waste to the Container

  • Keep the hazardous waste container closed except when adding waste.[5][6][7]

  • When adding waste, do not fill the container to the brim. Leave at least one inch of headspace to allow for expansion.[5]

Step 5: Utilize Secondary Containment

  • Always place the primary waste container within a larger, chemically compatible secondary container, such as a lab tray or dishpan.[6]

  • This is crucial for containing any potential leaks or spills and for segregating incompatible waste streams.[6] For instance, acids and bases should always be stored separately.[5]

IV. Disposal Procedures

Once the container is full or the accumulation time limit is approaching, a formal disposal request must be initiated.

Step 6: Requesting a Hazardous Waste Collection

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a hazardous waste pickup.[6][7]

  • Provide all necessary information on the hazardous waste tag, ensuring it is complete and accurate.

  • Do not move the hazardous waste from the SAA. Trained EH&S personnel will collect it directly from this designated area.

Step 7: Handling Empty Containers

  • An empty container that held this compound must be properly decontaminated before being disposed of as regular trash.

  • Triple-rinse the container with a suitable solvent capable of removing the chemical residue.[7]

  • The rinsate from this cleaning process must be collected and treated as hazardous waste.[7] After rinsing, the container can be air-dried and disposed of in the regular trash, or preferably, reused for compatible waste.[7]

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Identification cluster_1 Containerization & Labeling cluster_2 Storage in Satellite Accumulation Area (SAA) cluster_3 Disposal Request & Collection cluster_4 Empty Container Management Generate Generate this compound Waste Identify Identify as Hazardous Waste Generate->Identify SelectContainer Select Compatible Container Identify->SelectContainer LabelContainer Label with 'Hazardous Waste' & Contents SelectContainer->LabelContainer PlaceInSAA Place in Designated SAA LabelContainer->PlaceInSAA UseSecondary Use Secondary Containment PlaceInSAA->UseSecondary Monitor Monitor Accumulation Date & Volume UseSecondary->Monitor CheckLimits Full or Nearing 90 Days? Monitor->CheckLimits CheckLimits->Monitor No RequestPickup Request EH&S Pickup CheckLimits->RequestPickup Yes Collection EH&S Collection from SAA RequestPickup->Collection Empty Container is Empty TripleRinse Triple-Rinse Container Empty->TripleRinse CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of/Reuse Clean Container CollectRinsate->DisposeContainer

Caption: Disposal workflow for this compound.

By adhering to these procedural steps, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding environmental responsibility.

References

Personal protective equipment for handling 6-Methoxypurine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 6-Methoxypurine (CAS No. 1074-89-1), including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure risk. The following table summarizes the required PPE.

Protection Type Specific Equipment Standard/Requirement
Eye/Face Protection Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing.Eye and face protection should be worn to prevent contact.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat or disposable gown, and closed-toe shoes are mandatory. Double gloving is recommended for compounding, administering, and disposing of the substance.Wear protective gloves, protective clothing, eye protection, and face protection.[1] Gowns should be disposable and resist permeability by hazardous drugs.[2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used, especially when handling the powder form or if adequate ventilation is not available.Use only outdoors or in a well-ventilated area.

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure to this compound.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical advice if irritation occurs.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Safe Handling and Storage Workflow

The following diagram illustrates the procedural workflow for the safe handling and storage of this compound, from receipt to disposal.

cluster_receipt Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal receipt Receive Shipment inspect Inspect for Damage receipt->inspect log Log in Inventory inspect->log store Store in Designated Area (Cool, Dry, Well-Ventilated) log->store Transport Safely ppe Don Appropriate PPE store->ppe Retrieve from Storage weigh Weigh/Handle in Vented Enclosure ppe->weigh experiment Perform Experiment weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste approved_waste Approved Waste Disposal Plant dispose_ppe->approved_waste As Hazardous Waste dispose_waste->approved_waste As Hazardous Waste

Safe handling and disposal workflow for this compound.

Operational Plan: Step-by-Step Guidance

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear appropriate PPE (gloves and lab coat) during inspection.

  • If the container is compromised, follow spill procedures.

  • Log the chemical into the laboratory inventory system.

2. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep it away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly marked with appropriate hazard signs.

3. Handling and Use:

  • Always handle this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

  • Wash hands thoroughly after handling.

4. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Carefully collect the spilled material and place it in a sealed container for disposal.

  • Clean the spill area with a suitable decontamination solution.

  • Report the spill to the laboratory safety officer.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused/Expired this compound Dispose of as hazardous waste through a licensed contractor. Do not dispose of down the drain. The substance should be sent to an approved waste disposal plant.[1]
Contaminated Labware (e.g., glassware, plasticware) Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. Dispose of the cleaned labware according to laboratory procedures.
Contaminated PPE (gloves, gowns, etc.) Place all contaminated disposable PPE in a designated, sealed hazardous waste bag or container for disposal by a licensed contractor.[3]
Empty Containers Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label and dispose of the container according to institutional guidelines.

All waste disposal must comply with federal, state, and local regulations.[4] Maintain a clear record of all disposed chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxypurine
Reactant of Route 2
Reactant of Route 2
6-Methoxypurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.